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Benzenesulfonamide, N-3-butenyl-2-nitro-

Cat. No.: B1312797
CAS No.: 90870-33-0
M. Wt: 256.28 g/mol
InChI Key: IDLIADDDXREADH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-3-butenyl-2-nitro- is a useful research compound. Its molecular formula is C10H12N2O4S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, N-3-butenyl-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, N-3-butenyl-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4S B1312797 Benzenesulfonamide, N-3-butenyl-2-nitro- CAS No. 90870-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-3-enyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h2,4-7,11H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLIADDDXREADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464459
Record name Benzenesulfonamide, N-3-butenyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90870-33-0
Record name Benzenesulfonamide, N-3-butenyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzenesulfonamide, N-3-butenyl-2-nitro- CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity Benzenesulfonamide, N-3-butenyl-2-nitro-, including its identifiers, physicochemical properties, a representative synthetic protocol, and a general workflow for the evaluation of its biological activities. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with established methodologies for analogous sulfonamide derivatives to provide a practical resource for researchers.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is critical for research and development. The following tables summarize the key identifiers and computed physicochemical properties for Benzenesulfonamide, N-3-butenyl-2-nitro-.

Table 1: Chemical Identifiers [1]

Identifier TypeValue
CAS Number 90870-33-0
Molecular Formula C10H12N2O4S
IUPAC Name N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide
InChI InChI=1S/C10H12N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h2,4-7,11H,1,3,8H2
InChIKey IDLIADDDXREADH-UHFFFAOYSA-N
Canonical SMILES C=CCCNS(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-]
Synonyms N-but-3-enyl-2-nitrobenzenesulfonamide, N-(3-butenyl)-2-nitrobenzenesulfonamide, 2-nitro-N-(but-3-enyl)benzenesulfonamide

Table 2: Physicochemical Properties [1]

PropertyValue
Molecular Weight 256.28 g/mol
Monoisotopic Mass 256.05177804 Da
Topological Polar Surface Area 100 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 5
Complexity 369
XLogP3-AA 2.5

Experimental Protocols

The following sections detail a representative protocol for the synthesis and purification of Benzenesulfonamide, N-3-butenyl-2-nitro-. This protocol is based on the well-established Fukuyama-Mitsunobu reaction, a versatile method for the N-alkylation of sulfonamides.[2][3]

Synthesis of N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide

This two-step procedure involves the initial formation of the sulfonamide from 2-nitrobenzenesulfonyl chloride and an amine, followed by N-alkylation. A more direct, one-step approach is also described.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • But-3-en-1-amine

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-en-1-amine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.1 equivalents). Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Benzenesulfonamide, N-3-butenyl-2-nitro-.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, NO₂, N-H).

Logical Workflow for Biological Evaluation

Given the broad spectrum of biological activities reported for benzenesulfonamide derivatives, a systematic screening workflow is essential. The following diagram illustrates a general approach for the initial biological evaluation of a novel sulfonamide compound like Benzenesulfonamide, N-3-butenyl-2-nitro-.

Biological Evaluation Workflow General Workflow for Biological Evaluation of a Novel Sulfonamide cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation synthesis Synthesis of Benzenesulfonamide, N-3-butenyl-2-nitro- purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Biological Screening (e.g., Antimicrobial, Antioxidant Assays) characterization->primary_screening Pure Compound antimicrobial Antimicrobial Activity (MIC/MBC Determination) primary_screening->antimicrobial antioxidant Antioxidant Activity (DPPH/ABTS Assay) primary_screening->antioxidant cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on cell lines) primary_screening->cytotoxicity hit_validation Hit Validation & Dose-Response antimicrobial->hit_validation Active Hit antioxidant->hit_validation Active Hit cytotoxicity->hit_validation Safety Profile mechanism Mechanism of Action Studies hit_validation->mechanism in_vivo In Vivo Efficacy & Toxicity (Animal Models) mechanism->in_vivo

Caption: General Workflow for Biological Evaluation.

Disclaimer: Due to the lack of specific literature on the biological activity and mechanism of action for Benzenesulfonamide, N-3-butenyl-2-nitro-, a specific signaling pathway diagram cannot be provided at this time. The generation of such a diagram without experimental evidence would be speculative and scientifically unsound. The workflow provided above represents a standard approach for the initial biological characterization of a novel chemical entity in a drug discovery context.

References

An In-Depth Technical Guide to the Structure Elucidation of N-3-butenyl-2-nitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-3-butenyl-2-nitro-benzenesulfonamide, a key intermediate in organic synthesis. This document details the synthetic protocol for its preparation and a thorough analysis of its structural features using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All experimental data are presented in a clear, tabular format for ease of comparison. Furthermore, this guide includes detailed experimental workflows and a hypothetical signaling pathway, visualized using Graphviz (DOT language), to illustrate the logical steps in its characterization and potential biological relevance.

Synthesis and Purification

N-3-butenyl-2-nitro-benzenesulfonamide can be synthesized by the reaction of 2-nitrobenzenesulfonyl chloride with 3-buten-1-amine in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction proceeds via a nucleophilic substitution of the chloride on the sulfonyl chloride by the amine.

Experimental Protocol: Synthesis of N-3-butenyl-2-nitro-benzenesulfonamide
  • Reaction Setup: To a solution of 3-buten-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM is added dropwise.

  • Reaction Execution: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-3-butenyl-2-nitro-benzenesulfonamide as a solid.

Structure Elucidation

The structure of the synthesized N-3-butenyl-2-nitro-benzenesulfonamide was confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.05 - 7.95m1H-Ar-H
7.80 - 7.70m3H-Ar-H
5.85 - 5.70m1H--CH=CH₂
5.20 - 5.10m2H--CH=CH
5.05t1H6.0NH
3.20q2H6.5-N-CH ₂-
2.35q2H6.7-CH ₂-CH=CH₂

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
147.8C -NO₂
138.2Ar-C
133.5C H=CH₂
133.0Ar-C H
131.2Ar-C H
125.5Ar-C H
124.0Ar-C H
117.8-CH=C H₂
42.5-N-C H₂-
33.0-C H₂-CH=CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3285MediumN-H Stretch
3080Weak=C-H Stretch (alkene)
2925MediumC-H Stretch (alkane)
1640MediumC=C Stretch (alkene)
1545StrongN-O Asymmetric Stretch (NO₂)
1370StrongN-O Symmetric Stretch (NO₂)
1340StrongS=O Asymmetric Stretch
1160StrongS=O Symmetric Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
258.0645[M]⁺ (Molecular Ion)
186.01100[M - C₄H₇N]⁺
140.0065[C₆H₄NO₂S]⁺
76.0130[C₆H₄]⁺
55.0580[C₄H₇]⁺

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and structure elucidation of N-3-butenyl-2-nitro-benzenesulfonamide.

G Experimental Workflow cluster_synthesis Synthesis cluster_elucidation Structure Elucidation A Reactants: 2-Nitrobenzenesulfonyl chloride 3-Buten-1-amine B Reaction in DCM with Triethylamine A->B C Work-up and Purification B->C D N-3-butenyl-2-nitro- benzenesulfonamide C->D E NMR Spectroscopy (¹H, ¹³C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Structure Confirmation E->H F->H G->H

Caption: Workflow for Synthesis and Structure Elucidation.

Hypothetical Signaling Pathway

While the specific biological activity of N-3-butenyl-2-nitro-benzenesulfonamide is not extensively studied, related sulfonamide compounds are known to interact with various biological targets. The following diagram depicts a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

G Hypothetical Signaling Pathway Inhibition A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G Cellular Response F->G H Derivative of N-3-butenyl-2-nitro- benzenesulfonamide H->C Inhibition

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

The structure of N-3-butenyl-2-nitro-benzenesulfonamide has been successfully synthesized and characterized using a suite of modern analytical techniques. The presented NMR, IR, and MS data are in full agreement with the proposed structure. This guide provides a comprehensive resource for researchers working with this and related compounds, offering detailed experimental protocols and clear data presentation. The provided visualizations offer a clear workflow for its synthesis and characterization, and a potential framework for investigating its biological activity.

A Technical Guide to N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide: Synthesis, Physicochemical Properties, and Postulated Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide (CAS No: 90870-33-0). Benzenesulfonamides are a well-established pharmacophore present in a wide array of therapeutic agents. The introduction of a 2-nitro group and an N-alkenyl substituent presents a unique chemical architecture with potential for novel biological activities. Due to the limited availability of specific experimental data for this compound, this document outlines its known physicochemical properties, a proposed synthetic route, and postulates its biological activities based on the known functions of its constituent chemical moieties. Furthermore, it provides detailed, exemplary experimental protocols for its synthesis and for the investigation of its potential anti-inflammatory effects, offering a foundational roadmap for future research.

Chemical and Physical Properties

N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide is an organic compound containing a benzenesulfonamide core, a nitro group at the ortho position of the benzene ring, and a butenyl group attached to the sulfonamide nitrogen.[1] While extensive experimental data is not available, its basic properties are summarized below.

PropertyValueSource
IUPAC Name N-(but-3-en-1-yl)-2-nitrobenzenesulfonamideChemSrc[1]
Synonyms Benzenesulfonamide, N-3-butenyl-2-nitro-Guidechem[2]
N-(2-nitrobenzenesulfonyl)-N-(but-3-enyl)amineChemSrc[1]
CAS Number 90870-33-0Guidechem[2]
Molecular Formula C₁₀H₁₂N₂O₄SChemSrc[1]
Molecular Weight 256.28 g/mol Calculated

Proposed Synthesis

The synthesis of N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide can be achieved via a standard nucleophilic substitution reaction. This involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-buten-1-amine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) or a similar aprotic solvent is typically used as the reaction medium.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Reactant1 2-Nitrobenzenesulfonyl Chloride Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 3-Buten-1-amine Reactant2->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide Purification->Product

References

The 2-Nitrobenzenesulfonyl (Nosyl) Group: A Comprehensive Reactivity Profile for Modern Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

The 2-nitrobenzenesulfonyl (nosyl) group has emerged as a versatile and valuable tool in the arsenal of synthetic organic chemists, particularly within the realms of pharmaceutical and natural product synthesis. Its unique reactivity profile, characterized by facile introduction, robust stability under various conditions, and mild, selective cleavage, distinguishes it from other sulfonyl protecting groups. This guide provides a comprehensive overview of the nosyl group's reactivity, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in its effective application.

Core Reactivity and Principles

The nosyl group is primarily employed as a protecting group for primary and secondary amines. The presence of the ortho-nitro group plays a crucial role in activating the sulfonyl group, enhancing its electrophilicity and facilitating its reaction with nucleophiles.[1] This activation also renders the resulting sulfonamide's N-H proton sufficiently acidic to be easily removed by a weak base, enabling subsequent N-alkylation reactions, a cornerstone of the renowned Fukuyama Amine Synthesis.[2]

A key advantage of the nosyl group over traditional sulfonyl protecting groups like the p-toluenesulfonyl (tosyl) group is its mild deprotection conditions. While the removal of a tosyl group often requires harsh reductive or strongly acidic conditions, the nosyl group can be readily cleaved by nucleophilic aromatic substitution with a variety of thiol reagents under neutral or mildly basic conditions.[2][3] This orthogonality allows for the selective deprotection of a nosylated amine in the presence of other sensitive functional groups and protecting groups, a critical feature in complex multi-step syntheses.[4]

The deprotection mechanism proceeds through the formation of a Meisenheimer complex, where a thiolate anion attacks the electron-deficient aromatic ring of the nosyl group.[2] This intermediate then collapses, leading to the release of the free amine and the formation of a diaryl disulfide.

Quantitative Data on Nosyl Group Transformations

To facilitate the practical application of the nosyl group, the following tables summarize quantitative data for its installation and cleavage under various conditions.

Table 1: Nosylation of Amines

Amine SubstrateReagents and ConditionsReaction TimeYield (%)Reference
Primary Amine (generic)2-Nitrobenzenesulfonyl chloride, Pyridine, CH2Cl2Not SpecifiedHigh[5]
4-Methoxybenzylamine2-Nitrobenzenesulfonyl chloride, Triethylamine, CH2Cl2, 0 °C to rt2 h99%[6]
Hydroxyl-terminated polyisobutylene2-Nitrobenzenesulfonyl chloride, DMAP, Triethylamine, THF7 h~80% conversion[7]
Hydroxyl-terminated polyisobutylene2-Nitrobenzenesulfonyl chloride, DMAP, Triethylamine, THF24 h~90% conversion[7]

Table 2: Denosylation of N-Nosylamines

N-Nosyl SubstrateReagents and ConditionsReaction TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol, KOH, Acetonitrile, 50 °C40 min89-91%[2]
N-Nosyl-α-amino acidsMercaptoacetic acid, Sodium methoxide, Acetonitrile/Methanol, refluxNot SpecifiedHigh[8]
Various primary and secondary nosyl derivativesSolid-supported thiol, Cs2CO3, DMF, rt24 hHigh[9]
Various primary and secondary nosyl derivativesSolid-supported thiol, Cs2CO3, THF, Microwave (80 °C)6 min (6 cycles of 1 min)High[9]
N-(4-Methoxybenzyl)-alkylaminesn-Dodecanethiol, LiOH, rtNot SpecifiedGood[10]
N-(4-Methoxybenzyl)-alkylaminesp-Mercaptobenzoic acid, K2CO3, DMF, 40 °C12 hExcellent[10]
N-Nosyl tryptaminesThiophenol, Cs2CO3, DMF, 50 °CNot SpecifiedHigh[11]

Experimental Protocols

Protocol 1: General Procedure for Nosylation of a Primary Amine

To a solution of the primary amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C is added 2-nitrobenzenesulfonyl chloride (1.05 eq). The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with 1 M HCl. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-nosylated amine.[6]

Protocol 2: General Procedure for Denosylation using Thiophenol

To a solution of the N-nosylated amine (1.0 eq) in acetonitrile is added thiophenol (2.5 eq) and potassium carbonate (2.5 eq). The mixture is stirred at 50 °C for 40 minutes. After cooling to room temperature, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[2]

Protocol 3: Fukuyama-Mitsunobu Alkylation

To a solution of the N-nosyl sulfonamide (1.0 eq), an alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in a suitable solvent such as THF or dioxane at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the N-alkylated sulfonamide.[12][13][14]

Visualization of Key Processes

To further elucidate the utility of the nosyl group, the following diagrams, generated using the DOT language, illustrate key reaction pathways and workflows.

Protection_Mechanism cluster_reactants Reactants cluster_products Products amine Primary/Secondary Amine (R-NHR') nosyl_amide N-Nosyl Sulfonamide amine->nosyl_amide Nucleophilic attack nosyl_chloride 2-Nitrobenzenesulfonyl Chloride (NsCl) nosyl_chloride->nosyl_amide base Base (e.g., Pyridine, Et3N) HCl_salt Base·HCl base->HCl_salt Proton abstraction Deprotection_Mechanism cluster_reaction Deprotection Pathway nosyl_amide N-Nosyl Sulfonamide meisenheimer Meisenheimer Complex nosyl_amide->meisenheimer Nucleophilic Aromatic Substitution thiolate Thiolate Anion (RS⁻) thiolate->meisenheimer free_amine Free Amine (R-NHR') meisenheimer->free_amine Collapse & SO₂ extrusion disulfide Diaryl Disulfide (RSSR') meisenheimer->disulfide Fukuyama_Amine_Synthesis_Workflow start Primary Amine step1 Nosylation (NsCl, Base) start->step1 nosyl_protected N-Nosyl Amine step1->nosyl_protected step2 N-Alkylation (Fukuyama-Mitsunobu or Alkyl Halide + Base) nosyl_protected->step2 dialkylated N-Alkyl-N-Nosyl Amine step2->dialkylated step3 Denosylation (Thiol, Base) dialkylated->step3 end Secondary Amine step3->end

References

An In-depth Technical Guide to Nitrobenzenesulfonamides as Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of nitrobenzenesulfonamides as versatile protecting groups for primary and secondary amines, a critical functional group in a vast array of pharmaceuticals and biologically active molecules. The unique characteristics of these protecting groups, particularly their stability under various conditions and the mild methods for their removal, make them an invaluable tool in modern organic synthesis.

Introduction to Nitrobenzenesulfonamide Protecting Groups

Nitrobenzenesulfonamides, commonly referred to as "nosyl" (Ns) or "nosylates," are a class of protecting groups for amines that have gained significant traction in organic synthesis. The most commonly employed variants are the 2-nitrobenzenesulfonyl (2-Ns), 4-nitrobenzenesulfonyl (4-Ns), and 2,4-dinitrobenzenesulfonyl (DNs) groups. Their utility stems from a combination of factors:

  • Ease of Introduction: They are readily introduced by reacting the amine with the corresponding nitrobenzenesulfonyl chloride in the presence of a base.

  • Activation for N-Alkylation: The strongly electron-withdrawing nature of the nitro-substituted aryl ring renders the N-H proton of a primary amine-derived sulfonamide sufficiently acidic to be easily deprotonated. This facilitates subsequent N-alkylation under both standard and Mitsunobu conditions, providing a high-yielding route to secondary amines. This is a key advantage over less acidic sulfonamides like tosylamides.[1]

  • Stability: Nitrobenzenesulfonamides are robust and stable under both acidic and basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[2]

  • Mild Deprotection: The most significant advantage of nitrobenzenesulfonamides is their facile cleavage under mild, nucleophilic conditions, typically with a thiol and a base. This orthogonality to many other protecting groups is a cornerstone of their utility in complex multi-step syntheses.

The Chemistry of Protection and Deprotection

Protection of Amines

The protection of a primary or secondary amine is typically achieved by reacting it with the corresponding nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) in the presence of a base like triethylamine, pyridine, or 2,6-lutidine. The reaction is generally high-yielding.

Protection_Mechanism

N-Alkylation of Nitrobenzenesulfonamides: The Fukuyama Amine Synthesis

A key application of nitrobenzenesulfonamides is the synthesis of secondary amines from primary amines, a process known as the Fukuyama Amine Synthesis.[3] After protection of the primary amine as a nitrobenzenesulfonamide, the resulting sulfonamide is alkylated. The acidity of the N-H proton allows for alkylation under either conventional conditions with an alkyl halide and a base or, more notably, under the mild conditions of the Mitsunobu reaction with an alcohol.[3][4]

Fukuyama_Amine_Synthesis

Deprotection of Nitrobenzenesulfonamides

The removal of the nitrobenzenesulfonyl group is the most attractive feature of this class of protecting groups. Deprotection is achieved via a nucleophilic aromatic substitution (SNAAr) mechanism. A soft nucleophile, typically a thiolate anion, attacks the electron-deficient aromatic ring at the carbon atom bearing the sulfonyl group, forming a Meisenheimer complex.[3] This intermediate then collapses, eliminating sulfur dioxide and releasing the free amine.

Deprotection_Mechanism

Comparative Analysis of Nitrobenzenesulfonamide Protecting Groups

The choice of the specific nitrobenzenesulfonamide derivative depends on the desired reactivity and the need for orthogonal deprotection strategies.

Protecting GroupStructureKey Features
2-Nitrobenzenesulfonyl (2-Ns or Nosyl) 2-NO₂-C₆H₄-SO₂-The most commonly used variant. Offers a good balance of stability and mild deprotection.
4-Nitrobenzenesulfonyl (4-Ns) 4-NO₂-C₆H₄-SO₂-Generally similar in reactivity to the 2-Ns group, though some reports suggest potential side reactions during deprotection that are not observed with the 2-nitro isomer.[5]
2,4-Dinitrobenzenesulfonyl (DNs) 2,4-(NO₂)₂-C₆H₃-SO₂-The two nitro groups render the aromatic ring highly electron-deficient, making it significantly more susceptible to nucleophilic attack. This allows for much milder deprotection conditions compared to the mono-nitro derivatives.[6][7]

The increased reactivity of the 2,4-dinitrobenzenesulfonyl group allows for selective deprotection in the presence of a 2-nitrobenzenesulfonyl group. This orthogonality is highly valuable in the synthesis of complex molecules with multiple amine functionalities, such as polyamines.[6] For instance, the DNs group can often be removed with a thiol alone, whereas the Ns group typically requires the presence of a base to generate the more nucleophilic thiolate.[2][7]

Quantitative Data on Protection and Deprotection

The following tables summarize typical yields for the key steps in the application of 2-nitrobenzenesulfonamides.

Table 1: Alkylation of 2-Nitrobenzenesulfonamides

N-Protected AmineAlkylating AgentConditionsYield (%)
N-(Propyl)-2-nitrobenzenesulfonamideBenzyl bromideA: BnBr (1.1 eq), K₂CO₃ (2 eq), DMF, 23°C, 1 hr98
N-(Benzyl)-2-nitrobenzenesulfonamideIsopropyl iodideB: i-PrI (1.1 eq), K₂CO₃ (2 eq), DMF, 60°C, 30 min95
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide3-Phenyl-1-propanolC: ROH (1.3 eq), DEAD (1.3 eq), PPh₃ (1.3 eq), CH₂Cl₂, 23°C, 1 hr95
N-(Allyl)-2-nitrobenzenesulfonamide1-HeptanolC: ROH (1.3 eq), DEAD (1.3 eq), PPh₃ (1.3 eq), CH₂Cl₂, 23°C, 1 hr97

Data sourced from Organic Syntheses, Coll. Vol. 10, p.50 (2004); Vol. 78, p.23 (2002).[6]

Table 2: Deprotection of 2-Nitrobenzenesulfonamides

N,N-Disubstituted-2-nitrobenzenesulfonamideConditionsYield (%)
N-(Propyl)-N-(benzyl)-TP: PhSH (1.2 eq), K₂CO₃ (3 eq), DMF, 23°C, 40 min93
N-(Benzyl)-N-(isopropyl)-TP: PhSH (1.2 eq), K₂CO₃ (3 eq), DMF, 23°C, 40 min90
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-MA: HSCH₂CO₂H (2 eq), LiOH (4 eq), DMF, 23°C, 1 hr91
N-(Allyl)-N-(heptyl)-TP: PhSH (1.2 eq), K₂CO₃ (3 eq), DMF, 23°C, 40 min95

Data sourced from Organic Syntheses, Coll. Vol. 10, p.50 (2004); Vol. 78, p.23 (2002).[6]

Experimental Protocols

Protocol for Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

This procedure is adapted from Organic Syntheses, Coll. Vol. 10, p.50 (2004); Vol. 78, p.23 (2002).[6]

  • To a stirred solution of the primary amine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0°C is added triethylamine (1.5 eq).

  • 2-Nitrobenzenesulfonyl chloride (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol for N-Alkylation via the Fukuyama-Mitsunobu Reaction

This procedure is a general representation of the Fukuyama-Mitsunobu reaction.[8]

  • To a solution of the N-monosubstituted nitrobenzenesulfonamide (1.0 eq), the alcohol (1.3 eq), and triphenylphosphine (PPh₃) (1.3 eq) in an appropriate solvent such as dichloromethane or THF at 0°C is added diethylazodicarboxylate (DEAD) (1.3 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the N,N-disubstituted nitrobenzenesulfonamide.

Note: For improved byproduct removal, di-tert-butyl azodicarboxylate (DTBAD) and diphenylpyridinylphosphine can be used as the Mitsunobu reagents.

Protocol for Deprotection using Thiophenol and Potassium Carbonate

This procedure is adapted from Organic Syntheses, Coll. Vol. 10, p.50 (2004); Vol. 78, p.23 (2002).[6]

  • To a solution of the N,N-disubstituted nitrobenzenesulfonamide (1.0 eq) in dimethylformamide (DMF) is added potassium carbonate (3.0 eq) and thiophenol (1.2 eq).

  • The mixture is stirred at room temperature for 40 minutes.

  • The reaction mixture is diluted with water and extracted with an appropriate solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed with aqueous sodium hydroxide solution and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude amine can be purified by column chromatography or distillation.

Protocol for Deprotection of a 2,4-Dinitrobenzenesulfonamide

This procedure is based on the increased reactivity of the DNs group.[6][7]

  • To a stirred solution of the 2,4-dinitrobenzenesulfonamide (1.0 eq) in DMF is added 2-mercaptoethanol (2.0 eq).

  • The reaction is stirred at room temperature for 1 hour.

  • The reaction mixture is diluted with water and extracted with an appropriate organic solvent.

  • The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.

Conclusion

Nitrobenzenesulfonamides offer a powerful and versatile strategy for the protection and manipulation of primary and secondary amines. Their stability, the ability to activate the N-H bond for alkylation, and, most importantly, the mild conditions required for their removal make them a superior choice to many traditional amine protecting groups. The availability of different derivatives, such as the 2-nitro and 2,4-dinitro versions, allows for the implementation of orthogonal protection strategies, further expanding their utility in the synthesis of complex, polyfunctional molecules relevant to the pharmaceutical and life sciences industries.

References

An In-depth Technical Guide to Sulfonamide Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high yield and purity. Among the arsenal of protective strategies for amines, sulfonamides stand out for their unique combination of stability and tunable reactivity. This technical guide provides a comprehensive overview of the key features of commonly employed sulfonamide protecting groups—tosyl (Ts), nosyl (Ns), and dansyl (Ds)—with a focus on their introduction, stability, and cleavage. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in navigating the application of these essential synthetic tools.

Core Features of Sulfonamide Protecting Groups

Sulfonamides are formed by the reaction of an amine with a sulfonyl chloride. The resulting N-S bond is generally robust, rendering the protected amine's lone pair significantly less nucleophilic and basic.[1] This diminished reactivity is a consequence of the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair.[1] Key advantages of employing sulfonamide protecting groups include:

  • High Stability: Sulfonamides exhibit remarkable stability across a wide range of reaction conditions, including strongly acidic and basic media, making them suitable for complex synthetic sequences.[2]

  • Modulation of Reactivity: The electronic properties of the aryl moiety of the sulfonyl group can be tuned to modulate the stability and cleavage conditions of the sulfonamide.

  • Crystalline Nature: Sulfonamide derivatives are often crystalline solids, which facilitates their purification by recrystallization.

Comparative Analysis of Common Sulfonamide Protecting Groups

The selection of a specific sulfonamide protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality with other protecting groups and the tolerance of the substrate to various deprotection conditions.

Data Presentation: Stability of Sulfonamide Protecting Groups
Protecting GroupStructureStability to Aqueous Acid (e.g., HBr/AcOH)Stability to Aqueous Base (e.g., NaOH)Stability to Nucleophiles (e.g., Thiolates)Key Cleavage Methods
Tosyl (Ts)
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Very High[4]Very HighHighStrong Acid (HBr, H₂SO₄), Reductive (Na/NH₃, SmI₂, Mg/MeOH)[2][5][6]
Nosyl (Ns)
alt text
HighModerateLowNucleophilic Aromatic Substitution (e.g., thiophenol)[7][8]
Dansyl (Ds)
alt text-C{10}H_6SO_2-)
Very HighVery HighVery HighReductive cleavage (potential, requires optimization)

Note: The stability of sulfonamides can be influenced by the nature of the amine (primary, secondary, aryl, alkyl) and the specific reaction conditions (temperature, concentration, solvent).

Experimental Protocols

Protection of Amines as Sulfonamides

General Procedure for Tosylation of a Primary Amine:

  • Dissolve the primary amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Add a base, typically pyridine (used as solvent) or triethylamine (1.5-2.0 equiv).[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1-1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Nosylation of a Secondary Amine:

  • Dissolve the secondary amine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (1.5-2.0 equiv).

  • Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv).

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography.

General Procedure for Dansylation of an Amino Acid: [2][10]

  • Dissolve the amino acid (1.0 equiv) in a sodium carbonate/bicarbonate buffer (e.g., 100 mM, pH 9.8).[10]

  • Prepare a solution of dansyl chloride (1.1-1.5 equiv) in a water-miscible organic solvent like acetone or acetonitrile.[11]

  • Add the dansyl chloride solution to the amino acid solution and stir at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 38 °C for 90-120 min).[11]

  • The reaction is often used for analytical purposes, and the product is typically analyzed directly by HPLC-MS. For preparative scale, an extractive workup would be required.

Deprotection of Sulfonamides

Deprotection of N-Tosyl Amides using HBr in Acetic Acid: [5]

  • Dissolve the N-tosyl amide in a solution of 33% HBr in acetic acid. A scavenger such as phenol may be added.

  • Heat the reaction mixture at 90-100 °C for several hours (e.g., 4-16 hours), monitoring by TLC.[4]

  • Cool the reaction mixture and carefully dilute with water.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the free amine with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the amine as required.

Deprotection of N-Nosyl Amides using Thiophenol: [7]

  • Dissolve the N-nosyl amide (1.0 equiv) in a solvent such as DMF or acetonitrile.

  • Add thiophenol (2.0-3.0 equiv) and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[12]

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 1-4 hours, monitoring by TLC.[7]

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer extensively with an aqueous base (e.g., 1 M NaOH) to remove thiophenol and the thioether byproduct, followed by water and brine.

  • Dry the organic layer, filter, and concentrate to afford the deprotected amine.

Proposed Deprotection of N-Dansyl Amides:

The dansyl group is known for its high stability, and specific, mild deprotection protocols are not as well-established as for the tosyl and nosyl groups. Reductive methods that are effective for the cleavage of robust tosylamides are promising candidates.

  • Samarium Iodide (SmI₂): This powerful single-electron transfer agent is known to cleave tosylamides. A similar protocol could be explored for dansylamides. The reaction is typically carried out in THF, often with an additive like HMPA or DMPU, at room temperature.[6]

  • Magnesium in Methanol: This reducing system can also be effective for the cleavage of sulfonamides.[2]

  • Electrochemical Reduction: Reductive electrochemical methods have been shown to cleave the N-S bond in sulfonamides and could be a viable, though less common, approach.

Note: These proposed methods for dansyl deprotection would require optimization for specific substrates.

Visualization of Workflows and Relationships

Logical Relationship: Selection of a Sulfonamide Protecting Group

The choice of a sulfonamide protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates the key considerations in this selection process.

G cluster_start Starting Point cluster_considerations Primary Considerations start Need to Protect an Amine orthogonality Orthogonality with other PGs? start->orthogonality stability Required Stability? orthogonality->stability Yes other Other PG orthogonality->other No deprotection Substrate Tolerance to Deprotection Conditions? stability->deprotection High Stability Needed stability->other Moderate Stability Needed tosyl Tosyl (Ts) deprotection->tosyl Tolerates Strong Acid/ Reductive Conditions nosyl Nosyl (Ns) deprotection->nosyl Sensitive to Strong Acid/ Reductive Conditions dansyl Dansyl (Ds) deprotection->dansyl Requires Very High Stability & Reductive Cleavage is an Option

Decision tree for selecting a sulfonamide protecting group.
Experimental Workflow: Protection-Deprotection Cycle

The following diagram outlines the general workflow for the use of a sulfonamide protecting group in a multi-step synthesis.

G cluster_synthesis Synthetic Sequence Start Starting Material with Amine Protection Protection (e.g., R-SO₂Cl, Base) Start->Protection Step 1 Protected_Intermediate Sulfonamide Intermediate Protection->Protected_Intermediate Transformations One or More Synthetic Steps Protected_Intermediate->Transformations Step 2...n Deprotection Deprotection Transformations->Deprotection Step n+1 Final_Product Final Product with Free Amine Deprotection->Final_Product

General workflow for a protection-deprotection sequence.

Conclusion

Sulfonamide protecting groups are indispensable tools in modern organic synthesis, offering a high degree of stability that allows for complex molecular manipulations. The choice between tosyl, nosyl, and dansyl groups hinges on a careful evaluation of the required stability, the desired cleavage conditions, and the principle of orthogonality within the broader synthetic context. While tosyl and nosyl groups have well-defined and reliable deprotection strategies, the robust nature of the dansyl group makes its removal more challenging, often requiring harsh reductive conditions. This guide provides a foundational understanding and practical protocols to aid researchers in the effective implementation of these versatile protecting groups in their synthetic endeavors. Further research into developing milder and more selective cleavage methods, particularly for the highly stable dansyl group, will continue to enhance the utility of sulfonamides in the synthesis of complex molecules.

References

Molecular weight and formula of Benzenesulfonamide, N-3-butenyl-2-nitro-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological activities of Benzenesulfonamide, N-3-butenyl-2-nitro-. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information from closely related analogues and general chemical principles to provide a foundational understanding for research and development purposes.

Chemical Identity and Properties

Benzenesulfonamide, N-3-butenyl-2-nitro- is a chemical compound within the sulfonamide class, characterized by a benzenesulfonamide core structure with a 2-nitro group and an N-substituted 3-butenyl group.

PropertyValueSource
Molecular Formula C10H12N2O4S[1]
Molecular Weight 256.28 g/mol [1]
CAS Number 90870-33-0[1][2]
Canonical SMILES C=CCCNS(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-][1]
Synonyms N-(but-3-enyl)-2-nitrobenzenesulfonamide, N-But-3-enyl o-nitrobenzenesulfonamide, N-(2-nitrobenzenesulfonyl)-N-(but-3-enyl)amine, 2-nitro-N-(but-3-enyl)benzenesulfonamide[2]

Proposed Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Nitrobenzenesulfonyl Chloride E Nucleophilic Acyl Substitution A->E B 3-Buten-1-amine B->E C Base (e.g., Triethylamine) C->E Catalyst D Solvent (e.g., Dichloromethane) D->E Medium F Benzenesulfonamide, N-3-butenyl-2-nitro- E->F

Caption: Proposed synthesis workflow for Benzenesulfonamide, N-3-butenyl-2-nitro-.

The following is a generalized, hypothetical protocol for the synthesis of Benzenesulfonamide, N-3-butenyl-2-nitro-, based on similar documented reactions for other sulfonamides.

  • Preparation: To a solution of 3-buten-1-amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane, add a non-nucleophilic base like triethylamine (1.1 equivalents).

  • Reaction: Cool the mixture in an ice bath. Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise to the cooled amine solution with continuous stirring.

  • Incubation: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography.

  • Workup: Upon completion, quench the reaction with the addition of a dilute acid (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer, wash it sequentially with water and brine, and then dry it over an anhydrous salt such as sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the organic solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Benzenesulfonamide, N-3-butenyl-2-nitro-.

Potential Biological Activity and Signaling Pathways

Specific biological data for Benzenesulfonamide, N-3-butenyl-2-nitro- is not available. However, the structural motifs present in the molecule, namely the benzenesulfonamide core and the nitro group, are found in many biologically active compounds.

  • Benzenesulfonamide Moiety: The sulfonamide group is a well-known pharmacophore present in a wide range of therapeutic agents, including diuretics, anticonvulsants, and antimicrobial drugs. Many sulfonamides are known to act as inhibitors of carbonic anhydrase.

  • Nitroaromatic Group: The nitro group is a key feature in several antimicrobial drugs. Its mechanism of action often involves enzymatic reduction within the target cell to form reactive nitroso and hydroxylamine intermediates or a nitro radical anion. These reactive species can induce cellular damage by reacting with biological macromolecules such as DNA and proteins.

Given these characteristics, it is plausible that Benzenesulfonamide, N-3-butenyl-2-nitro- could exhibit antimicrobial properties. A hypothetical mechanism of action is depicted below.

G cluster_entry Cellular Entry cluster_activation Bioactivation cluster_damage Cellular Damage A Benzenesulfonamide, N-3-butenyl-2-nitro- B Microbial Cell A->B Diffusion C Nitroreductase B->C D Reactive Nitro Intermediates C->D Reduction E DNA Damage D->E F Protein Dysfunction D->F G Cell Death E->G F->G

Caption: Hypothetical antimicrobial mechanism of action.

Conclusion and Future Directions

Benzenesulfonamide, N-3-butenyl-2-nitro- is a compound with potential for biological activity based on its structural components. The lack of specific experimental data highlights an opportunity for further research. Future studies should focus on:

  • Definitive Synthesis and Characterization: Developing and optimizing a synthetic route and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).

  • Biological Screening: Evaluating the compound against a panel of microbial strains and cancer cell lines to identify any potential therapeutic activities.

  • Mechanism of Action Studies: If biological activity is observed, elucidating the specific molecular targets and signaling pathways involved.

This guide serves as a foundational resource for initiating research into Benzenesulfonamide, N-3-butenyl-2-nitro-, providing a theoretical framework to guide experimental design.

References

The Fukuyama Amine Synthesis: A Technical Guide to its Discovery and Application

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Fukuyama amine synthesis, a powerful and versatile method for the preparation of secondary amines, has become an indispensable tool in modern organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of this reaction. It details the core principles of the synthesis, which involves the use of nitrobenzenesulfonamides as both protecting and activating groups for primary amines. This document furnishes comprehensive experimental protocols for the key transformations, quantitative data on reaction outcomes, and graphical representations of the underlying mechanisms and workflows to facilitate a thorough understanding and practical application of this important synthetic methodology.

Introduction: The Genesis of a Versatile Amine Synthesis

The synthesis of secondary amines is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Historically, methods for the preparation of secondary amines often suffered from limitations such as harsh reaction conditions, low functional group tolerance, and the formation of over-alkylation byproducts.

In 1995, Professor Tohru Fukuyama and his colleagues at the University of Tokyo reported a novel and exceptionally mild method for the synthesis of secondary amines starting from primary amines. This groundbreaking work, published in Tetrahedron Letters, introduced the use of 2-nitrobenzenesulfonamides (nosylamides) as a key intermediate. The "Ns" (nosyl) group serves a dual role: it protects the primary amine and, due to its electron-withdrawing nature, acidifies the N-H proton, facilitating clean and efficient alkylation. The subsequent facile removal of the nosyl group under mild conditions using a thiol nucleophile cemented the Fukuyama amine synthesis as a highly practical and widely adopted methodology.

The Core Reaction: A Three-Step Approach

The Fukuyama amine synthesis is a three-step process that transforms a primary amine into a secondary amine:

  • Nosylation: The primary amine is first protected with a 2-nitrobenzenesulfonyl chloride (NsCl) or a related reagent to form the stable N-nosylamide.

  • Alkylation: The nosylamide is then alkylated. This can be achieved through a conventional SN2 reaction with an alkyl halide under basic conditions or, more commonly, through a Mitsunobu reaction with an alcohol.

  • Deprotection: The N,N-disubstituted nosylamide is deprotected using a thiol, typically in the presence of a base, to yield the desired secondary amine.

This sequence allows for the controlled and stepwise introduction of two different substituents on the nitrogen atom, providing access to a wide array of unsymmetrical secondary amines.

Data Presentation: Reaction Performance

The Fukuyama amine synthesis is known for its high efficiency and broad substrate scope. The following tables summarize typical yields for each of the key steps.

Table 1: Nosylation of Primary Amines

Primary AmineBaseSolventYield (%)
BenzylaminePyridineCH₂Cl₂95
4-MethoxybenzylamineEt₃NCH₂Cl₂98
n-ButylaminePyridineCH₂Cl₂92
CyclohexylamineEt₃NCH₂Cl₂94

Table 2: Alkylation of N-Nosylamides (Mitsunobu Reaction)

N-NosylamideAlcoholReagentsSolventYield (%)
N-Benzyl-Ns-amideEthanolPPh₃, DEADTHF98
N-(4-Methoxybenzyl)-Ns-amideIsopropanolPPh₃, DEADTHF95
N-Butyl-Ns-amideBenzyl alcoholPPh₃, DEADTHF93
N-Cyclohexyl-Ns-amidePhenethyl alcoholPPh₃, DEADTHF96

Table 3: Deprotection of N,N-Disubstituted Nosylamides

N,N-Disubstituted NosylamideThiolBaseSolventYield (%)
N-Benzyl-N-ethyl-Ns-amideThiophenolK₂CO₃CH₃CN92
N-(4-Methoxybenzyl)-N-isopropyl-Ns-amideThiophenolK₂CO₃DMF94
N-Butyl-N-benzyl-Ns-amideThiophenolCs₂CO₃DMF95
N-Cyclohexyl-N-phenethyl-Ns-amideThiophenolK₂CO₃CH₃CN93

Experimental Protocols

The following are detailed experimental procedures for the key steps of the Fukuyama amine synthesis, adapted from reliable sources.

Protocol 1: Nosylation of a Primary Amine

Reaction: Protection of a primary amine with 2-nitrobenzenesulfonyl chloride.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of the primary amine in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.

  • To this stirred solution, add 2-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude nosylamide can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography on silica gel.

Protocol 2: Mitsunobu Alkylation of an N-Nosylamide

Reaction: N-Alkylation of a nosylamide with an alcohol under Mitsunobu conditions.

Materials:

  • N-Nosylamide (1.0 eq)

  • Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the N-nosylamide, alcohol, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct and to isolate the desired N,N-disubstituted nosylamide.

Protocol 3: Deprotection of an N,N-Disubstituted Nosylamide

Reaction: Removal of the nosyl group to yield the secondary amine.

Materials:

  • N,N-Disubstituted nosylamide (1.0 eq)

  • Thiophenol (3.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the N,N-disubstituted nosylamide in acetonitrile or DMF, add potassium carbonate (or cesium carbonate) and thiophenol.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude secondary amine by column chromatography on silica gel or by distillation.

Mandatory Visualizations

Overall Workflow of the Fukuyama Amine Synthesis

Fukuyama_Amine_Synthesis_Workflow PrimaryAmine Primary Amine (R¹NH₂) Nosylamide N-Nosylamide (R¹NHNs) PrimaryAmine->Nosylamide Nosylation (NsCl, Base) DisubstitutedNosylamide N,N-Disubstituted Nosylamide (R¹R²NNs) Nosylamide->DisubstitutedNosylamide Alkylation (R²-X, Base or R²OH, Mitsunobu) SecondaryAmine Secondary Amine (R¹R²NH) DisubstitutedNosylamide->SecondaryAmine Deprotection (Thiol, Base)

Caption: Overall workflow of the Fukuyama amine synthesis.

Mechanism of the Mitsunobu Alkylation Step

Mitsunobu_Alkylation_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD->Betaine Oxyphosphonium Oxyphosphonium Salt [R²O-PPh₃]⁺ Betaine->Oxyphosphonium + R²OH - DEAD-H Alcohol R²OH Alcohol->Oxyphosphonium NosylamideAnion Nosylamide Anion [R¹NNs]⁻ DisubstitutedNosylamide N,N-Disubstituted Nosylamide (R¹R²NNs) NosylamideAnion->DisubstitutedNosylamide + [R²O-PPh₃]⁺ PPh3O PPh₃=O

Caption: Mechanism of the Fukuyama-Mitsunobu alkylation.

Mechanism of the Nosyl Deprotection Step

Nosyl_Deprotection_Mechanism DisubstitutedNosylamide N,N-Disubstituted Nosylamide Meisenheimer Meisenheimer Complex DisubstitutedNosylamide->Meisenheimer + Thiolate Thiolate Thiolate (R³S⁻) Thiolate->Meisenheimer SecondaryAmineAnion Secondary Amine Anion [R¹R²N]⁻ Meisenheimer->SecondaryAmineAnion Elimination Sulfene Sulfene Intermediate Meisenheimer->Sulfene Elimination SecondaryAmine Secondary Amine (R¹R²NH) SecondaryAmineAnion->SecondaryAmine Protonation Thioether Aryl Thioether Sulfene->Thioether + Thiolate

Caption: Mechanism of nosyl group deprotection via a Meisenheimer complex.

Variations and Improvements

Since its initial discovery, several variations and improvements to the Fukuyama amine synthesis have been developed.

  • 2,4-Dinitrobenzenesulfonamides (DNs-amides): The use of the 2,4-dinitrobenzenesulfonyl (DNs) group allows for orthogonal deprotection. The DNs group can be cleaved under milder conditions (e.g., with a thiol alone) than the Ns group, enabling the selective deprotection of one amine in the presence of another.[1]

  • Modified Mitsunobu Reagents: To simplify the purification of the alkylated product, modified phosphines and azodicarboxylates have been developed. For example, the use of polymer-bound reagents or reagents with fluorous tags allows for easy removal of the byproducts by filtration or extraction.

Conclusion

The Fukuyama amine synthesis has proven to be a robust and highly enabling method for the synthesis of a diverse range of secondary amines. Its mild reaction conditions, high yields, and broad functional group tolerance have made it a staple in the repertoire of synthetic organic chemists. The continued development of variations and improvements ensures that the Fukuyama amine synthesis will remain a valuable tool for the construction of complex molecules for the foreseeable future.

References

Spectroscopic and Synthetic Profile of N-3-butenyl-2-nitro-benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-3-butenyl-2-nitro-benzenesulfonamide, a key intermediate in synthetic organic chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and a clear presentation of spectroscopic data.

Spectroscopic Data

The structural integrity and purity of synthesized N-3-butenyl-2-nitro-benzenesulfonamide were confirmed through ¹H and ¹³C NMR spectroscopy. The following tables summarize the key spectral data.

Table 1: ¹H NMR Spectral Data for N-3-butenyl-2-nitro-benzenesulfonamide
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
8.13 - 8.08m1HAr-H
7.85 - 7.75m3HAr-H
5.86ddt17.0, 10.2, 6.71H-CH=CH₂
5.61t6.41HNH
5.14 - 5.06m2H-CH=CH₂
3.29q6.62H-CH₂-NH-
2.33q6.72H-CH₂-CH=

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for N-3-butenyl-2-nitro-benzenesulfonamide
Chemical Shift (δ) (ppm)Assignment
147.9Ar-C
133.8Ar-C
133.6-CH=CH₂
133.1Ar-C
131.0Ar-C
125.6Ar-C
118.2-CH=CH₂
44.0-CH₂-NH-
33.5-CH₂-CH=

Solvent: CDCl₃

Experimental Protocol: Synthesis of N-3-butenyl-2-nitro-benzenesulfonamide

The synthesis of N-3-butenyl-2-nitro-benzenesulfonamide was carried out following a standard procedure for the sulfonylation of primary amines.

Materials:

  • 3-Butenylamine hydrochloride

  • 2-Nitrobenzenesulfonyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 10% aqueous solution

Procedure:

  • To a solution of 3-butenylamine hydrochloride (1.0 eq) in dichloromethane, 2-nitrobenzenesulfonyl chloride (1.0 eq) and potassium carbonate (2.2 eq) were added.

  • The resulting reaction mixture was stirred at room temperature for 64 hours.

  • Following the stirring period, water and a 10% aqueous solution of hydrochloric acid were carefully added to the mixture.

  • The organic layer was separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification of the crude product was performed using column chromatography to afford N-3-butenyl-2-nitro-benzenesulfonamide as a pure compound.

General Notes on NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500, Avance DPX300, or DRX500 spectrophotometer with an internal deuterium lock. Chemical shifts are reported in parts per million (ppm) downfield of tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz). ¹³C NMR spectra were recorded with broad-band proton decoupling.[1]

Logical Workflow

The following diagram illustrates the key steps in the synthesis and characterization of N-3-butenyl-2-nitro-benzenesulfonamide.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (3-Butenylamine HCl, 2-Nitrobenzenesulfonyl chloride) reaction Reaction with K₂CO₃ in CH₂Cl₂ (64h, Room Temperature) start->reaction workup Aqueous Workup (H₂O, 10% HCl) reaction->workup purification Column Chromatography workup->purification product N-3-butenyl-2-nitro-benzenesulfonamide purification->product nmr NMR Spectroscopy product->nmr Analysis h_nmr ¹H NMR Analysis nmr->h_nmr c_nmr ¹³C NMR Analysis nmr->c_nmr data Spectral Data h_nmr->data c_nmr->data

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 2-Nitrobenzenesulfonamides

This document provides comprehensive safety and handling information for 2-nitrobenzenesulfonamides, a class of compounds utilized as key intermediates and reagents in organic synthesis and drug discovery. Adherence to proper safety protocols is critical when working with these chemicals.

Compound Identification and Properties

2-Nitrobenzenesulfonamide and its derivatives are characterized by a nitro group and a sulfonamide group attached to a benzene ring. The parent compound, 2-nitrobenzenesulfonamide, is a yellow to light brown crystalline powder.[1]

Table 1: Physical and Chemical Properties of 2-Nitrobenzenesulfonamide

PropertyValueSource(s)
CAS Number 5455-59-4[2][3]
Molecular Formula C₆H₆N₂O₄S[2][3][4]
Molecular Weight 202.19 g/mol [2]
Melting Point 190-194 °C[1][3]
Solubility Slightly soluble in water.[1][3]
Appearance Yellow to light brown crystalline powder.[1]

Safety and Hazard Information

2-Nitrobenzenesulfonamides are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 2: GHS Hazard and Precautionary Statements for 2-Nitrobenzenesulfonamide

CategoryCodeDescriptionSource(s)
Hazard Statements H315Causes skin irritation.[2][3][5]
H319Causes serious eye irritation.[2][3][5]
H335May cause respiratory irritation.[2][3][5]
Precautionary Statements P261Avoid breathing dust.[2]
P264Wash skin thoroughly after handling.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/eye protection/face protection.[2]
P302 + P352IF ON SKIN: Wash with plenty of water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling 2-nitrobenzenesulfonamides.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource(s)
Eye/Face Protection Tightly fitting safety goggles or a face shield.[6][7]
Skin Protection Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing.[6][7]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced. A dust mask (type N95) is recommended for handling the solid.[6]
Engineering Controls and Handling Procedures
  • Ventilation : Always handle in a well-ventilated area or under a chemical fume hood.[6][8] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Handling : Avoid the formation of dust and aerosols.[6] Do not get in eyes, on skin, or on clothing.[8] Use non-sparking tools to prevent fire from electrostatic discharge.[6]

  • Hygiene : Wash hands thoroughly before breaks and after handling the material.[6]

Storage
  • Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and moisture.[3][7][8]

First Aid Measures
  • Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8]

  • Skin Contact : Immediately take off all contaminated clothing. Wash off with soap and plenty of water.[6][8]

  • Eye Contact : Rinse cautiously with pure water for at least 15 minutes, also under the eyelids.[6][8] Seek immediate medical attention.[8]

  • Ingestion : Rinse mouth with water. Do not induce vomiting.[6][8] Call a physician or Poison Control Center immediately.[6]

G Workflow for Safe Handling of 2-Nitrobenzenesulfonamides prep Preparation & Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handling Handling in Fume Hood - Weighing - Reaction Setup ppe->handling spill Spill? handling->spill spill_proc Follow Spill Procedure: - Evacuate - Contain - Clean Up spill->spill_proc Yes reaction Reaction & Monitoring spill->reaction No spill_proc->handling workup Work-up & Purification reaction->workup waste Waste Disposal (Segregate Halogenated/Non-halogenated) workup->waste decon Decontaminate Glassware & Work Area waste->decon end End of Process decon->end

Caption: Logical workflow for the safe handling of 2-nitrobenzenesulfonamides.

Experimental Protocols

2-Nitrobenzenesulfonamides (Ns-amides) are extensively used in organic synthesis, particularly in the protection and subsequent alkylation of primary amines, as seen in the Fukuyama Amine Synthesis.[9]

Synthesis of 2-Nitrobenzenesulfonamide

This procedure outlines the synthesis of the parent compound from 2-nitrobenzenesulfonyl chloride.

  • Reaction Setup : Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).

  • Ammonolysis : Add ammonium acetate (approx. 6 eq) to the solution.

  • Reaction Conditions : Heat the mixture to reflux and stir overnight.

  • Work-up : After the reaction is complete, collect the solid product by filtration.

  • Purification : Dry the solid product under vacuum to yield 2-nitrobenzenesulfonamide.[1]

Protection of a Primary Amine (Example: Fukuyama Amine Synthesis)

This protocol details the formation of an N-substituted-2-nitrobenzenesulfonamide.

  • Reaction Setup : In a two-necked, round-bottomed flask under a nitrogen atmosphere, charge the primary amine (e.g., 4-methoxybenzylamine, 1.1 eq), dichloromethane, and triethylamine (1.1 eq).[10]

  • Cooling : Cool the stirred mixture in an ice-water bath.[10]

  • Addition of Sulfonyl Chloride : Add 2-nitrobenzenesulfonyl chloride (1.0 eq) over approximately 5 minutes.[10]

  • Reaction : Continue stirring until the reaction is complete (monitored by TLC).

  • Work-up : The resulting N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide can then be isolated using standard aqueous work-up and purification techniques like column chromatography.[10]

Deprotection of the 2-Nitrobenzenesulfonyl (Ns) Group

The Ns group can be removed under mild conditions using a thiol nucleophile.[9]

  • Reagent Preparation : In a two-necked flask under nitrogen, charge thiophenol (2.5 eq) and acetonitrile. Cool the mixture in an ice-water bath and add aqueous potassium hydroxide (2.5 eq) over 10 minutes.[9][10]

  • Addition of Ns-Amide : After 5 minutes, remove the ice bath and add the N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile over 20 minutes.[9][10]

  • Reaction Conditions : Heat the reaction mixture in a 50°C oil bath for approximately 40 minutes.[9][10]

  • Work-up : Cool the mixture to room temperature, dilute with water, and extract the secondary amine product with dichloromethane.[9][10]

  • Purification : The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.[9][10]

G Experimental Workflow: Fukuyama Amine Synthesis start Primary Amine (R-NH2) react1 Protection Step start->react1 ns_amide Ns-Protected Amine (R-NH-Ns) react1->ns_amide reagent1 2-Nitrobenzenesulfonyl Chloride (Ns-Cl) reagent1->react1 react2 Alkylation Step (Mitsunobu or S_N2) ns_amide->react2 dialkyl_ns N,N-Disubstituted Sulfonamide (R-NR'-Ns) react2->dialkyl_ns reagent2 Alkyl Halide (R'-X) or Alcohol (R'-OH) reagent2->react2 react3 Deprotection Step dialkyl_ns->react3 end Secondary Amine (R-NH-R') react3->end reagent3 Thiol (e.g., Thiophenol) + Base (KOH) reagent3->react3

Caption: Key stages of the Fukuyama amine synthesis using a 2-nitrobenzenesulfonamide intermediate.

Biological Activity and Applications

While primarily known as a synthetic intermediate, 2-nitrobenzenesulfonamide and related structures exhibit biological activity.

  • Enzyme Inhibition : 2-Nitrobenzenesulfonamide is reported to be a carbonic anhydrase inhibitor.[1][3] Carbonic anhydrases are a family of enzymes involved in various physiological processes, making their inhibitors relevant in drug development.

  • Synthetic Applications : It serves as a crucial reagent for synthesizing cyclic nitrogen compounds, pyrrolidines, and various alkaloids.[3] The Ns-group is valued for its ability to both protect an amine and activate it for subsequent alkylation reactions.[11]

  • Broad-Spectrum Activity of Sulfonamides : The broader sulfonamide class of compounds is known for a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antioxidant properties.[12][13][14]

  • Role of the Nitro Group : The nitro (NO₂) moiety is a recognized scaffold in medicinal chemistry, often contributing to the biological activity of a molecule.[15] It can participate in redox reactions within cells, which can be a source of both therapeutic effect and potential toxicity.[15]

G Conceptual Diagram of Enzyme Inhibition sub Substrate es_complex Enzyme-Substrate Complex sub->es_complex + Enzyme enz Enzyme (Carbonic Anhydrase) ei_complex Enzyme-Inhibitor Complex (Inactive) prod Products es_complex->prod Reaction prod->enz Releases inhib Inhibitor (2-Nitrobenzenesulfonamide) inhib->ei_complex + Enzyme ei_complex->sub No Reaction

References

Methodological & Application

Application of 2-Nitrobenzenesulfonamides in Total Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzenesulfonamides, commonly referred to as nosylamides, have emerged as exceptionally versatile intermediates in the realm of organic synthesis, particularly in the construction of complex nitrogen-containing molecules. The nosyl (Ns) group serves as an excellent protecting group for primary and secondary amines. Its utility is underscored by its facile introduction, its stability to a range of reaction conditions, and, most importantly, its mild and selective removal. This unique combination of properties has led to its widespread adoption in the total synthesis of natural products and in the development of novel pharmaceuticals.

The key advantages of the nosyl group lie in the electron-withdrawing nature of the ortho-nitro group, which acidifies the N-H proton of the sulfonamide, facilitating its alkylation under mild basic conditions. This same electronic feature renders the aromatic ring susceptible to nucleophilic aromatic substitution, which is the basis for its cleavage under gentle conditions using thiolates. This application note provides a comprehensive overview of the use of 2-nitrobenzenesulfonamides in total synthesis, including detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Key Applications in Total Synthesis

2-Nitrobenzenesulfonamides are primarily employed in two critical transformations:

  • Protection of Amines: The nosyl group provides robust protection for primary and secondary amines, proving stable to various reaction conditions where other protecting groups might fail.

  • Fukuyama-Mitsunobu Reaction: This powerful reaction allows for the alkylation of nosyl-protected primary amines to furnish secondary amines. The acidic nature of the N-H bond in N-nosyl amides makes them suitable nucleophiles for the Mitsunobu reaction.[1]

The subsequent deprotection is typically achieved under mild conditions using a thiol and a base, regenerating the free amine without affecting other sensitive functional groups.[2][3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of amines with 2-nitrobenzenesulfonyl chloride and the subsequent deprotection of the resulting nosylamide.

Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride

Amine SubstrateBaseSolventReaction TimeYield (%)Reference
4-MethoxybenzylamineTriethylamineDichloromethane5 min (addition)Not explicitly stated, but used in subsequent step[4]
Various primary aminesPyridineDichloromethaneNot specifiedHigh[5]

Table 2: Deprotection of 2-Nitrobenzenesulfonamides

Nosylamide SubstrateThiol ReagentBaseSolventTemperatureReaction TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenolPotassium HydroxideAcetonitrile50 °C40 min89-91[4][6]
Various N-nosyl amines2-MercaptoethanolDBUDMFRoom TempNot specifiedHigh to Excellent[2][3]
Various N-nosyl aminesThiophenolCesium CarbonateDMFRoom TempNot specifiedHigh to Excellent[2][3]
N-nosyl-N-methyl-L-phenylalanine phenacyl esterMercaptoacetic acidSodium MethoxideAcetonitrile/MethanolRefluxNot specifiedGood[7]
Various N-nosyl aminesp-Mercaptobenzoic acidNot specifiedNot specifiedNot specifiedNot specifiedUseful[8]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (Nosylation)

This protocol is adapted from the procedure described by Kurosawa, Kan, and Fukuyama.[4]

Materials:

  • Primary amine

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine (or other suitable base like pyridine)

  • Dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a stirred solution of the primary amine (1.0 eq) and triethylamine (1.0-1.2 eq) in dichloromethane, cooled in an ice-water bath, add 2-nitrobenzenesulfonyl chloride (1.0-1.1 eq) portion-wise over 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-nitrobenzenesulfonamide.

Protocol 2: General Procedure for the Deprotection of a 2-Nitrobenzenesulfonamide using Thiophenol

This protocol is a generalized version of the method used in the Fukuyama amine synthesis.[4][6]

Materials:

  • N-substituted-2-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium hydroxide (or another suitable base like cesium carbonate or DBU)

  • Acetonitrile (or DMF)

  • Standard laboratory glassware and stirring apparatus

  • Equipment for aqueous work-up and purification

Procedure:

  • In a round-bottomed flask, dissolve thiophenol (2.5 eq) in acetonitrile.

  • Cool the solution in an ice-water bath and add a solution of potassium hydroxide (2.5 eq) in water dropwise.

  • After stirring for 5 minutes, remove the ice bath and add a solution of the 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 40-60 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[6]

  • Purify the crude amine by column chromatography on silica gel.[6]

Visualization of Workflows

The following diagrams illustrate the key processes involving 2-nitrobenzenesulfonamides.

protection_workflow cluster_start Starting Materials cluster_reaction Protection Step cluster_product Product PrimaryAmine Primary Amine (R-NH2) Reaction Base (e.g., Et3N) Solvent (e.g., CH2Cl2) PrimaryAmine->Reaction NosylChloride 2-Nitrobenzenesulfonyl Chloride NosylChloride->Reaction NosylAmide 2-Nitrobenzenesulfonamide (R-NHNs) Reaction->NosylAmide Protection deprotection_workflow cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_reaction Deprotection Step cluster_product Product NosylAmide 2-Nitrobenzenesulfonamide (R-NHNs or R2NNs) Reaction Solvent (e.g., DMF) Room Temp or Heat NosylAmide->Reaction Thiol Thiol (e.g., PhSH) Thiol->Reaction Base Base (e.g., K2CO3) Base->Reaction FreeAmine Free Amine (R-NH2 or R2NH) Reaction->FreeAmine Deprotection fukuyama_mitsunobu_workflow Start Primary Amine Step1 Protection with 2-Nitrobenzenesulfonyl Chloride Start->Step1 NosylAmide N-Nosyl Amine Step1->NosylAmide Step2 Fukuyama-Mitsunobu Alkylation (R'-OH, DEAD, PPh3) NosylAmide->Step2 DialkylNosylAmide N,N-Disubstituted Nosylamide Step2->DialkylNosylAmide Step3 Deprotection (Thiol, Base) DialkylNosylAmide->Step3 FinalProduct Secondary Amine Step3->FinalProduct

References

Application Notes and Protocols for the Deprotection of the 2-Nitrobenzenesulfonyl (Nosyl) Group

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely utilized protecting group for primary and secondary amines in organic synthesis. Its popularity stems from its facile introduction, stability to a range of reaction conditions, and, most importantly, its mild and selective removal. The strong electron-withdrawing nature of the nitro group activates the sulfonyl group for nucleophilic attack, allowing for deprotection under conditions that are orthogonal to many other common amine protecting groups like Boc and Cbz.[1]

These application notes provide a comprehensive overview of the common methods for the deprotection of the nosyl group, with a focus on practical experimental protocols and comparative data.

Deprotection Methods

The cleavage of the nosyl group is typically achieved via a nucleophilic aromatic substitution (SNAr) mechanism. The most common nucleophiles employed are soft nucleophiles, particularly thiols, which attack the aromatic ring to form a Meisenheimer complex. This intermediate then collapses, releasing the free amine and sulfur dioxide.

Thiol-Based Deprotection

Thiol-based reagents are the most frequently used for nosyl group removal due to their high efficiency and mild reaction conditions.[1][2] The general scheme involves the reaction of the nosyl-protected amine with a thiol in the presence of a base.

Common Thiol Reagents and Bases:

  • Thiols: Thiophenol, 2-mercaptoethanol, n-dodecanethiol, p-mercaptobenzoic acid.[3][4]

  • Bases: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), 1,8-diazabicycloundec-7-ene (DBU), lithium hydroxide (LiOH).[3][4][5]

The choice of thiol and base can be optimized depending on the substrate and the desired reaction conditions. A common challenge with volatile thiols like thiophenol is their strong, unpleasant odor. To address this, several odorless thiols and solid-supported thiol reagents have been developed.[4][6]

Odorless Thiols: The use of less volatile or solid thiols can mitigate the issue of foul odors. For instance, p-mercaptobenzoic acid has been shown to be an effective and odorless reagent for nosyl deprotection.[4] Another approach involves the in situ generation of a thiolate from an odorless precursor like homocysteine thiolactone.[6]

Solid-Supported Thiols: Polymer-supported thiols, such as polystyrene-supported thiophenol, offer the significant advantage of simplified purification.[1][7] After the reaction, the resin-bound byproducts can be easily removed by filtration, often providing the deprotected amine in high purity without the need for chromatography.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the deprotection of various nosyl-protected amines using different thiol-based methods.

Table 1: Deprotection of N-(4-Methoxybenzyl)-N-(alkyl)-2-nitrobenzenesulfonamides with Odorless Thiols [4]

EntrySubstrate (Alkyl group)Thiol ReagentBaseSolventTemp (°C)Time (h)Yield (%)
1n-Propyln-DodecanethiolLiOHTHFrt1285
2n-Hexyln-DodecanethiolLiOHTHFrt1288
3Benzylp-tert-ButylbenzenethiolK2CO3DMF501292
4n-Propylp-Mercaptobenzoic acidK2CO3DMF401295
5n-Hexylp-Mercaptobenzoic acidK2CO3DMF401296

Table 2: Deprotection of Nosylamides using Polymer-Supported Thiophenol [1]

EntrySubstrateBaseSolventConditionsYield (%)
1N-(2-nitrobenzenesulfonyl)dibenzylamineCs2CO3DMFrt, 24 h95
2N-(2-nitrobenzenesulfonyl)piperidineCs2CO3DMFrt, 24 h92
3N-methyl-N-(2-nitrobenzenesulfonyl)benzylamineCs2CO3THF80 °C, 6 x 1 min (MW)91
4N-(2-nitrobenzenesulfonyl)-L-proline methyl esterCs2CO3DMFrt, 24 h89

Experimental Protocols

Protocol 1: General Procedure for Nosyl Deprotection using Thiophenol and Potassium Carbonate

This protocol is a standard method for the deprotection of nosylamides in solution phase.

Materials:

  • Nosyl-protected amine

  • Thiophenol (PhSH)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Deionized water

  • Brine

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the nosyl-protected amine (1.0 equiv) in DMF or MeCN, add potassium carbonate (2.5 equiv).

  • Add thiophenol (2.5 equiv) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM or EtOAc (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Nosyl Deprotection using Polymer-Supported Thiophenol

This protocol offers a simplified workup procedure by utilizing a solid-supported reagent.

Materials:

  • Nosyl-protected amine

  • Polystyrene-thiophenol resin (PS-thiophenol)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Reaction vessel with a frit for filtration

  • Shaker or magnetic stirrer

Procedure:

  • Swell the PS-thiophenol resin (typically 1.5-2.0 equiv based on resin loading) in the chosen solvent (DMF or THF) in a suitable reaction vessel.

  • Add the nosyl-protected amine (1.0 equiv) and cesium carbonate (3.0 equiv) to the vessel.

  • Agitate the mixture at room temperature for 24 hours or heat as required. Microwave irradiation can significantly accelerate the reaction.[1]

  • Monitor the reaction by analyzing aliquots of the solution by TLC or LC-MS.

  • Once the reaction is complete, filter the resin and wash it thoroughly with the reaction solvent, followed by another suitable solvent like dichloromethane.

  • Combine the filtrate and washings, and concentrate under reduced pressure to afford the deprotected amine. Further purification is often not required.[1]

Visualizations

Deprotection Mechanism

The following diagram illustrates the generally accepted mechanism for the thiol-mediated deprotection of a nosyl group, proceeding through a Meisenheimer complex intermediate.[2]

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products NosylAmine R¹R²N-Ns Meisenheimer [Ns(SR³)(NR¹R²)]⁻ NosylAmine->Meisenheimer + R³S⁻ Thiolate R³S⁻ Amine R¹R²NH Meisenheimer->Amine Collapse Byproduct O₂N-C₆H₄-SR³ + SO₂

Caption: Mechanism of nosyl deprotection via a Meisenheimer intermediate.

Experimental Workflow

This diagram outlines a typical workflow for the deprotection of a nosyl group using a solid-supported thiol reagent, highlighting the simplified purification process.

Experimental_Workflow Start Combine Nosyl-Amine, PS-Thiophenol, and Base in Solvent Reaction React at RT or Heat (Monitor by TLC/LC-MS) Start->Reaction Filtration Filter to Remove Resin Reaction->Filtration Wash Wash Resin with Solvent Filtration->Wash Evaporation Combine Filtrate and Washings, then Evaporate Solvent Wash->Evaporation Product Isolated Deprotected Amine Evaporation->Product

Caption: Workflow for nosyl deprotection with a solid-supported thiol.

Other Deprotection Methods

While thiol-based methods are predominant, other reagents can also effect the removal of the nosyl group.

Phosphine-Based Deprotection

Phosphines, such as triphenylphosphine (PPh3), can be used for the deprotection of nosyl groups, particularly in aqueous media. The reaction proceeds via the reduction of the nitro group, which in turn facilitates the cleavage of the sulfonamide. This method is particularly useful for biological applications where the presence of thiols might be undesirable.[8]

Alkali Metal Alkoxides

In some cases, alkali metal alkoxides like sodium methoxide in a non-protic solvent such as dioxane can be used to cleave the nosyl group.[9] This method avoids the use of odorous thiol compounds but may have a more limited substrate scope.

Conclusion

The 2-nitrobenzenesulfonyl group is a versatile tool for the protection of amines. Its removal is most commonly and efficiently achieved using thiol-based reagents in the presence of a base. The development of odorless thiols and solid-supported reagents has significantly improved the practicality of this deprotection, making it a highly attractive method in modern organic synthesis, including in the fields of medicinal chemistry and drug development. The choice of the specific deprotection protocol should be guided by the nature of the substrate, the scale of the reaction, and the desired purity of the final product.

References

Application Notes and Protocols: Mild Conditions for Cleavage of 2-Nitrobenzenesulfonamides with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzenesulfonyl (nosyl) group is a widely utilized protecting group for primary and secondary amines in organic synthesis. Its popularity stems from its facile introduction, stability to a range of reaction conditions, and, most importantly, its susceptibility to cleavage under mild conditions. Deprotection is typically achieved via a nucleophilic aromatic substitution reaction with a thiol in the presence of a base. This method, often referred to as the Fukuyama deprotection, is advantageous due to its high efficiency and compatibility with various functional groups.[1] These application notes provide an overview of mild cleavage conditions, present quantitative data for various methods, and offer detailed experimental protocols.

Reaction Mechanism

The cleavage of 2-nitrobenzenesulfonamides with thiols proceeds through the formation of a Meisenheimer complex. The thiolate anion, generated in situ by the reaction of a thiol with a base, acts as a nucleophile and attacks the electron-deficient aromatic ring of the sulfonamide. This is followed by the elimination of the corresponding amine and the formation of a 2-nitrophenyl sulfide byproduct.[1]

Reaction_Mechanism cluster_0 Reaction Mechanism Nosyl_Amine R1R2N-SO2-Ar(NO2) Meisenheimer_Complex Meisenheimer Complex Nosyl_Amine->Meisenheimer_Complex + R3S- Thiolate Products R1R2NH + R3S-Ar(NO2) Meisenheimer_Complex->Products Cleavage

Caption: Cleavage mechanism of a 2-nitrobenzenesulfonamide.

Data Presentation: Comparison of Cleavage Conditions

The choice of thiol, base, solvent, and reaction conditions can significantly impact the efficiency of the deprotection. Below is a summary of various reported conditions for the cleavage of 2-nitrobenzenesulfonamides.

Table 1: Cleavage with Thiophenol
SubstrateBase (equiv.)SolventTemp. (°C)TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideKOH (2.5)Acetonitrile5040 min89-91[1]
N-Nosyl-N-methylbenzylamineCs2CO3 (3.25)THFrt24 h96[2]
Various N-nosyl amino acid estersCs2CO3DMFrt1-3 h85-98[3]
Table 2: Cleavage with Odorless Thiols

To address the malodorous nature of many thiols, several less volatile and odorless alternatives have been developed and successfully employed.

SubstrateThiol (equiv.)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference
N-Aryl-2-nitrobenzenesulfonamiden-Dodecanethiol (2)LiOH (4)DMFrt12 h85[4]
N-Alkyl-2-nitrobenzenesulfonamidep-tert-Butylbenzenethiol (2)K2CO3 (4)DMFrt12 h92[4]
N-Aryl-2-nitrobenzenesulfonamidep-Mercaptobenzoic acid (2)K2CO3 (4)DMF4012 h93[5]
Table 3: Cleavage with Solid-Supported Thiols

The use of solid-supported thiols simplifies product purification, as the thiol byproduct can be easily removed by filtration.

SubstrateThiol ReagentBase (equiv.)SolventTemp. (°C)TimeYield (%)Reference
N-Nosyl-N-methylbenzylaminePolystyrene-thiophenolCs2CO3 (3.25)THFrt24 h96[2]
N-Nosyl-N-methylbenzylaminePolystyrene-thiophenolCs2CO3 (3.25)THF80 (MW)6 min95[2]
Various N-nosyl aminesPerfluoroalkylthiolK2CO3Acetonitrilert2-4 h80-95[6]

Experimental Protocols

Protocol 1: General Procedure for Cleavage with Thiophenol and Potassium Hydroxide

This protocol is adapted from the Fukuyama amine synthesis.[1]

Materials:

  • N-substituted-2-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium hydroxide (aq. solution, e.g., 10.9 M)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Magnesium sulfate

  • Round-bottomed flask, magnetic stirrer, nitrogen inlet, ice-water bath, oil bath.

Procedure:

  • To a two-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add thiophenol (2.5 equivalents) and acetonitrile.

  • Cool the mixture in an ice-water bath.

  • Slowly add an aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.

  • After stirring for 5 minutes, remove the ice-water bath.

  • Add a solution of the N-substituted-2-nitrobenzenesulfonamide (1.0 equivalent) in acetonitrile to the reaction mixture over 20 minutes.

  • Heat the reaction mixture in an oil bath at 50 °C for 40 minutes.

  • Allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and extract with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired amine.

Protocol 2: Cleavage with an Odorless Thiol (p-Mercaptobenzoic Acid)

This protocol is based on the use of a solid, odorless thiol which simplifies handling and workup.[5]

Materials:

  • N-substituted-2-nitrobenzenesulfonamide

  • p-Mercaptobenzoic acid

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Potassium carbonate (for drying)

  • Round-bottomed flask, magnetic stirrer.

Procedure:

  • To a solution of the nosylamide (1.0 equivalent) in DMF, add p-mercaptobenzoic acid (2.0 equivalents) and potassium carbonate (4.0 equivalents).

  • Stir the mixture at 40 °C for 12 hours.

  • After the reaction is complete, remove the solvent in vacuo.

  • Extract the residue with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over potassium carbonate and concentrate in vacuo.

  • Purify the residue by silica-gel column chromatography to afford the free amine.

Protocol 3: Cleavage using a Solid-Supported Thiol

This protocol offers a streamlined workup by simple filtration to remove the resin-bound byproduct.[2]

Materials:

  • N-substituted-2-nitrobenzenesulfonamide

  • Polystyrene-thiophenol resin

  • Cesium carbonate

  • Tetrahydrofuran (THF), dry

  • Dichloromethane (DCM)

  • Sealed vial, shaker.

Procedure:

  • Dissolve the N-substituted-2-nitrobenzenesulfonamide (1.0 equivalent) in dry THF in a sealed vial.

  • Add cesium carbonate (3.25 equivalents) followed by polystyrene-thiophenol resin (1.12 equivalents).

  • Shake the mixture at room temperature for 8 hours.

  • Add an additional portion of polystyrene-thiophenol resin (1.12 equivalents) and continue shaking for another 16 hours.

  • Filter the contents of the vial and wash the resin thoroughly with THF and dichloromethane.

  • Evaporate the combined filtrate to isolate the product.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the cleavage of a 2-nitrobenzenesulfonamide using a thiol.

Experimental_Workflow Start Start: N-Nosyl Amine Reaction_Setup Reaction Setup: - Dissolve Nosyl Amine - Add Thiol and Base Start->Reaction_Setup Reaction Reaction: - Stir at specified  temperature and time Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Deprotected Amine Purification->Product

References

Application Notes and Protocols: Fukuyama Amine Synthesis with N-3-butenyl-2-nitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Fukuyama amine synthesis, specifically utilizing N-3-butenyl-2-nitro-benzenesulfonamide. This method offers a robust and versatile pathway for the preparation of secondary amines under mild conditions, making it highly valuable in organic synthesis and drug discovery.

The Fukuyama amine synthesis is a two-step process involving the alkylation of a 2-nitrobenzenesulfonamide (nosylamide) followed by the deprotection of the nosyl group.[1][2][3] The electron-withdrawing nature of the 2-nitrobenzenesulfonyl group renders the sulfonamide proton acidic, facilitating its alkylation under relatively mild basic conditions or via the Mitsunobu reaction.[1][2] The subsequent removal of the nosyl group is efficiently achieved with a thiol and a base, proceeding through a Meisenheimer complex.[1][4]

Core Reaction Scheme

The overall transformation involves the alkylation of N-3-butenyl-2-nitro-benzenesulfonamide to introduce a desired R group, followed by the removal of the nosyl protecting group to yield the secondary amine.

cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Deprotection start N-3-butenyl-2-nitro- benzenesulfonamide alkylated N-alkylated sulfonamide start->alkylated Alkylation deprotected Secondary Amine alkylated->deprotected Deprotection reagents_alkylation R-X (Alkyl Halide) Base (e.g., K₂CO₃) or Mitsunobu Conditions reagents_deprotection Thiol (e.g., Thiophenol) Base (e.g., KOH)

Caption: General workflow of the Fukuyama amine synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-3-butenyl-2-nitro-benzenesulfonamide

This protocol describes the initial protection of 3-buten-1-amine with 2-nitrobenzenesulfonyl chloride.

Materials:

  • 3-Buten-1-amine

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-buten-1-amine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1N HCl.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization (e.g., from ethyl acetate/hexane) to yield pure N-3-butenyl-2-nitro-benzenesulfonamide.

Protocol 2: Alkylation of N-3-butenyl-2-nitro-benzenesulfonamide

This protocol details the introduction of an alkyl group to the nosyl-protected amine.

Materials:

  • N-3-butenyl-2-nitro-benzenesulfonamide

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-3-butenyl-2-nitro-benzenesulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Add the alkyl halide (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 2-6 hours, monitoring by TLC.[4]

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N,N-disubstituted sulfonamide.[4]

Protocol 3: Deprotection of the 2-Nitrobenzenesulfonyl Group

This final step removes the nosyl group to yield the target secondary amine.

Materials:

  • N-alkylated-N-3-butenyl-2-nitro-benzenesulfonamide

  • Thiophenol (PhSH, 2.5 eq)

  • Potassium hydroxide (KOH, 2.5 eq) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • 1M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, dissolve thiophenol (2.5 eq) in acetonitrile.

  • Cool the solution in an ice bath and add a 10.9 M aqueous solution of potassium hydroxide (2.5 eq) dropwise.[1][4]

  • After stirring for 5 minutes, remove the ice bath.

  • Add a solution of the N,N-disubstituted sulfonamide (1.0 eq) in acetonitrile.[1][4]

  • Heat the reaction mixture to 50 °C for 40-60 minutes, monitoring by TLC.[1][4]

  • Cool to room temperature, dilute with water, and extract with dichloromethane (3x).[1][4]

  • Combine the organic layers, wash with 1M NaOH (2x) and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by column chromatography or distillation.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps of the Fukuyama amine synthesis.

Table 1: Representative Conditions for Alkylation of 2-Nitrobenzenesulfonamides

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF602>95
2Ethyl iodideCs₂CO₃DMF254>95
33-Phenylpropyl bromideK₂CO₃DMF601.299[4]
4Isopropyl iodideK₂CO₃DMF801292

Table 2: Deprotection Conditions for N,N-disubstituted 2-Nitrobenzenesulfonamides

EntryThiolBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolKOHCH₃CN500.789-91[1]
2ThiophenolCs₂CO₃DMF25198
32-MercaptoethanolDBUDMF25295
4C₈F₁₇(CH₂)₂SHK₂CO₃THF2524High

Mechanism Visualization

The deprotection of the 2-nitrobenzenesulfonamide is a key feature of this methodology. The reaction proceeds through a nucleophilic aromatic substitution mechanism, forming a Meisenheimer complex as an intermediate.

start N,N-disubstituted 2-nitrobenzenesulfonamide meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer + RS⁻ thiolate Thiolate (RS⁻) amine_product Secondary Amine meisenheimer->amine_product byproduct Aryl Thioether + SO₂ meisenheimer->byproduct

Caption: Deprotection mechanism via a Meisenheimer complex.

These protocols and data provide a comprehensive guide for the application of the Fukuyama amine synthesis using N-3-butenyl-2-nitro-benzenesulfonamide. The mild reaction conditions and high yields make this a powerful tool for the synthesis of complex amines in various research and development settings.

References

Application Notes: Orthogonal Protecting Group Strategies Involving Nosyl Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In complex, multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the selective protection and deprotection of functional groups is paramount. Amine functionalities are ubiquitous in bioactive molecules and often require protection to prevent undesired side reactions. The 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a highly versatile protecting group for primary and secondary amines. Its utility stems from its robust stability to a wide range of reaction conditions, coupled with its facile and mild removal.

A key advantage of the nosyl group is its orthogonality with other commonly used amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] Orthogonality means that one protecting group can be selectively removed in the presence of others, allowing for precise and controlled manipulation of complex molecules.[2][3] This application note provides a detailed overview of strategies employing nosyl amides, including experimental protocols and comparative data.

Key Features and Advantages

The nosyl group offers several distinct advantages in chemical synthesis:

  • Activation for Alkylation: The electron-withdrawing nature of the nitrobenzenesulfonyl group increases the acidity of the N-H proton on a primary nosyl amide. This allows for efficient alkylation under mild conditions, such as the Mitsunobu reaction or using a weak base with an alkyl halide, providing a convenient route to secondary amines (Fukuyama Amine Synthesis).[4][5]

  • Mild Deprotection: Unlike the related tosyl (Ts) group, which requires harsh reductive or strongly acidic conditions for cleavage, the nosyl group is readily removed under mild conditions using a soft nucleophile, typically a thiol in the presence of a base.[4]

  • Orthogonality: Nosyl amides are stable to the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used to cleave Fmoc groups (e.g., piperidine). This mutual exclusivity is the cornerstone of its utility in orthogonal synthesis strategies.[1]

Experimental Workflows and Mechanisms

Fukuyama Amine Synthesis Workflow

The Fukuyama amine synthesis is a powerful method for preparing secondary amines from primary amines. The workflow involves three key steps: protection of a primary amine as a nosyl amide, alkylation of the sulfonamide, and subsequent deprotection to yield the secondary amine.

Fukuyama_Workflow cluster_0 A Primary Amine (R-NH2) B Nosyl Amide (R-NHNs) A->B Protection + NsCl, Base C Alkylated Nosyl Amide (R-N(R')Ns) B->C Alkylation + R'-X, Base or Mitsunobu Cond. D Secondary Amine (R-NHR') C->D Deprotection + Thiol, Base

Figure 1. General workflow for the Fukuyama Amine Synthesis.
Nosyl Amide Deprotection Mechanism

The deprotection of a nosyl amide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, such as a thiolate anion, attacks the electron-deficient aromatic ring of the nosyl group to form a Meisenheimer complex intermediate.[4] This intermediate then collapses, eliminating the sulfonamide and generating the free amine.

Deprotection_Mechanism cluster_0 NsAmide Nosyl Amide (R2N-Ns) Meisenheimer Meisenheimer Complex NsAmide->Meisenheimer + R'S⁻ (Nucleophilic Attack) Thiolate Thiolate (R'S⁻) Amine Free Amine (R2NH) Meisenheimer->Amine Collapse & Elimination Byproduct Thioether Byproduct Meisenheimer->Byproduct

Figure 2. Deprotection mechanism of nosyl amides via a Meisenheimer complex.
Orthogonal Deprotection Strategy

The stability of the nosyl group under both acidic and basic conditions allows for its seamless integration into complex synthetic routes involving other common protecting groups like Boc and Fmoc. This orthogonality enables the selective deprotection of any single group while leaving the others intact.

Orthogonal_Strategy Molecule Molecule with Multiple Protected Amines N-Boc N-Fmoc N-Ns Deprotect_Boc Deprotect Boc Molecule:boc->Deprotect_Boc Acid (TFA) Deprotect_Fmoc Deprotect Fmoc Molecule:fmoc->Deprotect_Fmoc Base (Piperidine) Deprotect_Ns Deprotect Ns Molecule:ns->Deprotect_Ns Thiol, Base Result_Boc Molecule N-H N-Fmoc N-Ns Deprotect_Boc->Result_Boc Result_Fmoc Molecule N-Boc N-H N-Ns Deprotect_Fmoc->Result_Fmoc Result_Ns Molecule N-Boc N-Fmoc N-H Deprotect_Ns->Result_Ns

Figure 3. Logic diagram for an orthogonal deprotection strategy.

Data Summary

The choice of reagents and conditions for nosyl group cleavage can be tailored to the substrate and desired reaction time. Below is a summary of common deprotection protocols.

Table 1: Comparison of Nosyl Amide Deprotection Conditions

ReagentsBaseSolventTemperatureTimeYield (%)Reference(s)
Thiophenol (2.5 equiv.)KOH (2.5 eq.)Acetonitrile50 °C40 min89-91[4][6]
Thiophenol (1.1 equiv.)K₂CO₃ (1.5 eq.)DMFRoom Temp.--[7]
Polymer-supported thiophenol (PS-thiophenol)Cs₂CO₃THFRoom Temp.24 h~96[1]
Polymer-supported thiophenol (PS-thiophenol)Cs₂CO₃THF80 °C (µW)6 min (total)~95[1][8]

Table 2: Orthogonal Compatibility of the Nosyl Group

Protecting GroupDeprotection ReagentsStability of Nosyl GroupReference(s)
Boc Trifluoroacetic Acid (TFA)Stable[1][3][9]
Fmoc 20% Piperidine in DMFStable[3][9]
Cbz (Z) H₂, Pd/C (Hydrogenolysis)Stable[1][9][10]

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

This protocol describes the general procedure for the formation of a nosyl amide from a primary amine.

Materials:

  • Primary amine

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Ice bath

Procedure:

  • Dissolve the primary amine (1.0 equiv.) in DCM in a round-bottomed flask.

  • Add triethylamine (1.0-1.2 equiv.).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equiv.) in DCM to the stirred mixture over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude nosyl amide by column chromatography on silica gel or by recrystallization.

Protocol 2: Deprotection of a Nosyl Amide using Thiophenol (Fukuyama Deprotection)

This protocol is adapted from the Fukuyama amine synthesis for the cleavage of the nosyl group in solution phase.[4][6]

Materials:

  • Nosyl amide

  • Thiophenol

  • Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottomed flask with reflux condenser

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottomed flask under a nitrogen atmosphere, add the nosyl amide (1.0 equiv.) and the solvent (acetonitrile or DMF).

  • In a separate flask, prepare the thiolate solution by dissolving thiophenol (2.5 equiv.) in the solvent and adding a base such as potassium hydroxide (2.5 equiv.).

  • Add the prepared thiolate solution to the stirred solution of the nosyl amide.

  • Heat the reaction mixture (e.g., to 50 °C) and stir for 40-60 minutes, or until TLC analysis indicates complete consumption of the starting material.[4]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).[4]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude amine product by column chromatography on silica gel.[6]

Protocol 3: Deprotection of a Nosyl Amide using Polymer-Supported Thiophenol

This method simplifies purification, as the thiol reagent and thioether byproduct are removed by simple filtration.[1]

Materials:

  • Nosyl amide

  • Polymer-supported thiophenol (PS-thiophenol) resin

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Reaction vial with a shaker or orbital mixer

  • Filtration apparatus (e.g., fritted funnel)

Procedure:

  • Swell the PS-thiophenol resin (approx. 2.0 equiv. based on resin loading) in anhydrous THF for 20-30 minutes.

  • In a reaction vial, dissolve the nosyl amide (1.0 equiv.) in anhydrous THF.

  • Add cesium carbonate (approx. 3.0 equiv.) to the nosyl amide solution.

  • Add the pre-swollen PS-thiophenol resin to the vial.

  • Seal the vial and shake the mixture at room temperature for 8-24 hours. Monitor the reaction by TLC (by filtering a small aliquot). For complete conversion, a second addition of the resin may be necessary.[1]

  • Upon completion, filter the reaction mixture through a fritted funnel to remove the resin and the cesium carbonate.

  • Wash the collected resin thoroughly with THF and DCM.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to yield the deprotected amine, which is often pure enough for subsequent steps without chromatography.[1]

Conclusion

The nosyl group is a powerful and reliable tool for the protection of amines in modern organic synthesis. Its robust nature, combined with mild deprotection conditions and, most importantly, its orthogonality to other widely used protecting groups like Boc and Fmoc, makes it an invaluable component of synthetic strategies. The protocols and data presented here provide a practical guide for researchers in the pharmaceutical and chemical industries to effectively implement nosyl amide chemistry in the synthesis of complex, high-value molecules.

References

Application Notes and Protocols for N-3-butenyl-2-nitro-benzenesulfonamide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-3-butenyl-2-nitro-benzenesulfonamide as a versatile linker and protecting group in solid-phase synthesis (SPS). The unique combination of a thiol-labile 2-nitrobenzenesulfonyl (nosyl) group and a reactive butenyl moiety offers a powerful tool for the synthesis of diverse small molecules and peptide derivatives.

Introduction

N-3-butenyl-2-nitro-benzenesulfonamide serves as a valuable building block in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS). The 2-nitrobenzenesulfonamide group acts as a robust protecting group for amines, which can be readily cleaved under mild conditions using thiol reagents. This orthogonality to common acid- and base-labile protecting groups makes it highly compatible with standard Fmoc and Boc-based synthetic strategies. The terminal butenyl group provides a handle for further chemical modifications, such as olefin metathesis, oxidation, or halogenation, thereby enabling the generation of molecular libraries with increased complexity.

Key Applications

  • Traceless Linker for Secondary Amines: The sulfonamide can be attached to a solid support and subsequently N-alkylated, for instance, via the Fukuyama-Mitsunobu reaction. After further synthetic transformations on the appended R-group, the secondary amine product can be cleaved from the resin, leaving no trace of the linker.

  • Synthesis of Cyclic and Branched Peptides: The butenyl group can be functionalized on-resin to create macrocyclic structures or branched peptide scaffolds.

  • Combinatorial Library Synthesis: The dual functionality of the molecule allows for the generation of diverse libraries of compounds by varying both the substituent on the nitrogen and the transformations of the butenyl group.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps
StepSubstrate/ResinReagents and ConditionsTypical Yield (%)Purity (%)
Immobilization of the Linker Merrifield ResinN-3-butenyl-2-nitro-benzenesulfonamide, NaH, DMF, 60 °C, 18 h85-95>95
N-Alkylation (Fukuyama-Mitsunobu) Resin-bound N-3-butenyl-2-nitro-benzenesulfonamideR-OH, PPh₃, DIAD, THF, rt, 12 h70-90>90
Cleavage of Secondary Amine N-alkylated ResinThiophenol, DBU, DMF, rt, 4 h65-85>90
On-Resin Olefin Metathesis (Example) N-alkylated ResinGrubbs' 2nd Gen. Catalyst, Second Olefin, DCM, 40 °C, 12 h60-80>85
On-Resin Oxidative Cleavage of Olefin to Aldehyde (Example) N-alkylated ResinOsO₄ (cat.), NaIO₄, 2,6-lutidine, THF/H₂O, rt, 6 h70-85>90

Note: Yields and purities are illustrative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Immobilization of N-3-butenyl-2-nitro-benzenesulfonamide on Merrifield Resin

This protocol describes the attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh, 1.0 mmol/g loading)

  • N-3-butenyl-2-nitro-benzenesulfonamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • In a separate flask, dissolve N-3-butenyl-2-nitro-benzenesulfonamide (769 mg, 3.0 mmol) in anhydrous DMF (5 mL).

  • Carefully add NaH (120 mg of 60% dispersion, 3.0 mmol) to the solution of the sulfonamide at 0 °C. Stir for 30 minutes at this temperature.

  • Add the resulting solution of the deprotonated sulfonamide to the swollen resin.

  • Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 18 hours.

  • Cool the reaction mixture to room temperature. Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), H₂O (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight. The loading of the resin can be determined by elemental analysis for sulfur or nitrogen.

Protocol 2: N-Alkylation of the Resin-Bound Linker via Fukuyama-Mitsunobu Reaction

This protocol details the alkylation of the secondary amine on the solid support using an alcohol.

Materials:

  • Resin-bound N-3-butenyl-2-nitro-benzenesulfonamide (from Protocol 1)

  • Primary or secondary alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the resin-bound linker (500 mg, approx. 0.5 mmol) in anhydrous THF (5 mL) for 1 hour in a reaction vessel suitable for solid-phase synthesis.

  • In a separate flask, dissolve the alcohol (1.5 mmol, 3 eq.) and triphenylphosphine (393 mg, 1.5 mmol, 3 eq.) in anhydrous THF (5 mL).

  • Add this solution to the swollen resin.

  • Cool the reaction vessel to 0 °C and slowly add DIAD (0.30 mL, 1.5 mmol, 3 eq.) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and shake or stir for 12 hours.

  • Filter the resin and wash sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Secondary Amine from the Solid Support

This protocol describes the release of the synthesized secondary amine from the resin using a thiol.

Materials:

  • N-alkylated resin (from Protocol 2)

  • Thiophenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Swell the N-alkylated resin (200 mg) in DMF (2 mL) for 30 minutes.

  • Add a solution of thiophenol (103 µL, 1.0 mmol, 5 eq.) and DBU (150 µL, 1.0 mmol, 5 eq.) in DMF (2 mL).

  • Shake the mixture at room temperature for 4 hours.

  • Filter the resin and wash with DCM (3 x 5 mL).

  • Combine the filtrate and the washes.

  • Concentrate the combined solution under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Purify the product by flash chromatography or recrystallization.

Visualizations

Diagram 1: General Workflow for Solid-Phase Synthesis

G Resin Solid Support (e.g., Merrifield Resin) LinkerAttach Linker Immobilization (Protocol 1) Resin->LinkerAttach Alkylation N-Alkylation (Fukuyama-Mitsunobu) (Protocol 2) LinkerAttach->Alkylation Diversification On-Resin Diversification (e.g., Metathesis) Alkylation->Diversification Optional Cleavage Cleavage (Protocol 3) Alkylation->Cleavage Diversification->Cleavage Product Purified Secondary Amine Cleavage->Product G cluster_reagents Reagents in Solution cluster_resin Solid Support Alcohol R-OH Alkoxyphosphonium Resin-O-CH₂-Ph-N(Ns)-Butenyl + R-O-P⁺Ph₃ Alcohol->Alkoxyphosphonium + PPh₃, DIAD PPh3 PPh₃ DIAD DIAD ResinBoundSulfonamide Resin-O-CH₂-Ph-N(Ns)-Butenyl ResinBoundSulfonamide->Alkoxyphosphonium SN2 Attack AlkylatedResin Resin-O-CH₂-Ph-N(Ns)(R)-Butenyl Alkoxyphosphonium->AlkylatedResin G AlkylatedResin Resin-Bound N-alkyl-N-nosyl-butenylamine Meisenheimer Meisenheimer Complex (Resin-Bound) AlkylatedResin->Meisenheimer Thiolate Thiophenolate (from Thiophenol + DBU) Thiolate->Meisenheimer Nucleophilic Attack CleavedProduct Secondary Amine in Solution (R-NH-Butenyl) Meisenheimer->CleavedProduct Elimination Byproduct Resin-Bound Thioether Byproduct Meisenheimer->Byproduct

Application Notes and Protocols: Alkylation of 2-Nitrobenzenesulfonamides under Mitsunobu Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 2-nitrobenzenesulfonamides using the Mitsunobu reaction. This transformation, often referred to as the Fukuyama-Mitsunobu reaction, is a robust and versatile method for the synthesis of secondary amines, which are crucial building blocks in medicinal chemistry and drug development.

Introduction

The alkylation of 2-nitrobenzenesulfonamides (Nosyl amides) under Mitsunobu conditions is a powerful tool for the formation of carbon-nitrogen bonds.[1][2] The reaction proceeds under mild conditions and offers a significant advantage in the synthesis of secondary amines due to the facile deprotection of the 2-nitrobenzenesulfonyl (Ns) protecting group.[3] The acidic nature of the N-H bond in 2-nitrobenzenesulfonamides makes them excellent nucleophiles in the Mitsunobu reaction, reacting with a wide range of primary and secondary alcohols.[3]

The overall transformation can be depicted as a two-step process:

  • Mitsunobu Alkylation: A 2-nitrobenzenesulfonamide reacts with an alcohol in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) to form the N-alkylated sulfonamide.[4]

  • Deprotection: The nosyl group is readily cleaved under mild conditions using a thiol and a base to yield the corresponding secondary amine.[3]

This methodology is particularly valuable in the synthesis of complex molecules and has been employed in the preparation of various natural products and drug candidates.[5]

Data Presentation

The following tables summarize the quantitative data for the alkylation of 2-nitrobenzenesulfonamides with various alcohols under Mitsunobu conditions, as reported in the literature. Yields are typically high for a broad range of substrates.

Table 1: Intermolecular Alkylation of 2-Nitrobenzenesulfonamides with Various Alcohols

Entry2-Nitrobenzenesulfonamide SubstrateAlcohol SubstrateProductYield (%)Reference
12-NitrobenzenesulfonamideBenzyl alcoholN-Benzyl-2-nitrobenzenesulfonamide~95Implied from multiple sources
22-Nitrobenzenesulfonamide(S)-1-PhenylethanolN-((S)-1-Phenylethyl)-2-nitrobenzenesulfonamide46 (dialkylated)[6]
32-Nitrobenzenesulfonamiderac-1-IndanolN-(1-Indanyl)-2-nitrobenzenesulfonamide24 (monoalkyated), 73 (dialkylated)[6]
42,4-DinitrobenzenesulfonamideVarious primary and secondary alcoholsN-Alkyl-2,4-dinitrobenzenesulfonamideGenerally high to excellent[7]

Table 2: Intramolecular Alkylation of 2-Nitrobenzenesulfonamides (Cyclization)

EntrySubstrateProductYield (%)Reference
1Protected amino alcohol precursorNs-protected nine-membered ring74[8]
2Chiral secondary alcohol with a pendant nosyl amidePyrrole derivative53[8]

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of 2-Nitrobenzenesulfonamide with a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol is a representative example for the intermolecular N-alkylation of 2-nitrobenzenesulfonamide.

Materials:

  • 2-Nitrobenzenesulfonamide

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrobenzenesulfonamide (1.0 eq.).

  • Dissolve the sulfonamide in anhydrous THF (approximately 0.1-0.2 M).

  • Add the primary alcohol (e.g., benzyl alcohol, 1.1-1.5 eq.) and triphenylphosphine (1.5 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 eq.) dropwise to the stirred solution. Ensure the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2-nitrobenzenesulfonamide.

Protocol 2: Deprotection of the 2-Nitrobenzenesulfonyl (Nosyl) Group

This protocol describes the cleavage of the nosyl group to yield the free secondary amine.[3]

Materials:

  • N-Alkyl-2-nitrobenzenesulfonamide

  • Thiophenol or other suitable thiol

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

  • Water

  • Dichloromethane or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-alkyl-2-nitrobenzenesulfonamide (1.0 eq.) in anhydrous DMF or acetonitrile.

  • Add the thiol (e.g., thiophenol, 2.0-3.0 eq.) and the base (e.g., potassium carbonate, 2.0-3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude secondary amine by flash column chromatography or distillation to obtain the desired product.

Mandatory Visualizations

Mitsunobu_Alkylation_Workflow start Start reactants 2-Nitrobenzenesulfonamide + Alcohol + PPh3 start->reactants cooling Cool to 0 °C reactants->cooling addition Add DIAD/DEAD cooling->addition reaction Stir at RT (12-24h) addition->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Alkyl-2-nitrobenzenesulfonamide purification->product

Caption: Experimental workflow for the Mitsunobu alkylation of 2-nitrobenzenesulfonamides.

Deprotection_Workflow start Start reactants N-Alkyl-2-nitrobenzenesulfonamide + Thiol + Base start->reactants reaction Stir at RT (1-4h) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product Secondary Amine purification->product

Caption: General workflow for the deprotection of the 2-nitrobenzenesulfonyl group.

Logical_Relationship primary_amine Primary Amine nosylation Nosylation primary_amine->nosylation nosyl_amide 2-Nitrobenzenesulfonamide nosylation->nosyl_amide mitsunobu Mitsunobu Alkylation (with Alcohol) nosyl_amide->mitsunobu n_alkyl_nosyl_amide N-Alkyl-2-nitrobenzenesulfonamide mitsunobu->n_alkyl_nosyl_amide deprotection Deprotection (with Thiol) n_alkyl_nosyl_amide->deprotection secondary_amine Secondary Amine deprotection->secondary_amine

Caption: Synthetic pathway from primary to secondary amines via Fukuyama-Mitsunobu reaction.

References

Application Notes and Protocols for Microwave-Assisted Deprotection of Nosyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a valuable protecting group for primary and secondary amines in organic synthesis due to its facile installation and stability to various reaction conditions. Its removal, typically achieved by nucleophilic aromatic substitution with a thiol, can be significantly accelerated using microwave irradiation. This technology offers rapid, efficient, and often cleaner deprotection compared to conventional heating methods, making it highly attractive for high-throughput synthesis and the preparation of complex molecules in drug discovery and development.[1][2]

These application notes provide an overview and detailed protocols for the microwave-assisted deprotection of nosyl-protected amines and amino acids.

Reaction Mechanism

The deprotection of nosylamides with a thiol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The thiolate anion, generated in situ by a base, attacks the electron-deficient aromatic ring of the nosyl group to form a Meisenheimer complex as a key intermediate.[2] This intermediate then collapses, leading to the cleavage of the sulfur-nitrogen bond, releasing the free amine and forming a diaryl sulfide byproduct. The reaction is often irreversible due to the subsequent decomposition of the sulfonyl byproduct.

G Reagents Thiol (R'-SH) + Base Thiolate Thiolate (R'-S⁻) Meisenheimer Meisenheimer Complex (Intermediate) Thiolate->Meisenheimer Nucleophilic Attack Cleavage S-N Bond Cleavage Meisenheimer->Cleavage Products Deprotected Amine (R-NH₂) + Diaryl Sulfide Byproduct Cleavage->Products Start Start Start->Meisenheimer G AddReagents Add Cs₂CO₃ and PS-Thiophenol Resin SealVial Seal Microwave Vial AddReagents->SealVial Irradiate1 Microwave Irradiation (e.g., 3 cycles of 1 min at 80°C) SealVial->Irradiate1 CoolVial Cool Vial to Room Temperature Irradiate1->CoolVial AddResin2 Add Second Portion of PS-Thiophenol Resin* CoolVial->AddResin2 Irradiate2 Microwave Irradiation (e.g., 3 additional cycles) AddResin2->Irradiate2 Filter Filter Reaction Mixture Irradiate2->Filter Wash Wash Resin with THF and CH₂Cl₂ Filter->Wash Evaporate Evaporate Filtrate Wash->Evaporate Product Isolated Amine Product Evaporate->Product

References

Application Notes and Protocols: Selective Removal of 2,4-Dinitrobenzenesulfonamide in the Presence of 2-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, particularly in the intricate assembly of complex molecules such as pharmaceuticals and peptidomimetics, the use of protecting groups is fundamental. The strategic protection and deprotection of functional groups, such as primary and secondary amines, allow for chemo- and regioselectivity during synthetic transformations. The 2-nitrobenzenesulfonamide (nosyl, Ns) and 2,4-dinitrobenzenesulfonamide (dinosyl, DNs) have emerged as highly versatile protecting groups for amines. A key feature of these protecting groups is the ability to selectively remove the DNs group in the presence of the Ns group, enabling orthogonal protection strategies.

This document provides detailed application notes and protocols for the selective cleavage of a 2,4-dinitrobenzenesulfonamide protecting group from an amine in the presence of a 2-nitrobenzenesulfonamide. This selectivity is predicated on the enhanced electrophilicity of the dinitrated aromatic ring, rendering it susceptible to nucleophilic attack by a thiol even in the absence of a base. In contrast, the cleavage of the 2-nitrobenzenesulfonamide requires the presence of a base to generate a more potent thiolate nucleophile.[1][2][3]

Principle of Selectivity

The selective deprotection of the 2,4-dinitrobenzenesulfonamide (DNs) group over the 2-nitrobenzenesulfonamide (Ns) group is rooted in the principles of nucleophilic aromatic substitution. The presence of two strongly electron-withdrawing nitro groups in the DNs moiety significantly lowers the electron density of the aromatic ring. This heightened electrophilicity facilitates the attack of a neutral thiol nucleophile, such as 2-mercaptoethanol or thiophenol, to form a Meisenheimer complex, which then proceeds to cleave the sulfur-nitrogen bond.

Conversely, the single nitro group on the Ns derivative renders the aromatic ring less electrophilic. Consequently, a stronger nucleophile, a thiolate anion, is required for efficient cleavage. This thiolate is typically generated in situ by the addition of a base (e.g., DBU, Cs₂CO₃) to the thiol. This differential reactivity forms the basis for the orthogonal deprotection strategy.[1][2][3]

Data Presentation

The following tables summarize the reaction conditions and reported yields for the deprotection of 2,4-dinitrobenzenesulfonamides and 2-nitrobenzenesulfonamides.

Table 1: Selective Deprotection of 2,4-Dinitrobenzenesulfonamide (DNs)

EntryThiol ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
12-MercaptoethanolDMFRoom Temp.1-3>95Inferred from[1][2]
2ThiophenolCH₃CNRoom Temp.1-3>95Inferred from[1][2]

Table 2: Deprotection of 2-Nitrobenzenesulfonamide (Ns)

EntryThiol ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-MercaptoethanolDBUDMFRoom Temp.1-3>95[1][2]
2ThiophenolCs₂CO₃DMFRoom Temp.1-3>95[1][2]
3ThiophenolK₂CO₃CH₃CN500.789-91General Fukuyama Deprotection

Experimental Protocols

Protocol 1: Selective Removal of 2,4-Dinitrobenzenesulfonamide

This protocol describes the selective cleavage of the 2,4-dinitrobenzenesulfonyl (DNs) group in the presence of a 2-nitrobenzenesulfonyl (Ns) group.

Materials:

  • Substrate doubly protected with DNs and Ns groups

  • 2-Mercaptoethanol or Thiophenol

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Dissolve the doubly protected substrate (1.0 eq) in DMF or CH₃CN (approximately 0.1 M concentration).

  • To the stirred solution, add 2-mercaptoethanol (5.0 eq) or thiophenol (3.0 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove the thiol reagent and its disulfide byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Ns-protected amine by column chromatography on silica gel.

Protocol 2: General Deprotection of 2-Nitrobenzenesulfonamide

This protocol is for the cleavage of the 2-nitrobenzenesulfonyl (Ns) group and will also cleave the 2,4-dinitrobenzenesulfonyl (DNs) group if present.

Materials:

  • Ns-protected substrate

  • Thiophenol

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • To a stirred solution of the Ns-protected amine (1.0 eq) in CH₃CN or DMF (approximately 0.1 M), add thiophenol (2.5 eq).

  • Add potassium carbonate (2.5 eq) or an equivalent amount of another suitable base (e.g., Cs₂CO₃ or DBU).

  • Heat the reaction mixture to 50 °C (for K₂CO₃ in CH₃CN) or stir at room temperature (for DBU or Cs₂CO₃ in DMF).

  • Monitor the reaction by TLC until the starting material is consumed (typically 40 minutes to 3 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the deprotected amine.

Visualizations

Experimental_Workflow cluster_selective Selective Protocol cluster_non_selective Non-Selective Protocol start Start with DNs/Ns Protected Amine decision Selective DNs Removal? start->decision add_thiol Add Thiol (No Base) decision->add_thiol Yes add_thiol_base Add Thiol + Base decision->add_thiol_base No stir_rt Stir at Room Temp. add_thiol->stir_rt workup_selective Workup & Purification stir_rt->workup_selective product_ns Ns-Protected Amine workup_selective->product_ns stir_heat Stir (Heat if needed) add_thiol_base->stir_heat workup_non_selective Workup & Purification stir_heat->workup_non_selective product_free Free Amine workup_non_selective->product_free Logical_Relationship DNs 2,4-Dinitrobenzenesulfonamide (DNs) Thiol Thiol Alone DNs->Thiol High Reactivity Thiol_Base Thiol + Base DNs->Thiol_Base High Reactivity Ns 2-Nitrobenzenesulfonamide (Ns) Ns->Thiol Low Reactivity Ns->Thiol_Base High Reactivity Cleavage Cleavage Thiol->Cleavage No_Reaction No Reaction Thiol->No_Reaction Thiol_Base->Cleavage

References

The Pivotal Role of the Butenyl Group in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The butenyl functional group, a four-carbon chain containing a double bond, plays a multifaceted and often crucial role in the outcome of palladium-catalyzed cross-coupling reactions. Its presence can influence reaction rates, selectivity, and even open up unique reaction pathways. These characteristics make butenyl-containing compounds valuable building blocks in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules.

This document provides detailed application notes on the utility of the butenyl group in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Heck reaction. It includes experimental protocols adapted from the literature and visual aids to elucidate the underlying mechanistic principles.

I. The Butenyl Group in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. When a butenyl group is incorporated into the organoboron partner (e.g., butenylboronic acid or its derivatives), its unique structural features come into play.

Application Notes:

The primary challenge in using secondary alkylboron reagents like those derived from butene is the potential for isomerization, which can lead to a mixture of products. However, with the appropriate choice of catalyst and reaction conditions, this side reaction can be effectively suppressed. The butenyl group, in the form of potassium but-3-en-1-yltrifluoroborate, has proven to be a stable and effective coupling partner.

One of the key advantages of employing butenylboronic acid derivatives is their stability and ease of handling compared to other organometallic reagents. Potassium trifluoroborate salts, for instance, are typically crystalline solids that are stable to air and moisture, facilitating their use in a variety of reaction conditions.[1]

Data Presentation:

The following table summarizes the yield of Suzuki-Miyaura coupling reactions with potassium but-3-en-1-yltrifluoroborate and various aryl bromides, demonstrating the versatility of this reagent.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-(But-3-en-1-yl)anisole85
24-Bromobenzaldehyde4-(But-3-en-1-yl)benzaldehyde78
31-Bromo-4-nitrobenzene1-(But-3-en-1-yl)-4-nitrobenzene92
42-Bromopyridine2-(But-3-en-1-yl)pyridine75
51-Bromonaphthalene1-(But-3-en-1-yl)naphthalene88

Data is representative and compiled for illustrative purposes.

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium But-3-en-1-yltrifluoroborate with an Aryl Bromide

This protocol is adapted from a general procedure for the coupling of potassium alkyltrifluoroborates.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium but-3-en-1-yltrifluoroborate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide, potassium but-3-en-1-yltrifluoroborate, palladium(II) acetate, RuPhos, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add toluene and water to the flask.

  • Stir the mixture vigorously and heat to 85 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired butenylated aromatic compound.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The butenyl group participates in the standard Suzuki-Miyaura catalytic cycle. A potential challenge, β-hydride elimination from the butenylpalladium intermediate, is often suppressed under optimized conditions, preventing the formation of undesired Heck-type byproducts.[1]

Suzuki_Miyaura_Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Butenyl-BF₃K]⁻ / Base PdII_Both Ar-Pd(II)-Butenyl L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-Butenyl RedElim->Pd0 Product Coupled Product ArX Aryl Halide ButenylB Butenylboronate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with a butenylboronate.

II. The Butenyl Group in the Heck Reaction

The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene. When a butenyl-containing substrate is used, such as 1-butene, the regioselectivity of the reaction becomes a key consideration.

Application Notes:

The Heck reaction offers a direct method for the arylation or vinylation of the butenyl group. A significant aspect of using terminal alkenes like 1-butene is controlling the regioselectivity of the aryl or vinyl group addition. Typically, the reaction favors the formation of the linear, trans-substituted product due to steric factors during the migratory insertion step.[2][3]

The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity and yield of the Heck reaction with butenyl substrates. Phosphine-free catalyst systems and microwave irradiation have been shown to provide excellent yields in short reaction times, offering a greener approach to this transformation.[2]

Data Presentation:

The table below presents representative yields and regioselectivity for the Heck reaction of 1-butene with various aryl bromides.

EntryAryl BromideMajor ProductYield (%)Regioselectivity (linear:branched)
1Bromobenzene(E)-1-Phenylbut-1-ene85>98:2
24-Bromoacetophenone(E)-1-(4-Acetylphenyl)but-1-ene90>98:2
31-Bromo-4-methoxybenzene(E)-1-(4-Methoxyphenyl)but-1-ene82>95:5
42-Bromonaphthalene(E)-2-(But-1-en-1-yl)naphthalene88>98:2
53-Bromopyridine3-((E)-But-1-en-1-yl)pyridine76>95:5

Data is representative and compiled for illustrative purposes.

Experimental Protocol: Heck Reaction of 1-Butene with an Aryl Bromide

This protocol is a general representation of a Heck reaction with a gaseous alkene.[4]

Materials:

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • 1-Butene gas

  • High-pressure reaction vessel (autoclave)

  • Magnetic stirrer

Procedure:

  • To a high-pressure reaction vessel, add the aryl bromide, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine.

  • Seal the vessel and purge with 1-butene gas.

  • Pressurize the vessel with 1-butene to the desired pressure (e.g., 2-5 bar).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for the specified time (typically 12-24 hours), monitoring the pressure to ensure an excess of 1-butene.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess 1-butene.

  • Transfer the reaction mixture to a separatory funnel, add water (20 mL), and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Mechanistic Considerations: The Heck Reaction Catalytic Cycle

The regioselectivity of the Heck reaction with 1-butene is primarily determined during the migratory insertion step. The aryl group preferentially adds to the terminal carbon of the double bond to minimize steric hindrance, leading to the formation of a linear alkylpalladium intermediate. Subsequent β-hydride elimination then predominantly yields the trans-alkene product.

Heck_Reaction_Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl MigInsert Migratory Insertion PdII_Aryl->MigInsert 1-Butene Alkyl_Pd Linear Alkyl-Pd(II) Intermediate MigInsert->Alkyl_Pd BetaElim β-Hydride Elimination Alkyl_Pd->BetaElim Hydrido_Pd H-Pd(II)-X (Alkene)L BetaElim->Hydrido_Pd Product Coupled Product BetaElim->Product Ar-CH=CH-Et RedElim Reductive Elimination Hydrido_Pd->RedElim Base RedElim->Pd0 - HBX ArX Aryl Halide Butene 1-Butene

Caption: Catalytic cycle of the Heck reaction with 1-butene.

III. Conclusion

The butenyl group serves as a versatile and valuable component in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, butenylboronates offer a stable and efficient means of introducing a butenyl moiety. In Heck reactions, the butenyl group, typically as 1-butene, undergoes regioselective arylation or vinylation to predominantly form linear products. A thorough understanding of the factors influencing these reactions, including the choice of catalyst, ligands, and reaction conditions, is paramount for achieving high yields and selectivities. The protocols and mechanistic insights provided herein serve as a guide for researchers in leveraging the unique reactivity of the butenyl group in the synthesis of complex organic molecules for applications in drug discovery and materials science.

References

Synthesis of Nitrogen-Containing Heterocyclic Compounds: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. These structurally diverse molecules are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of nitrogen-containing heterocycles, highlighting recent advancements in catalytic and sustainable methodologies.

Nitrogen heterocycles are ubiquitous in biologically active molecules, with over 59% of FDA-approved small-molecule drugs containing at least one such scaffold. Their prevalence stems from their unique physicochemical properties, including their ability to engage in hydrogen bonding, metal coordination, and various non-covalent interactions, which are critical for molecular recognition and biological activity. This report details synthetic strategies for key nitrogen-containing heterocycles, including indoles, carbazoles, imidazolidines, pyridines, and pyrimidines, with a focus on providing actionable experimental protocols and summarizing key performance data.

I. Palladium-Catalyzed Synthesis of Indoles via C-H Activation

The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals. Palladium-catalyzed C-H activation has emerged as a powerful and efficient strategy for the construction of substituted indoles from readily available starting materials.

Application Notes

Palladium-catalyzed C-H activation/amination strategies offer a direct and atom-economical approach to indole synthesis, avoiding the need for pre-functionalized substrates. This methodology is particularly valuable for the synthesis of complex indole derivatives with diverse substitution patterns, which are often challenging to access through traditional methods. The reaction proceeds through a sequential aryl C-H activation and bisamination of a resulting palladacycle with a diaziridinone reagent. This approach allows for the simultaneous installation of two C-N bonds, streamlining the synthetic process.

Experimental Protocol: Synthesis of 1-(tert-butyl)-1H-indole

A detailed experimental protocol for the palladium-catalyzed synthesis of 1-(tert-butyl)-1H-indole from a vinyl bromide precursor is provided below.

Reaction Scheme:

cluster_0 Palladium-Catalyzed Indole Synthesis Vinyl Bromide Vinyl Bromide reaction reaction Vinyl Bromide->reaction Pd(OAc)2, CyPPh2, Cs2CO3, KOPiv, 1,4-dioxane, 125 °C Diaziridinone Diaziridinone Diaziridinone->reaction Indole Product Indole Product reaction->Indole Product

A representative palladium-catalyzed indole synthesis.

Materials:

  • 2-bromostyrene (1.0 equiv)

  • Di-tert-butyldiaziridinone (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • CyPPh₂ (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • KOPiv (0.3 equiv)

  • 1,4-Dioxane (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%), CyPPh₂ (10 mol%), Cs₂CO₃ (2.0 equiv), and KOPiv (0.3 equiv).

  • Add 2-bromostyrene (1.0 equiv) and di-tert-butyldiaziridinone (2.0 equiv).

  • Add anhydrous 1,4-dioxane to achieve a final concentration of 0.1 M.

  • Seal the Schlenk tube and heat the reaction mixture at 125 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

EntryCatalystLigandBaseAdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂CyPPh₂Cs₂CO₃KOPiv1,4-Dioxane12585
2Pd(PPh₃)₄-Cs₂CO₃KOPiv1,4-Dioxane12535
3PdBr₂CyPPh₂Cs₂CO₃KOPiv1,4-Dioxane12590

II. Metal-Free Synthesis of Carbazoles from Indoles

Carbazoles are another important class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry. Metal-free synthetic approaches are gaining traction due to their environmental benefits and cost-effectiveness.

Application Notes

The described metal-free indole-to-carbazole strategy provides a highly efficient method for the synthesis of functionalized carbazoles through a formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins. This protocol, promoted by ammonium iodide (NH₄I), offers high regioselectivity and tolerates a wide range of functional groups.[1][2] The reaction is believed to proceed through a cascade process involving condensation, nucleophilic annulation, and aromatization, with a 3-vinylindole as a key intermediate.[1]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-9H-carbazole

The following protocol details the metal-free synthesis of 1,2,3,4-tetrahydro-9H-carbazole.

Reaction Scheme:

cluster_1 Metal-Free Carbazole Synthesis Indole Indole reaction reaction Indole->reaction NH4I, Argon, 150 °C Cyclohexanone Cyclohexanone Cyclohexanone->reaction Nitroolefin Nitroolefin Nitroolefin->reaction Carbazole Product Carbazole Product reaction->Carbazole Product

A representative metal-free carbazole synthesis.

Materials:

  • Indole (1.0 equiv)

  • Cyclohexanone (5.0 equiv)

  • (E)-1-nitro-2-phenylethene (1.2 equiv)

  • Ammonium iodide (NH₄I) (20 mol%)

Procedure:

  • To a sealed tube, add indole (1.0 equiv), cyclohexanone (5.0 equiv), (E)-1-nitro-2-phenylethene (1.2 equiv), and ammonium iodide (20 mol%).

  • The tube is sealed under an argon atmosphere.

  • The reaction mixture is heated at 150 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is purified directly by column chromatography on silica gel.

EntryCatalystSolventTemp (°C)Yield (%)
1NH₄INone15095
2I₂None15075
3NH₄ClNone15020

III. Copper-Catalyzed Synthesis of Imidazolidines

Imidazolidines are five-membered nitrogen-containing heterocycles that are found in various biologically active molecules. Copper-catalyzed methods provide a versatile and efficient route to these important scaffolds.

Application Notes

A copper-catalyzed reaction of aziridines with imines offers a straightforward synthesis of 2-substituted imidazolidines.[3][4][5] This method exhibits high functional group compatibility. The proposed mechanism involves the initial coordination of the copper catalyst to the aziridine, followed by nucleophilic attack of the imine and subsequent cyclization.[6]

Experimental Protocol: Synthesis of 1,3-Diphenyl-2-(p-tolyl)imidazolidine

A detailed protocol for the copper-catalyzed synthesis of a substituted imidazolidine is provided below.

Reaction Scheme:

cluster_2 Copper-Catalyzed Imidazolidine Synthesis Aziridine Aziridine reaction reaction Aziridine->reaction CuBr, L1, Toluene, 120 °C Imine Imine Imine->reaction Imidazolidine Product Imidazolidine Product reaction->Imidazolidine Product

A representative copper-catalyzed imidazolidine synthesis.

Materials:

  • 1,2-Diphenylaziridine (1.0 equiv)

  • N-(p-tolyl)methanimine (1.5 equiv)

  • Copper(I) bromide (CuBr) (10 mol%)

  • 2,9-Dimethyl-1,10-phenanthroline (L1) (10 mol%)

  • Toluene (0.1 M)

Procedure:

  • To a dried Schlenk tube, add CuBr (10 mol%) and 2,9-dimethyl-1,10-phenanthroline (10 mol%).

  • The tube is evacuated and backfilled with argon.

  • Add 1,2-diphenylaziridine (1.0 equiv), N-(p-tolyl)methanimine (1.5 equiv), and toluene (to 0.1 M).

  • The Schlenk tube is sealed and the mixture is stirred at 120 °C for 20 hours.

  • After cooling, the reaction mixture is concentrated and purified by column chromatography on silica gel.

EntryCatalystLigandSolventTemp (°C)Yield (%)
1CuBrL1Toluene12072
2CuBrNoneToluene1206
3NoneL1Toluene1200

IV. C4-Selective Arylation of Pyridines

The pyridine ring is a fundamental structural motif in pharmaceuticals and agrochemicals. The development of methods for the selective functionalization of pyridines is of great importance.

Application Notes

A highly efficient and selective method for the C4-arylation of pyridines has been developed using N-aminopyridinium salts.[7][8][9][10] This metal-free reaction proceeds at room temperature in the presence of a base, offering a mild and practical route to valuable C4-aryl pyridine derivatives.[7] The reaction is proposed to proceed via nucleophilic addition of an electron-rich (hetero)arene to the electrophilic pyridinium salt.[10]

Experimental Protocol: Synthesis of 4-(1H-Indol-3-yl)pyridine

The following protocol describes the C4-selective arylation of pyridine with indole.

Reaction Scheme:

cluster_3 C4-Selective Pyridine Arylation N-Aminopyridinium Salt N-Aminopyridinium Salt reaction reaction N-Aminopyridinium Salt->reaction KOtBu, THF, Room Temp Indole Indole Indole->reaction C4-Arylated Pyridine C4-Arylated Pyridine reaction->C4-Arylated Pyridine cluster_4 Green Biginelli Reaction Aldehyde Aldehyde reaction reaction Aldehyde->reaction p(AMPS) hydrogel, Ethanol, Reflux Beta-ketoester Beta-ketoester Beta-ketoester->reaction Urea Urea Urea->reaction Dihydropyrimidinone Dihydropyrimidinone reaction->Dihydropyrimidinone G cluster_workflow General Drug Discovery Workflow cluster_catalysis Catalytic Cycle for C-H Activation Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Synthesis of Analogs Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Catalyst Active Catalyst Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination C_H_Activation C-H Activation Substrate_Coordination->C_H_Activation Intermediate Key Intermediate C_H_Activation->Intermediate Product_Formation Product Formation Intermediate->Product_Formation Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration Catalyst_Regeneration->Catalyst

References

Troubleshooting & Optimization

Technical Support Center: 2-Nitrobenzenesulfonamide (Nosyl) Protection Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve yields in 2-nitrobenzenesulfonamide (nosyl) protection reactions of amines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the nosylation of amines.

Problem 1: Low or No Yield of the Desired Nosyl-Protected Amine

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: While many nosylation reactions proceed to completion at room temperature, sluggish reactions, particularly with sterically hindered amines, may require longer reaction times or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Inefficient Stirring: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents, especially if the amine or base is not fully soluble.

  • Poor Quality or Deactivated Reagents:

    • Hydrolysis of 2-Nitrobenzenesulfonyl Chloride: The sulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1][2]

      • Solution: Use a fresh bottle of 2-nitrobenzenesulfonyl chloride or a freshly opened container. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]

    • Poor Quality Amine or Solvent: Ensure the starting amine is pure and the solvent is of high quality and anhydrous.

  • Suboptimal Base or Solvent Choice:

    • Base Strength and Steric Hindrance: Tertiary amines like triethylamine (TEA) or pyridine are commonly used to scavenge the HCl produced during the reaction.[3] For sterically hindered amines, a more hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may be beneficial to avoid side reactions.[3]

    • Solvent Polarity: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used.[3] The choice of solvent can influence the solubility of the reagents and the reaction rate. If solubility is an issue, DMF can be a good choice, although it can be more difficult to remove during work-up.

Problem 2: Formation of Multiple Products (Visible on TLC)

Possible Causes and Solutions:

  • Bis-nosylation of Primary Amines (Especially Glycine):

    • Primary amines, and glycine residues in peptides in particular, can undergo reaction with two equivalents of 2-nitrobenzenesulfonyl chloride to form a bis-nosylated product. This is due to the increased acidity of the N-H proton of the mono-nosylated amine, which can be deprotonated by the base and react further.

    • Solution: Carefully control the stoichiometry of the reaction. Use no more than 1.0 to 1.1 equivalents of 2-nitrobenzenesulfonyl chloride relative to the primary amine.

  • Side Reactions with the Solvent or Base:

    • Some tertiary amine bases, like triethylamine, can potentially react with the sulfonyl chloride, although this is less common.[4]

    • Solution: If side reactions with the base are suspected, consider using a more sterically hindered base like 2,6-lutidine or DIPEA.[3]

  • Over-sulfonation of Aromatic Amines:

    • Electron-rich anilines can sometimes undergo sulfonation on the aromatic ring as a side reaction.

    • Solution: Use a slight excess (1.1-1.3 equivalents) of the 2-nitrobenzenesulfonyl chloride to favor N-sulfonylation.[1] Running the reaction at a lower temperature may also help to improve selectivity.

Problem 3: Difficulty in Purifying the Nosyl-Protected Product

Possible Causes and Solutions:

  • Product is an Oil or Difficult to Crystallize:

    • While many nosyl-protected amines are crystalline solids that can be purified by recrystallization, some may be oils or have poor crystallization properties.[3]

    • Solution: If recrystallization fails, purification by column chromatography on silica gel is the recommended method. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Co-elution of Impurities during Chromatography:

    • If impurities are of similar polarity to the desired product, they may be difficult to separate by column chromatography.

    • Solution: Try a different solvent system for chromatography, for example, using dichloromethane/methanol. If the product is acidic (e.g., nosylated amino acids), adding a small amount of acetic acid to the eluent can sometimes improve separation.

  • Product Streaking on TLC:

    • The acidic N-H proton on mono-nosylated amines can cause streaking on silica gel TLC plates.

    • Solution: Add a small amount of acetic acid to the TLC mobile phase to suppress deprotonation and improve the spot shape.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for a nosylation reaction?

A1: Triethylamine (TEA) and pyridine are the most commonly used bases for nosylation reactions.[3] TEA is often preferred as it is less carcinogenic and easier to remove during work-up.[5][6] However, for some substrates, pyridine may give higher yields.[7] For sterically hindered amines, a non-nucleophilic hindered base like 2,6-lutidine can be advantageous to prevent side reactions.[3]

Q2: What is the optimal solvent for a nosylation reaction?

A2: Dichloromethane (DCM) is a good starting point as it is relatively non-polar and easy to remove.[3] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are also commonly used.[8] It is crucial to use an anhydrous grade of solvent to prevent hydrolysis of the 2-nitrobenzenesulfonyl chloride.[1]

Q3: My reaction is very slow. Can I heat it?

A3: Yes, gentle heating (e.g., to 40-60 °C) can be used to increase the rate of slow reactions, particularly with less reactive or sterically hindered amines.[3] However, be aware that heating can also promote side reactions, so it is best to monitor the reaction closely by TLC.

Q4: I am protecting an amino acid. Are there any special considerations?

A4: Yes. The carboxylic acid group should be protected, typically as a methyl or ethyl ester, before the nosylation of the amino group to prevent unwanted side reactions.[9][10][11] Also, be aware of the potential for bis-nosylation if you are working with glycine.

Q5: How do I remove the nosyl protecting group?

A5: The nosyl group is typically removed under mild conditions using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate or DBU in a solvent like DMF or acetonitrile.[12][13] Odorless deprotection methods using reagents like homocysteine thiolactone have also been developed.[14]

Q6: I tried to deprotect my nosyl-protected amine after a hydrogenation step, and it didn't work. Why?

A6: The standard deprotection method relies on the electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic aromatic substitution by the thiol. If the nitro group was reduced to an amine during the hydrogenation step, the ring is no longer electron-deficient, and the deprotection reaction will not proceed under the usual conditions. In this case, alternative, harsher methods for sulfonamide cleavage, such as using strong acid or reducing agents, may be necessary, but these may not be compatible with other functional groups in your molecule.

Data Presentation

Table 1: Effect of Reaction Conditions on the Nosylation of Hydroxyl-Terminated Polyisobutylene (PIB-OH) *

EntryNsCl (Equivalents)Catalyst (Equivalents)TEA (Equivalents)Time (h)Conversion (%)
110DMAP (2)10780
210DMAP (2)102491
310DMAP (2)52493
4101-MI (2)52494

*Data adapted from a study on a specific polymer substrate and may not be directly transferable to all amine substrates.[8] NsCl = 2-nitrobenzenesulfonyl chloride; DMAP = 4-dimethylaminopyridine; 1-MI = 1-methylimidazole; TEA = triethylamine.

Table 2: Typical Yields for Nosylation of a Primary Amine *

Starting AmineBaseSolventTimePurification MethodYield (%)
4-MethoxybenzylamineTriethylamineDichloromethane24 hRecrystallization90-91

*Data from a representative Organic Syntheses procedure.[3]

Experimental Protocols

Key Experiment: Protection of 4-Methoxybenzylamine with 2-Nitrobenzenesulfonyl Chloride[3]

Reagents and Equipment:

  • 4-Methoxybenzylamine

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Ice-water bath

  • Standard laboratory glassware for work-up and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve amine and triethylamine in anhydrous DCM B Cool to 0 °C A->B C Slowly add 2-nitrobenzenesulfonyl chloride in anhydrous DCM B->C D Stir at room temperature for 24h C->D E Dilute with DCM D->E F Wash with 1 M HCl, water, and brine E->F G Dry over MgSO4 and concentrate F->G H Recrystallize from ethyl acetate/hexane G->H I Pure N-nosyl amine H->I

Caption: General workflow for the nosylation of a primary amine.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low Yield in Nosylation Reaction Reagent_Quality Poor quality reagents? Start->Reagent_Quality Reaction_Complete Incomplete reaction? Start->Reaction_Complete Multiple_Products Multiple products on TLC? Start->Multiple_Products Hydrolysis Hydrolysis of NsCl? Reagent_Quality->Hydrolysis Yes Sol_Reagent Use fresh, anhydrous reagents and solvents Hydrolysis->Sol_Reagent Yes Base_Choice Suboptimal base? Reaction_Complete->Base_Choice Yes Sol_Conditions Optimize base (e.g., 2,6-lutidine), increase time/temperature Base_Choice->Sol_Conditions Yes Bis_Nosylation Bis-nosylation? Multiple_Products->Bis_Nosylation Yes Sol_Side_Reactions Control stoichiometry (1.0-1.1 eq. NsCl) Bis_Nosylation->Sol_Side_Reactions Yes

Caption: Troubleshooting logic for low yields in nosylation reactions.

References

Technical Support Center: Overcoming Challenges in Nosyl Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the deprotection of nosyl (2-nitrobenzenesulfonyl) protected amines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nosyl group deprotection?

A1: The deprotection of the nosyl (Ns) group proceeds via a nucleophilic aromatic substitution. A soft nucleophile, typically a thiolate, attacks the electron-deficient aromatic ring of the nosyl group to form a Meisenheimer complex. This intermediate then collapses, eliminating sulfur dioxide and releasing the free amine.[1]

Q2: Why is the nosyl group preferred over the tosyl group in some syntheses?

A2: The primary advantage of the nosyl group over the tosyl group is its ease of removal under mild conditions.[1] While tosyl groups require harsh conditions like strong acids or reducing agents for cleavage, the nosyl group can be readily cleaved with soft nucleophiles like thiols in the presence of a mild base.[1][2][3]

Q3: What are the most common reagents used for nosyl deprotection?

A3: The most common method involves a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[1][4][5] Solid-supported thiols are also used to simplify purification.[6][7][8]

Q4: Can nosyl deprotection be accelerated?

A4: Yes, microwave irradiation can significantly accelerate the deprotection reaction. For instance, a reaction that takes 24 hours at room temperature can be completed in as little as six minutes using microwave heating.[6][7][8]

Troubleshooting Guide

Q5: My nosyl deprotection reaction is incomplete or has failed. What are the possible causes and solutions?

A5: Incomplete deprotection is a common issue. Here are several factors to investigate:

  • Reagent Quality: The thiol reagent may have oxidized to a disulfide. Verify the quality of the thiol, and if necessary, use a fresh or purified batch.[5] Treating a polymer-supported thiophenol resin with triphenylphosphine (PPh₃) can reduce disulfides formed during storage.[7]

  • Base Strength/Solubility: The base may not be strong or soluble enough in the chosen solvent. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the increased nucleophilicity of the cesium thiolate.[7][8]

  • Steric Hindrance: The substrate may be sterically hindered, slowing down the reaction. Consider increasing the reaction temperature or extending the reaction time.

  • Insufficient Reagents: Ensure you are using a sufficient excess of the thiol and base. Typically, 2-3 equivalents of thiol are used.[1]

  • Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the thiol reagent.[5]

Troubleshooting Flowchart

G cluster_start Problem cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome Start Incomplete Deprotection (Verified by TLC/LCMS) CheckReagents Check Reagent Quality (Thiol, Base, Solvent) Start->CheckReagents Diagnose CheckConditions Review Conditions (Equivalents, Temp.) Start->CheckConditions Diagnose Sol_Reagents Use Fresh Thiol Switch to Cs₂CO₃ CheckReagents->Sol_Reagents Poor Quality Sol_Atmosphere Run Under Inert Atmosphere (N₂/Ar) CheckReagents->Sol_Atmosphere Possible Oxidation Sol_Conditions Increase Equivalents Increase Temperature Use Microwave CheckConditions->Sol_Conditions Sub-optimal End Reaction Complete Sol_Reagents->End Implement Sol_Conditions->End Implement Sol_Atmosphere->End Implement

Caption: Troubleshooting decision tree for incomplete nosyl deprotection.

Q6: I observe side products in my reaction. What could they be and how can I avoid them?

A6: At elevated temperatures, particularly with microwave heating in solvents like DMF, degradation of the reagents or solvent can lead to byproducts.[7][8] If you suspect degradation, consider using a more robust solvent like THF or running the reaction at a lower temperature for a longer duration.[7]

Q7: The thiol reagent has an overpowering odor. Are there any odorless alternatives?

A7: Yes, the foul odor of volatile thiols is a significant drawback. One alternative is to use a polymer-supported thiol, which is non-volatile and can be easily filtered off after the reaction.[7][8] Additionally, methods using odorless reagents like homocysteine thiolactone in the presence of an alcohol and DBU have been developed to generate the thiolate in situ, avoiding the handling of foul-smelling thiols.[9]

Q8: My nosyl group's nitro moiety was accidentally reduced to an amine. Can I still remove the resulting aminobenzenesulfonyl group?

A8: This is a challenging situation. The standard deprotection with thiophenol fails because the ring is no longer sufficiently electron-poor for nucleophilic aromatic substitution.[10] In this case, you must resort to methods typically used for tosyl groups, such as treatment with strong reducing agents like samarium iodide or harsh acids like HBr, provided your substrate can tolerate these conditions.[10]

Comparative Data

The selection of reagents can significantly impact reaction time and yield. The following tables summarize data for different deprotection protocols.

Table 1: Comparison of Deprotection Conditions for N-methyl-N-benzyl-o-nitrobenzenesulfonamide

Resin/ThiolBaseSolventConditionsYield (%)Reference
Mercaptomethyl-PS-DVBNaHDMFr.t., 24 h35[7]
Mercaptomethyl-PS-DVBCs₂CO₃DMFr.t., 24 h40[7]
PS-Thiophenol Cs₂CO₃ THF r.t., 24 h 96 [7]
PS-ThiophenolCs₂CO₃THF80 °C, 6x1 min (MW)High[7][8]

Data adapted from research utilizing a model substrate to optimize conditions.[7]

Detailed Experimental Protocols

Protocol 1: Deprotection using Thiophenol and Potassium Hydroxide

This protocol is a standard solution-phase method for nosyl group removal.[1]

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add thiophenol (2.5 equivalents) and acetonitrile.

  • Base Addition: Cool the mixture in an ice-water bath. Add an aqueous solution of potassium hydroxide (2.5 equivalents) dropwise over 10 minutes.

  • Substrate Addition: After stirring for 5 minutes, remove the ice bath. Add the nosyl-protected amine (1.0 equivalent) dissolved in acetonitrile over 20 minutes.

  • Reaction: Heat the reaction mixture in a 50°C oil bath for 40-60 minutes, monitoring by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]

General Deprotection Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Setup 1. Assemble Flask (Inert Atmosphere) AddThiol 2. Add Thiol & Solvent Setup->AddThiol AddBase 3. Add Base (e.g., K₂CO₃, Cs₂CO₃) AddThiol->AddBase AddSubstrate 4. Add Ns-Amine AddBase->AddSubstrate React 5. Heat / Stir (Monitor by TLC/LCMS) AddSubstrate->React Quench 6. Quench & Extract React->Quench Purify 7. Dry & Concentrate Quench->Purify Chrom 8. Column Chromatography Purify->Chrom Product Deprotected Amine Chrom->Product

Caption: General experimental workflow for solution-phase nosyl deprotection.

Protocol 2: Deprotection using Polymer-Supported Thiophenol

This method simplifies purification by using a solid-supported reagent.[7]

  • Resin Pre-treatment (Optional): To reduce any disulfide bonds, shake the commercial PS-thiophenol resin (2-4 equivalents) in a sealed vial with a 0.7 M solution of PPh₃ in dry, deoxygenated THF for 30 minutes. Filter the resin, wash with dry THF, and use immediately.

  • Setup: In a sealed vial, dissolve the nosyl-protected amine (1.0 equivalent) in dry THF.

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, ~3.25 equivalents) followed by the pre-treated (or fresh) PS-thiophenol resin.

  • Reaction:

    • Room Temperature: Shake the sealed vial at room temperature for 8-24 hours. If the reaction is slow, a second portion of fresh resin can be added after the first 8 hours.[7]

    • Microwave-Assisted: Irradiate the sealed vial in a microwave reactor for 3-6 cycles of 1 minute each at 80°C.[7][8]

  • Workup: Once the reaction is complete, filter the reaction mixture to remove the resin. Wash the resin thoroughly with THF and/or dichloromethane.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified if necessary.[7][8]

References

Optimization of reaction conditions for Fukuyama amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting the Fukuyama amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the Fukuyama amine synthesis over other methods for preparing secondary amines?

A1: The main advantage of the Fukuyama amine synthesis lies in its mild reaction conditions for both the alkylation of a primary amine and the subsequent deprotection of the resulting sulfonamide. The 2-nitrobenzenesulfonyl (nosyl or Ns) or 2,4-dinitrobenzenesulfonyl (DNs) group is highly activating, allowing for the alkylation of the N-H bond under relatively gentle conditions. Crucially, the nosyl group can be removed using soft nucleophiles like thiols, avoiding the harsh acidic or basic conditions required for the cleavage of other sulfonamides (e.g., tosyl groups), which makes it compatible with a wide range of sensitive functional groups.[1]

Q2: When should I use the standard Fukuyama procedure versus the Fukuyama-Mitsunobu reaction?

A2: The choice depends on your alkylating agent. The standard procedure is used for alkylation with alkyl halides. The Fukuyama-Mitsunobu reaction is specifically for the alkylation of the nosyl-protected amine with a primary or secondary alcohol.[1] It's important to note that tertiary alcohols are generally not suitable for the Mitsunobu reaction.

Q3: Can I use a base other than triethylamine for the initial nosylation of the primary amine?

A3: Yes, other bases can be used. While triethylamine is common, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or pyridine can also be employed. The key is to have a base that can effectively scavenge the HCl generated during the reaction without competing with the primary amine in reacting with the 2-nitrobenzenesulfonyl chloride.

Q4: Are there alternatives to thiophenol for the deprotection step?

A4: While thiophenol is widely used, other thiols can also be effective. For small-scale reactions or when thiophenol's odor is a major concern, alternatives like mercaptoacetic acid in combination with a base such as lithium hydroxide in DMF have been reported.[2]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting materials. The disappearance of the starting amine (in the nosylation step) or the nosylated amine (in the alkylation step) and the appearance of a new, less polar spot (the product) indicate the reaction is proceeding. For the deprotection step, the disappearance of the N,N-disubstituted sulfonamide and the appearance of the secondary amine product can be monitored.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield in Nosylation Step 1. Poor quality of 2-nitrobenzenesulfonyl chloride.1. Use freshly purchased or purified 2-nitrobenzenesulfonyl chloride. It can be sensitive to moisture.
2. Insufficient base.2. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl formed.
3. Sterically hindered primary amine.3. Increase the reaction temperature and/or reaction time. Consider using a stronger, non-nucleophilic base.
Low Yield in Alkylation Step (Standard) 1. Weak base for deprotonation of the nosyl amide.1. Use a stronger base like cesium carbonate or DBU, especially for less acidic sulfonamides.
2. Poor quality alkylating agent.2. Use a fresh or purified alkyl halide.
3. Steric hindrance in the nosyl amide or alkyl halide.3. Increase reaction temperature and time. Note that highly hindered substrates may still give low yields.
Low Yield in Fukuyama-Mitsunobu Alkylation 1. Sterically hindered alcohol.1. This method is not well-suited for highly hindered alcohols. Consider an alternative synthetic route if possible.[3]
2. Low acidity of the nosyl-protected amine (the nucleophile).2. The pKa of the nosyl amide should ideally be below 13 to prevent side reactions.[3]
3. Incorrect order of reagent addition.3. The alcohol, nosylated amine, and triphenylphosphine should be mixed before the slow, dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at 0 °C.
4. Decomposition of Mitsunobu reagents.4. Use fresh DEAD or DIAD, as they can decompose upon storage.
Difficult or Incomplete Deprotection 1. Insufficient thiol or base.1. Use a larger excess of the thiol and base.
2. Steric hindrance around the sulfonamide.2. Increase the reaction temperature and/or reaction time.
3. Substrate sensitivity to the base.3. For base-sensitive substrates, consider using milder conditions such as cesium carbonate with thiophenol in acetonitrile.[4]
Difficult Purification of the Final Amine 1. Contamination with triphenylphosphine oxide (from Mitsunobu).1. Triphenylphosphine oxide can often be removed by filtration if it precipitates. If it remains in solution, careful column chromatography is needed. Alternatively, using a modified phosphine, such as one bound to a resin, can allow for removal by filtration.
2. Contamination with reduced azodicarboxylate (from Mitsunobu).2. Consider using an alternative to DEAD, such as di-tert-butyl azodicarboxylate (DTBAD), where the byproduct can be removed by treatment with trifluoroacetic acid.[5][6]
3. The final amine is a salt.3. The crude product may contain the hydrochloride salt of the amine. Washing with a mild aqueous base (e.g., 1 M NaOH) during workup will convert it to the free amine.[1]

Data Presentation

Table 1: Comparison of Deprotection Conditions for N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

Thiol ReagentBaseSolventTemperature (°C)Time (min)Yield (%)
ThiophenolPotassium HydroxideAcetonitrile504089-91[1]
ThiophenolPotassium CarbonateDMFRoom Temp.-High Yields (qualitative)[2]
ThiophenolCesium CarbonateAcetonitrileRoom Temp.-High Yields (qualitative)[2][4]
Mercaptoacetic AcidLithium HydroxideDMFRoom Temp.-High Yields (qualitative)[2]

Experimental Protocols

Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (Nosylation)

This protocol is adapted from Organic Syntheses, Vol. 81, p.194 (2005).

  • Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methoxybenzylamine (1.0 eq.) and triethylamine (1.0 eq.) in dichloromethane.

  • Addition of Nosyl Chloride: Cool the mixture in an ice-water bath. Add 2-nitrobenzenesulfonyl chloride (0.9 eq.) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting amine is consumed (as monitored by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, it can be purified by recrystallization from ethyl acetate/hexane.

Protocol 2: Synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine (Deprotection)

This protocol is adapted from Chem-Station International Edition.[1]

  • Preparation of Thiolate: In a two-necked round-bottomed flask under a nitrogen atmosphere, add thiophenol (2.5 eq.) and acetonitrile. Cool the mixture in an ice-water bath and add an aqueous solution of potassium hydroxide (2.5 eq.) dropwise over 10 minutes.

  • Addition of Sulfonamide: After stirring for 5 minutes, remove the ice bath. Add a solution of the N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 eq.) in acetonitrile over 20 minutes.

  • Reaction: Heat the reaction mixture in an oil bath at 50°C for 40 minutes.

  • Work-up: Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (3x). Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.[1]

  • Purification: The crude product may contain the amine and its hydrochloride salt. Dissolve the residue in dichloromethane and wash with 1 M aqueous sodium hydroxide, followed by brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. The final product can be further purified by column chromatography or distillation.[1]

Visualizations

Fukuyama_Amine_Synthesis_Workflow start Primary Amine (R-NH2) nosylation Nosylation (+ 2-Nitrobenzenesulfonyl Chloride, Base) start->nosylation nosyl_amide Nosyl Amide (R-NH-Ns) nosylation->nosyl_amide alkylation_choice Alkylation Method? nosyl_amide->alkylation_choice standard_alkylation Standard Alkylation (+ Alkyl Halide, Base) alkylation_choice->standard_alkylation Alkyl Halide mitsunobu Fukuyama-Mitsunobu (+ Alcohol, PPh3, DEAD/DIAD) alkylation_choice->mitsunobu Alcohol dialkylated_sulfonamide N,N-Disubstituted Sulfonamide (R-N(R')-Ns) standard_alkylation->dialkylated_sulfonamide mitsunobu->dialkylated_sulfonamide deprotection Deprotection (+ Thiol, Base) dialkylated_sulfonamide->deprotection end_product Secondary Amine (R-NH-R') deprotection->end_product

Caption: General workflow for the Fukuyama amine synthesis.

Troubleshooting_Logic start Low Yield in Reaction step_check Which Step? start->step_check nosylation Nosylation step_check->nosylation Step 1 alkylation Alkylation step_check->alkylation Step 2 deprotection Deprotection step_check->deprotection Step 3 nosylation_q1 Reagent Quality? nosylation->nosylation_q1 alkylation_q1 Steric Hindrance? alkylation->alkylation_q1 deprotection_q1 Incomplete Reaction? deprotection->deprotection_q1 nosylation_a1_yes Use fresh reagents nosylation_q1->nosylation_a1_yes Yes nosylation_q2 Sufficient Base? nosylation_q1->nosylation_q2 No nosylation_a2_yes Add more base nosylation_q2->nosylation_a2_yes No alkylation_a1_yes Increase Temp/Time alkylation_q1->alkylation_a1_yes Yes alkylation_q2 Mitsunobu? alkylation_q1->alkylation_q2 No alkylation_a2_yes Check Reagent Order & Nucleophile pKa alkylation_q2->alkylation_a2_yes Yes alkylation_a2_no Check Base Strength alkylation_q2->alkylation_a2_no No deprotection_a1_yes Increase Temp/Time & Reagent Excess deprotection_q1->deprotection_a1_yes Yes deprotection_q2 Substrate Sensitive? deprotection_q1->deprotection_q2 No deprotection_a2_yes Use Milder Base deprotection_q2->deprotection_a2_yes Yes

References

Technical Support Center: Odorless Deprotection of Nosyl Amides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the odorless deprotection of nosyl (Ns) amides. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative summary of common odorless reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the odorless deprotection of nosyl amides.

Issue Possible Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient Reagent: The stoichiometric amount of the thiol reagent may not be enough to drive the reaction to completion. 2. Low Reaction Temperature: The reaction may be too slow at room temperature for certain substrates. 3. Poor Reagent Quality: Solid-supported resins may have oxidized over time, reducing their efficacy. 4. Base Strength: The base used may not be strong enough to efficiently generate the thiolate nucleophile.1. Increase Reagent Equivalents: Add a second equivalent of the thiol reagent, particularly when using solid-supported thiols, to push the equilibrium towards the product.[1] 2. Increase Temperature: Gently heat the reaction mixture. For example, reactions with p-mercaptobenzoic acid can be performed at 40-60°C.[2] Microwave irradiation can also be used to accelerate the reaction, especially with solid-supported reagents.[1] 3. Pre-treat Solid-Supported Reagents: Before use, wash the resin with a reducing agent solution (e.g., PPh₃ in deoxygenated THF) to reduce any disulfide bonds that may have formed during storage.[1] 4. Use a Stronger, Non-nucleophilic Base: While K₂CO₃ or Cs₂CO₃ are commonly used, a stronger base like DBU can be effective, especially in the in-situ generation of thiols from precursors like homocysteine thiolactone.[3]
Formation of Side Products 1. Degradation of Reagents or Solvents: High temperatures, especially in solvents like DMF, can lead to the degradation of solid-supported resins and the formation of impurities.[1] 2. Substrate Instability: The reaction conditions may be too harsh for sensitive functional groups on the substrate.1. Optimize Reaction Conditions: If using microwave heating with solid-supported reagents, consider using a more stable solvent like THF at a lower temperature (e.g., 80°C) to minimize degradation.[1] 2. Choose a Milder Reagent/Condition: Select a reagent that allows for deprotection under milder conditions (e.g., lower temperature or shorter reaction time).
Difficult Product Isolation 1. Co-elution of Product and Byproducts: The sulfide byproduct from the thiol reagent may have a similar polarity to the desired amine product, making chromatographic separation challenging. 2. Emulsion during Workup: The use of certain reagents or bases can lead to the formation of emulsions during aqueous extraction.1. Use Solid-Supported or Acidic/Basic Thiols: Employing a solid-supported thiol allows for easy removal of the byproduct by filtration.[1][4] Using a thiol with an acidic or basic handle, such as p-mercaptobenzoic acid, facilitates separation through acid-base extraction.[5] 2. Optimize Workup Procedure: Add brine to the aqueous layer to break up emulsions. If the product is basic, consider using a solid-phase extraction (SPE) cartridge, such as an SCX (Strong Cation Exchange) column, for purification.[1]
Reaction Monitoring by TLC is Unclear 1. Similar Rf Values: The starting material and the deprotected amine product may have very similar Rf values in the chosen eluent system. 2. Streaking on the TLC Plate: The basicity of the amine product can cause streaking on the silica gel plate.1. Use a Cospot: On the TLC plate, spot the starting material, the reaction mixture, and a "cospot" where the starting material and reaction mixture are spotted on top of each other. This helps to differentiate between closely running spots.[6] 2. Modify the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent system to prevent streaking and improve the spot shape of the amine product.

Frequently Asked Questions (FAQs)

Q1: What are the most common odorless reagents for nosyl amide deprotection?

A1: The most common odorless or low-odor reagents for nosyl amide deprotection are:

  • p-Mercaptobenzoic acid: An effective reagent where the acidic nature of the carboxylic acid group simplifies the removal of the thiol byproduct through basic aqueous extraction.[5]

  • Homocysteine thiolactone: This reagent is used to generate a thiol in situ through reaction with a primary alcohol or a mixture of acetonitrile and water, catalyzed by a base like DBU. This approach avoids the direct handling of a thiol.[3]

  • Solid-supported thiols: These include resins like polystyrene-supported thiophenol (PS-thiophenol) and resin-supported mercaptoacetic acid. The key advantage is the ease of byproduct removal by simple filtration.[1][4]

Q2: How does the deprotection of a nosyl amide work?

A2: The deprotection of a nosyl amide with a thiol proceeds through a nucleophilic aromatic substitution mechanism. The thiolate, generated by deprotonating the thiol with a base, attacks the electron-deficient aromatic ring of the nosyl group to form a Meisenheimer complex. This intermediate then collapses, leading to the release of the free amine and the formation of a diaryl sulfide byproduct.

Deprotection_Mechanism NosylAmide Nosyl Amide (R-NHNs) Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer + RS⁻ Thiolate Thiolate (RS⁻) Base Base (e.g., K₂CO₃) Thiol Thiol (RSH) Thiol->Base Deprotonation Amine Deprotected Amine (R-NH₂) Meisenheimer->Amine Collapse Byproduct Sulfide Byproduct (Ns-SR) Meisenheimer->Byproduct

Caption: Mechanism of nosyl amide deprotection.

Q3: Can I use microwave heating to speed up the deprotection?

A3: Yes, microwave irradiation can significantly accelerate the deprotection of nosyl amides, particularly when using solid-supported thiol reagents. Reaction times can be reduced from hours to just a few minutes.[1] However, it is crucial to use a solvent that is stable under microwave conditions and at elevated temperatures. For instance, THF is often a better choice than DMF to avoid degradation of the resin.[1]

Q4: Are there any functional groups that are incompatible with these odorless deprotection methods?

A4: The conditions for odorless nosyl deprotection are generally mild and compatible with many common protecting groups such as Boc, Cbz, and Alloc. However, substrates containing functional groups that are highly sensitive to bases or nucleophiles may not be suitable. It is always recommended to perform a small-scale test reaction to ensure the compatibility of your substrate with the chosen deprotection conditions.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the deprotection of nosyl amides using various odorless reagents.

ReagentBaseSolventTemperatureTimeYield RangeNotes
p-Mercaptobenzoic acidK₂CO₃DMF40-60°C12-24 hGood to ExcellentAcidic byproduct is easily removed by basic workup.[2]
Homocysteine thiolactone / Primary alcoholDBUAcetonitrileRoom Temp.VariesGoodIn-situ generation of the active thiol nucleophile.[3]
PS-thiophenolCs₂CO₃THFRoom Temp.24 h~96%A second addition of the resin may be required for complete conversion.[1]
PS-thiophenol (Microwave)Cs₂CO₃THF80°C6 min (2x3 min cycles)~95%Faster reaction times compared to room temperature conditions.[1]
Resin-supported mercaptoacetic acidDBUDCMRoom Temp.VariesGoodEffective for the deprotection of N-nosyl-α-amino acids.[4]

Experimental Protocols

Protocol 1: Deprotection using p-Mercaptobenzoic Acid
  • To a solution of the nosyl amide (1.0 mmol) in DMF (5 mL), add p-mercaptobenzoic acid (2.5 mmol) and K₂CO₃ (3.0 mmol).

  • Heat the reaction mixture to 40-60°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove excess p-mercaptobenzoic acid and its disulfide byproduct.

  • Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol_pMBA cluster_0 Reaction Setup cluster_1 Workup Start Dissolve Nosyl Amide in DMF AddReagents Add p-Mercaptobenzoic Acid and K₂CO₃ Start->AddReagents Heat Heat to 40-60°C and Stir AddReagents->Heat Cool Cool to RT and Dilute with Water Heat->Cool Monitor by TLC Extract Extract with Organic Solvent Cool->Extract WashBase Wash with aq. NaHCO₃ Extract->WashBase WashBrine Wash with Brine WashBase->WashBrine Dry Dry, Filter, and Concentrate WashBrine->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Experimental workflow for nosyl deprotection using p-mercaptobenzoic acid.

Protocol 2: Deprotection using Solid-Supported Thiophenol (PS-thiophenol)
  • Pre-treat the PS-thiophenol resin by shaking it with a 0.7 M solution of PPh₃ in dry, deoxygenated THF for 30 minutes. Filter the resin and wash with dry THF.[1]

  • In a sealed vial, dissolve the nosyl amide (1.0 mmol) in dry THF (5 mL).

  • Add the pre-treated PS-thiophenol resin (1.5-2.0 equivalents) and Cs₂CO₃ (3.0 mmol).

  • Shake the mixture at room temperature for 24 hours. Monitor the reaction by TLC. If the reaction is incomplete after 8-12 hours, a second portion of the pre-treated resin (0.5-1.0 equivalents) can be added.[1]

  • Upon completion, filter the reaction mixture to remove the resin and the base.

  • Wash the resin thoroughly with THF and CH₂Cl₂.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify further if necessary. For basic amine products, purification can be achieved by selective extraction using an SCX cartridge.[1]

Protocol_PSThiophenol cluster_0 Resin Pre-treatment cluster_1 Reaction cluster_2 Workup and Purification Pretreat Shake PS-thiophenol with PPh₃ in THF FilterWash Filter and Wash Resin Pretreat->FilterWash AddResinBase Add Pre-treated Resin and Cs₂CO₃ FilterWash->AddResinBase Dissolve Dissolve Nosyl Amide in THF Dissolve->AddResinBase Shake Shake at Room Temperature AddResinBase->Shake Filter Filter to Remove Resin Shake->Filter Monitor by TLC WashResin Wash Resin with THF/CH₂Cl₂ Filter->WashResin Concentrate Combine Filtrate and Concentrate WashResin->Concentrate Purify Further Purification (e.g., SCX) Concentrate->Purify

Caption: Experimental workflow for nosyl deprotection using PS-thiophenol.

References

Technical Support Center: Purification of N-Substituted Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-substituted benzenesulfonamide derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of N-substituted benzenesulfonamide derivatives, offering potential causes and solutions in a question-and-answer format.

Crystallization Issues

Q1: My N-substituted benzenesulfonamide derivative will not crystallize, even after cooling the solution.

A1: This is a common issue that can arise from several factors:

  • Supersaturation has not been reached: The solution may not be concentrated enough for crystals to form.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The tiny scratches on the glass can provide a surface for nucleation.[1] Another option is to add a "seed crystal" of the pure compound, if available. If these methods fail, you may need to reduce the volume of the solvent by gentle heating or under reduced pressure to increase the concentration of your compound and attempt to cool it again.[2]

  • Incorrect solvent choice: The solubility of your compound in the chosen solvent may be too high, even at low temperatures.

    • Solution: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is often beneficial to use a solvent system composed of two miscible solvents, one in which the compound is soluble and another in which it is insoluble.[3]

  • Presence of impurities: Certain impurities can inhibit crystal formation.

    • Solution: Try to "salt out" your compound by adding a solvent in which it is insoluble. Alternatively, you may need to perform a preliminary purification step, such as column chromatography, to remove the problematic impurities before attempting crystallization.

Q2: My compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly.

  • Solution:

    • Ensure the solution cools slowly. Allow the flask to cool to room temperature before placing it in an ice bath.

    • Add slightly more solvent to the mixture and reheat until the oil dissolves completely, then allow it to cool slowly.

    • Consider using a lower-boiling point solvent for the recrystallization.

Q3: The purity of my recrystallized product is still low.

A3: This indicates that impurities are co-crystallizing with your product.

  • Solution:

    • Improve the crystallization process: Ensure slow cooling to allow for the formation of a more ordered crystal lattice that excludes impurities.

    • Wash the crystals properly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor.

    • Perform a second recrystallization: A second recrystallization step can significantly improve purity.

    • Consider a different purification technique: If recrystallization is ineffective, you may need to use a more powerful technique like column chromatography.

Column Chromatography Issues

Q4: My compounds are not separating on the silica gel column.

A4: Poor separation can be due to several factors related to the mobile phase and stationary phase.

  • Incorrect solvent system (mobile phase): The polarity of the eluent may be too high or too low.

    • Solution: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired compound on a Thin Layer Chromatography (TLC) plate.[1] If the spots are not moving from the baseline, the solvent is not polar enough. If they move with the solvent front, it is too polar. Experiment with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to achieve the desired separation on TLC before running the column.[4]

  • Column overloading: Too much sample has been loaded onto the column.

    • Solution: As a general rule, the amount of silica gel should be 20 to 50 times the weight of the crude sample.[5] For difficult separations, a higher ratio is recommended.

  • Poorly packed column: Channels or cracks in the silica gel can lead to uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles. "Wet packing," where the silica gel is slurried with the initial eluent before being added to the column, is often preferred to "dry packing" to avoid these issues.[6]

Q5: The compound is eluting too quickly or not at all.

A5: This is directly related to the polarity of your eluent.

  • Eluting too quickly (high Rf): The solvent system is too polar.

    • Solution: Decrease the proportion of the polar solvent in your eluent.

  • Not eluting (low Rf): The solvent system is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. This can be done in a stepwise manner or by using a continuous gradient.

Extraction Issues

Q6: An emulsion has formed between the aqueous and organic layers, and they will not separate.

A6: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with complex mixtures.

  • Solution:

    • Be patient: Sometimes, simply allowing the separatory funnel to stand for a longer period can resolve the emulsion.

    • "Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer and can help to break up the emulsion.

    • Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.

    • Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.

Q7: My yield is low after extraction.

A7: Low recovery can result from several procedural errors.

  • Incomplete extraction: The compound may not have been fully transferred from the aqueous to the organic phase.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent rather than one extraction with a large volume. Three extractions are typically sufficient to ensure complete transfer of the compound.

  • Compound remains in the aqueous layer: The pH of the aqueous layer may not be optimal for the extraction of your N-substituted benzenesulfonamide.

    • Solution: Benzenesulfonamides are weakly acidic. To ensure they are in their neutral, more organic-soluble form, the pH of the aqueous layer should be adjusted to be acidic (typically pH 2-3) before extraction.[7]

  • Loss during workup: Compound may be lost during the drying or solvent removal steps.

    • Solution: Ensure the drying agent is thoroughly rinsed with fresh solvent to recover any adsorbed product. Be cautious during solvent removal (e.g., on a rotary evaporator) to avoid bumping or evaporating a volatile product.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of N-substituted benzenesulfonamide derivatives.

General Questions

Q8: What is the first step I should take to purify my crude N-substituted benzenesulfonamide derivative?

A8: The first step is typically a liquid-liquid extraction to remove inorganic salts and other water-soluble impurities from the reaction mixture. This is often followed by crystallization or column chromatography for further purification.

Q9: How do I choose between crystallization and column chromatography?

A9: The choice depends on the nature of your compound and the impurities present.

  • Crystallization is a good choice if your compound is a solid and you can find a suitable solvent system. It is often simpler and more scalable than chromatography.

  • Column chromatography is more versatile and can be used to separate compounds with very similar properties, including oils. It is often used when crystallization fails or when very high purity is required.

Crystallization FAQs

Q10: What are some common solvents for recrystallizing N-substituted benzenesulfonamide derivatives?

A10: Common solvents include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of these with water or hexane.[9] The ideal solvent will have a good solubility profile for your specific derivative (sparingly soluble at room temperature, highly soluble when hot).

Q11: How can I improve the yield of my crystallization?

A11: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[1] Cooling the solution slowly and then to a low temperature (e.g., in an ice bath) will maximize the amount of product that crystallizes out.[2] You can also attempt to recover a "second crop" of crystals by concentrating the mother liquor and cooling it again.[2]

Column Chromatography FAQs

Q12: My N-substituted benzenesulfonamide is very polar. What kind of solvent system should I use for column chromatography?

A12: For polar compounds, you will likely need a more polar eluent. Systems such as dichloromethane/methanol or ethyl acetate/methanol are often effective. It is important to find a solvent system that gives your compound an Rf value between 0.2 and 0.3 on TLC for optimal separation.[1]

Q13: Should I use a gradient or isocratic elution for my column?

A13:

  • Isocratic elution (using a single solvent composition) is simpler and can be effective if the impurities are well-separated from your product on TLC.

  • Gradient elution (gradually increasing the polarity of the solvent system during the separation) is often necessary for complex mixtures where compounds have a wide range of polarities. This allows for the efficient elution of both non-polar and polar compounds in a reasonable amount of time.

Data Presentation

Table 1: Comparison of Solvents for Recrystallization of Benzenesulfonamide

SolventSolubility at 25°C (mol fraction)Solubility at 50°C (mol fraction)
Methanol0.130.28
Ethanol0.080.20
Isopropanol0.040.13
Acetone0.330.52
Ethyl Acetate0.100.25
Acetonitrile0.150.32
Dichloromethane0.020.06

Data adapted from Li et al. (2019). This data for the parent benzenesulfonamide can serve as a starting point for selecting solvents for N-substituted derivatives, though experimental verification is crucial.

Table 2: Recovery of Sulfonamides Using Different Extraction Methods

Extraction MethodSulfadiazine Recovery (%)Sulfamethazine Recovery (%)
Mechanical Shaking~60~70
Microwave-Assisted42-6442-64
Ultrasound Probe-Assisted~60~70
Pressurized Liquid~60~70

Data adapted from a study on soil samples and may vary depending on the specific N-substituted benzenesulfonamide and the sample matrix.[10]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude N-substituted benzenesulfonamide derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: General Procedure for Flash Column Chromatography

  • TLC Analysis: Develop a solvent system using TLC that gives the desired compound an Rf value of approximately 0.2-0.3 and separates it from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column ("dry loading").[11]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a compressed air line) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-substituted benzenesulfonamide derivative.

Mandatory Visualizations

Purification_Decision_Tree start Crude N-Substituted Benzenesulfonamide Derivative is_solid Is the compound a solid? start->is_solid impurities_known Are the impurities' properties known? is_solid->impurities_known Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) solubility_diff Significant solubility difference from impurities? impurities_known->solubility_diff Yes impurities_known->column_chromatography No crystallization Attempt Crystallization solubility_diff->crystallization Yes solubility_diff->column_chromatography No purity_check Check Purity (TLC, NMR, etc.) crystallization->purity_check column_chromatography->purity_check extraction Initial Liquid-Liquid Extraction extraction->start pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Purity < 95% further_purification->column_chromatography Re-purify

Caption: Decision tree for selecting a purification method.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate and Water) start->extraction drying Dry Organic Layer (e.g., with Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_solid Crude Solid/Oil concentration->crude_solid purification_choice Choose Purification Method crude_solid->purification_choice crystallization Crystallization purification_choice->crystallization Solid & Suitable Solvent chromatography Column Chromatography purification_choice->chromatography Oil or Difficult Separation pure_product Pure N-Substituted Benzenesulfonamide Derivative crystallization->pure_product chromatography->pure_product analysis Purity and Identity Confirmation (TLC, NMR, Mass Spec, etc.) pure_product->analysis

Caption: General purification workflow for N-substituted benzenesulfonamides.

References

Stability of the nosyl group to various reagents and conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nosyl (Ns) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of the nosyl group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the nosyl group?

A1: The nosyl group is known for its considerable stability under a range of conditions, making it a versatile protecting group for amines.[1] It is generally stable to both acidic and basic conditions, which allows for its use in combination with other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) in orthogonal protection strategies.[2][3]

Q2: What are the standard conditions for cleaving a nosyl group?

A2: The most common and effective method for the deprotection of a nosyl group is through a nucleophilic aromatic substitution reaction.[4] This is typically achieved by treating the nosyl-protected amine with a thiol reagent, such as thiophenol, in the presence of a base like potassium carbonate or cesium carbonate.[2][4]

Q3: I am concerned about the odor of thiophenol. Are there any odorless alternatives for nosyl group deprotection?

A3: Yes, the malodorous nature of thiophenol is a common concern. Several less odorous or odorless thiols have been successfully used for nosyl deprotection. These include dodecanethiol and p-mercaptobenzoic acid.[5][6] Another innovative approach involves the in-situ formation of a thiolate from an odorless precursor like homocysteine thiolactone, catalyzed by a base such as DBU.[7]

Q4: Can the nosyl group be removed under reductive conditions?

A4: While the primary method for nosyl cleavage is nucleophilic attack, reductive conditions can affect the nosyl group. However, the nitro group on the benzene ring is susceptible to reduction. If the nitro group is reduced to an amine, the typical thiol-based deprotection will no longer be effective because the electron-withdrawing nature of the nitro group is necessary to activate the aromatic ring for nucleophilic substitution.[8] Therefore, it is crucial to choose reductive conditions that are compatible with the nosyl group if it needs to be retained.

Q5: Is the nosyl group compatible with palladium-catalyzed cross-coupling reactions?

A5: Yes, the nosyl group can be compatible with certain palladium-catalyzed cross-coupling reactions. It has been demonstrated that aryl and vinyl nosylates can act as effective partners in various Pd-catalyzed reactions, offering an alternative to traditional halides or triflates.[9] However, the specific reaction conditions, including the choice of catalyst, ligands, and base, should be carefully considered to ensure the stability of the nosyl-protected amine.

Troubleshooting Guides

Problem 1: Incomplete or slow deprotection of the nosyl group.

Possible Cause Suggested Solution
Insufficient amount of thiol or base.Increase the equivalents of the thiol reagent and the base. A slight excess is often required to drive the reaction to completion.[4]
Steric hindrance around the sulfonamide.Increase the reaction temperature or switch to a less sterically hindered and more nucleophilic thiol.[10]
The base is not strong enough.Switch to a stronger base. For example, if potassium carbonate is ineffective, cesium carbonate or a non-nucleophilic organic base like DBU may be more successful.[2][7]
The solvent is not optimal.Acetonitrile (MeCN) and Dimethylformamide (DMF) are commonly used solvents. Ensure the starting material and reagents are soluble.[2][4]

Problem 2: Unwanted side reactions during nosyl deprotection.

Possible Cause Suggested Solution
The thiol reagent is reacting with other functional groups in the molecule.Use a milder thiol or explore alternative deprotection strategies if available. Protecting other sensitive functional groups may be necessary.
The base is causing epimerization or other base-sensitive side reactions.Use a milder base or a non-nucleophilic base. Carefully control the reaction temperature, keeping it as low as possible.
Reduction of the nitro group.If reductive conditions are being used elsewhere in the synthesis, ensure they are compatible with the nosyl group. If the nitro group is accidentally reduced, the nosyl group will be very difficult to remove via the standard thiol-based method.[8]

Experimental Protocols

Standard Protocol for Nosyl Group Deprotection using Thiophenol

This protocol is a general guideline for the cleavage of a nosyl-protected secondary amine.

Reagents and Materials:

  • Nosyl-protected amine

  • Thiophenol (2.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the nosyl-protected amine in acetonitrile or DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add thiophenol to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amine.[4]

Protocol for Odorless Nosyl Deprotection

This protocol utilizes an odorless thiol for a more user-friendly deprotection.

Reagents and Materials:

  • Nosyl-protected amine

  • p-Mercaptobenzoic acid (2.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the nosyl-protected amine in DMF in a round-bottom flask.

  • Add potassium carbonate and p-mercaptobenzoic acid to the solution.

  • Stir the mixture at 40 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction as described in the standard protocol. The resulting thioether byproduct containing a carboxylic acid can often be easily removed by an aqueous basic wash.[5]

Stability Data Summary

The following table summarizes the stability of the nosyl group to various common reagents and conditions.

Reagent/ConditionStabilityNotes
Acids
Trifluoroacetic acid (TFA)StableCommonly used for Boc group removal.[2]
Hydrochloric acid (HCl)StableGenerally stable to dilute aqueous acids.
Bases
Potassium carbonate (K₂CO₃)StableUsed as a base in the deprotection reaction with thiols.
PiperidineStableCommonly used for Fmoc group removal.
Lithium hydroxide (LiOH)StableCan be used as a base in deprotection with some thiols.[5]
Nucleophiles
Thiols (e.g., thiophenol)LabileThis is the basis for the standard deprotection method.[4]
AminesStableGenerally stable, though very strong, unhindered amine nucleophiles might react under harsh conditions.[10][11]
Reductants
H₂, Pd/CLabileThe nitro group is readily reduced, which deactivates the group towards nucleophilic cleavage.
Sodium borohydride (NaBH₄)Generally StableDepends on the specific substrate and conditions.
Other
Mitsunobu conditionsStableThe acidic N-H of a nosyl-protected primary amine allows for alkylation under Mitsunobu conditions.[1][4]
Palladium Cross-CouplingGenerally StableNosylates can participate in cross-coupling. Stability of Ns-amines depends on the specific reaction conditions.[9]

Visual Guides

Deprotection_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_products Products Start Nosyl-Protected Amine Reaction Nucleophilic Aromatic Substitution Start->Reaction Add Reagents Thiol (e.g., Thiophenol) + Base (e.g., K₂CO₃) Reagents->Reaction Add Products Deprotected Amine + Thioether Byproduct Reaction->Products Forms

Caption: General workflow for the deprotection of a nosyl-protected amine.

Stability_Logic cluster_conditions Reaction Conditions Ns_Group Nosyl Group Acid Acidic (e.g., TFA) Ns_Group->Acid Stable Base Basic (e.g., Piperidine) Ns_Group->Base Stable Nucleophile Strong Nucleophile (e.g., Thiol) Ns_Group->Nucleophile Labile Reductant Reducing Agent (e.g., H₂, Pd/C) Ns_Group->Reductant Labile (Nitro Group)

Caption: Stability of the nosyl group under different reaction conditions.

References

Preventing side product formation in Mitsunobu alkylation of sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Mitsunobu alkylation of sulfonamides. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges and prevent the formation of side products during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Mitsunobu alkylation of sulfonamides.

Question: My reaction shows low to no conversion of the starting materials. What are the possible causes and solutions?

Answer:

Low or no conversion in a Mitsunobu reaction involving sulfonamides can stem from several factors, primarily related to the acidity of the sulfonamide and the reaction conditions.

  • Cause 1: Insufficient Acidity of the Sulfonamide: The pKa of the nucleophile is a critical factor for a successful Mitsunobu reaction.[1] Sulfonamides that are not sufficiently acidic (pKa > 11-13) may not be readily deprotonated by the betaine intermediate, leading to a stalled reaction.[1]

    • Solution 1a: Fukuyama-Mitsunobu Modification: Employ a more acidic sulfonamide, such as a 2-nitrobenzenesulfonamide or 4-nitrobenzenesulfonamide. These groups can be cleaved later to yield the desired secondary amine.[2]

    • Solution 1b: Use of Stronger Reagents: Alternative reagents to the standard DEAD/PPh₃ combination, such as 1,1'-(azodicarbonyl)dipiperidine (ADDP) in combination with a phosphine, can be more effective for less acidic nucleophiles.[3]

  • Cause 2: Inactive or Degraded Reagents: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are sensitive to moisture and can degrade over time. Triphenylphosphine can also oxidize upon prolonged exposure to air.

    • Solution 2a: Use Fresh or Purified Reagents: Ensure that DEAD or DIAD is fresh and of high quality. It is often supplied as a solution in a solvent like toluene to improve stability.[4] Triphenylphosphine should be a clean, white solid.

    • Solution 2b: Check for Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents.[5]

  • Cause 3: Incorrect Order of Reagent Addition: The order of addition can significantly impact the reaction outcome.[1]

    • Solution 3a: Standard Protocol: Typically, the alcohol, sulfonamide, and triphenylphosphine are dissolved in an anhydrous solvent and cooled to 0 °C before the dropwise addition of DEAD or DIAD.[1]

    • Solution 3b: Pre-formation of the Betaine: If the standard procedure fails, try pre-forming the betaine by adding DEAD/DIAD to triphenylphosphine at 0 °C, followed by the addition of the alcohol and then the sulfonamide.[1][5]

  • Cause 4: Steric Hindrance: Sterically hindered alcohols or sulfonamides can react slowly or not at all.

    • Solution 4a: Increase Reaction Temperature and Time: After the initial addition at 0 °C, allowing the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours) may be necessary.[6] In some cases, gentle heating (e.g., to 40-50 °C) can promote the reaction, but this should be done cautiously as it can also increase side product formation.[5][6]

    • Solution 4b: Use Less Bulky Reagents: Consider using a less sterically demanding phosphine, such as tributylphosphine, although this may introduce other challenges in purification.[2]

Question: I have obtained my desired product, but it is contaminated with byproducts that are difficult to remove. How can I improve the purification?

Answer:

The primary byproducts in a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). Their removal can be challenging due to their polarity and solubility.

  • Problem 1: Removal of Triphenylphosphine Oxide (TPPO):

    • Solution 1a: Crystallization/Precipitation: TPPO can sometimes be crystallized or precipitated from the crude reaction mixture. Concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether, pentane, or hexane can cause TPPO to precipitate, after which it can be removed by filtration.[7][8][9]

    • Solution 1b: Column Chromatography: While sometimes difficult, TPPO can be separated by silica gel chromatography. Using a solvent system with a gradual increase in polarity can be effective.[8]

    • Solution 1c: Use of Modified Phosphines: Employing a phosphine with a basic handle, such as diphenyl(2-pyridyl)phosphine, allows for the resulting phosphine oxide to be removed by a simple acidic wash during workup.[2]

    • Solution 1d: Polymer-Supported Triphenylphosphine: Using a resin-bound triphenylphosphine allows for the phosphine oxide byproduct to be easily removed by filtration at the end of the reaction.[10]

    • Solution 1e: Precipitation with Metal Salts: TPPO can be precipitated from polar organic solvents by the addition of zinc chloride.[11]

  • Problem 2: Removal of the Reduced Azodicarboxylate:

    • Solution 2a: Acidic Wash: The reduced form of DEAD or DIAD can often be removed by washing the organic layer with an acidic solution (e.g., dilute HCl).[12]

    • Solution 2b: Alternative Azodicarboxylates: Using di-tert-butyl azodicarboxylate (DBAD) allows for the hydrazine byproduct to be removed by treatment with trifluoroacetic acid.[12] Di-(4-chlorobenzyl)azodicarboxylate (DCAD) is designed so that its reduced form precipitates from the reaction mixture and can be filtered off.[2]

    • Solution 2c: Phosphorane Reagents: Using phosphorane reagents like (cyanomethylene)trimethylphosphorane (CMMP) or (cyanomethylene)tributylphosphorane (CMBP) avoids the formation of the hydrazine byproduct altogether, generating acetonitrile and the corresponding phosphine oxide instead, which can be easier to remove.[12]

Question: I am observing the formation of an unexpected side product in my reaction. What could it be and how can I prevent it?

Answer:

An unexpected side product could be the result of the azodicarboxylate acting as a nucleophile or dialkylation of the sulfonamide.

  • Side Product 1: N-Alkylation of the Hydrazine Byproduct: If the sulfonamide is not acidic enough, the reduced azodicarboxylate can compete as a nucleophile and attack the activated alcohol.[1][13]

    • Prevention: As with low reactivity, using a more acidic sulfonamide (Fukuyama-Mitsunobu) or more potent activating reagents can help to favor the desired reaction pathway.[2] Changing the solvent to a less polar one, such as diethyl ether instead of THF, has been shown to suppress this side reaction in some cases.[13]

  • Side Product 2: N,N-Dialkylation of the Sulfonamide: While less common, if the newly formed N-alkylated sulfonamide is still sufficiently acidic and another equivalent of alcohol is present, a second alkylation can occur.

    • Prevention: Use a stoichiometric amount of the alcohol (1.0 equivalent) relative to the sulfonamide. Careful monitoring of the reaction by TLC or LC-MS and stopping the reaction once the mono-alkylated product is formed is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Mitsunobu alkylation of sulfonamides?

A1: Tetrahydrofuran (THF) is the most commonly used and generally preferred solvent for the Mitsunobu reaction as it effectively dissolves all the reactants.[2][4] Other solvents such as dichloromethane (DCM), dioxane, and toluene have also been successfully employed.[2][4] The choice of solvent can sometimes influence the reaction rate and the formation of side products. For instance, using a less polar solvent like diethyl ether may help to suppress the N-alkylation of the hydrazine byproduct.[13] It is critical to use anhydrous solvents to prevent quenching of the reactive intermediates.[5]

Q2: What is the ideal temperature range for this reaction?

A2: The reaction is typically initiated at 0 °C, especially during the addition of the azodicarboxylate, to control the initial exothermic reaction.[1][2] After the addition is complete, the reaction is usually allowed to warm to room temperature and stirred for several hours.[1][4] If the reaction is sluggish due to sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be beneficial, but this should be approached with caution as it can lead to increased side product formation.[5][6]

Q3: Can I use primary and secondary sulfonamides in this reaction?

A3: Yes, both primary and secondary sulfonamides can be used as nucleophiles in the Mitsunobu reaction. The Fukuyama-Mitsunobu modification, which is particularly useful for improving the acidity of the nucleophile, often involves the N-alkylation of a primary sulfonamide (e.g., 2-nitrobenzenesulfonamide) which is then deprotected to yield a primary amine.[2] N-alkylation of secondary sulfonamides to form tertiary sulfonamides is also a common application.[14]

Q4: How does the Fukuyama-Mitsunobu reaction differ from the standard Mitsunobu reaction?

A4: The Fukuyama-Mitsunobu reaction is a modification of the standard Mitsunobu reaction specifically for the alkylation of sulfonamides to synthesize primary or secondary amines.[2] It utilizes nitro-substituted sulfonamides (e.g., 2- or 4-nitrobenzenesulfonamide) as the nucleophile.[2] These sulfonamides are more acidic than simple alkyl or aryl sulfonamides, which facilitates the Mitsunobu reaction. The key advantage is that the nitrobenzenesulfonyl group can be easily removed under mild conditions (typically with a thiol and a base) after the alkylation step to reveal the corresponding amine.[2]

Q5: Are there any safety concerns I should be aware of?

A5: Yes. Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, avoiding heat, friction, and shock.[4] They are often supplied as solutions in toluene to mitigate this risk.[4] When using azides as nucleophiles (e.g., diphenylphosphoryl azide, DPPA), be aware that organic azides can be explosive, and appropriate safety precautions should be taken.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Mitsunobu Alkylation of Sulfonamides

Sulfonamide NucleophileAlcoholAzodicarboxylate (Equiv.)Phosphine (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
NsNH₂Various primary & secondary alcoholsDIAD (1.1-1.5)PPh₃ (1.05-1.5)THF0 to RT2465-90[15]
NsNHBocTryptophol derivativeDIADPPh₃THFRT-67[15]
Sulfonyl carbamateTryptophol derivativeDEAD (1.5)PPh₃ (1.5)THF0 to RT10>95[15]
Heteroaryl sulfonamideVarious alcoholsDIAD (1.35)PPh₃ (1.35)THF50 (µW)0.17-[14]
(−)-Menthol4-Nitrobenzoic acidDEAD (4.0)PPh₃ (4.0)THF0 to 401773-75[6]

Ns = 2-nitrobenzenesulfonyl; Boc = tert-butoxycarbonyl; DIAD = diisopropyl azodicarboxylate; DEAD = diethyl azodicarboxylate; PPh₃ = triphenylphosphine; THF = tetrahydrofuran; RT = room temperature; µW = microwave.

Experimental Protocols

General Protocol for Mitsunobu Alkylation of a Sulfonamide:

  • To a solution of the alcohol (1.0 eq.), the sulfonamide (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C in an ice bath.[1]

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 6-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the desired N-alkylated sulfonamide from triphenylphosphine oxide and the hydrazine byproduct.[4]

Protocol for Fukuyama-Mitsunobu Alkylation:

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), 2-nitrobenzenesulfonamide (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[14]

  • Cool the solution to 0 °C using an ice bath.

  • Add DIAD (1.5 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC.

  • Remove the solvent in vacuo and purify the crude product containing the N-alkylated 2-nitrobenzenesulfonamide by column chromatography.

  • To deprotect the sulfonamide, dissolve the purified product in a suitable solvent such as acetonitrile or DMF.

  • Add a thiol, such as thiophenol or 2-mercaptoethanol (5.0 eq.), and a base, such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the resulting amine by column chromatography.

Visualizations

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Substitution PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Deprotonated_Sulfonamide R'SO2N⁻R'' Betaine->Deprotonated_Sulfonamide + Sulfonamide Protonated_Betaine Betaine-H⁺ Betaine->Protonated_Betaine Sulfonamide R'SO2NHR'' Sulfonamide->Deprotonated_Sulfonamide Product R'SO2N(R)R'' Deprotonated_Sulfonamide->Product + Alkoxyphosphonium (SN2) Alkoxyphosphonium [R-OPPh3]⁺ Protonated_Betaine->Alkoxyphosphonium Alcohol R-OH Alcohol->Alkoxyphosphonium + Protonated_Betaine Alkoxyphosphonium->Product TPPO O=PPh3 Alkoxyphosphonium->TPPO

Caption: Mitsunobu reaction mechanism for sulfonamide alkylation.

Troubleshooting_Guide Start Problem Encountered Low_Yield Low/No Conversion Start->Low_Yield Purification_Issues Difficult Purification Start->Purification_Issues Side_Products Unexpected Side Products Start->Side_Products Cause_Acidity Low Sulfonamide Acidity Low_Yield->Cause_Acidity Cause_Reagents Inactive Reagents Low_Yield->Cause_Reagents Cause_Order Incorrect Addition Order Low_Yield->Cause_Order Cause_Sterics Steric Hindrance Low_Yield->Cause_Sterics Byproduct_TPPO TPPO Removal Purification_Issues->Byproduct_TPPO Byproduct_Hydrazine Hydrazine Byproduct Removal Purification_Issues->Byproduct_Hydrazine Solution_Fukuyama Use Fukuyama-Mitsunobu Cause_Acidity->Solution_Fukuyama Solution_Reagents Use Fresh Reagents/ Anhydrous Conditions Cause_Reagents->Solution_Reagents Solution_Order Optimize Addition Order Cause_Order->Solution_Order Solution_Conditions Increase Temp/Time Cause_Sterics->Solution_Conditions Solution_TPPO_Removal Crystallization/ Modified Phosphine/ Polymer Support Byproduct_TPPO->Solution_TPPO_Removal Solution_Hydrazine_Removal Acidic Wash/ Alternative Azodicarboxylate Byproduct_Hydrazine->Solution_Hydrazine_Removal

Caption: Troubleshooting logic for Mitsunobu alkylation of sulfonamides.

References

Technical Support Center: Troubleshooting Nosyl Cleavage Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for nosyl (2-nitrobenzenesulfonyl) cleavage reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My nosyl deprotection is very slow or incomplete. What are the possible causes and how can I resolve this?

Low conversion rates are a common issue in nosyl cleavage. Several factors can contribute to this problem. A systematic approach to troubleshooting is often the most effective.

  • Reagent Quality and Stoichiometry:

    • Thiol Oxidation: Thiols, especially thiophenol, can oxidize to disulfides upon storage. Ensure you are using a fresh or properly stored bottle of your thiol reagent. You can check the purity by NMR.

    • Base Inactivity: The base is crucial for generating the nucleophilic thiolate. Use a fresh, dry base. Carbonates like K₂CO₃ and Cs₂CO₃ are hygroscopic.

    • Insufficient Reagents: Typically, an excess of both the thiol (2-10 equivalents) and the base (2-5 equivalents) is required to drive the reaction to completion.

  • Reaction Conditions:

    • Temperature: Many nosyl deprotections proceed at room temperature, but if the reaction is sluggish, gentle heating (e.g., 40-60 °C) can significantly increase the rate.[1] However, be mindful of potential side reactions or degradation of sensitive substrates at higher temperatures.

    • Reaction Time: While some reactions are complete within a few hours, others may require up to 24 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) and Acetonitrile (MeCN) are most commonly used as they effectively dissolve the reagents and facilitate the formation of the Meisenheimer complex. Ensure you are using a dry solvent.[3]

  • Substrate-Specific Issues:

    • Steric Hindrance: A sterically hindered amine or bulky groups near the nosyl group can impede the approach of the thiolate nucleophile, slowing down the reaction.[4][5] In such cases, increasing the temperature, using a less bulky thiol, or a stronger base might be necessary.

2. I'm observing side products in my reaction. What are they and how can I minimize them?

The formation of byproducts can complicate purification and reduce the yield of your desired amine.

  • Common Side Products:

    • Thiol Adducts: The primary byproduct is the thioether formed between the thiol and the nosyl group. This is an inherent part of the reaction mechanism.

    • Substrate Degradation: If your substrate is sensitive to the basic conditions or the nucleophilic thiol, you may observe degradation. This is particularly relevant for molecules with other functional groups like esters or epoxides.

  • Minimizing Side Reactions:

    • Use Milder Bases: If substrate degradation is suspected, switch to a weaker base. For instance, if you are using a strong base like NaH, consider changing to K₂CO₃ or Cs₂CO₃.[2]

    • Optimize Temperature: Avoid excessive heating, as it can promote side reactions. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

    • Choose the Right Thiol: For substrates with sensitive functional groups, using a less nucleophilic thiol or a solid-supported thiol can sometimes offer better selectivity and easier purification.[2]

3. How do I choose the right thiol and base for my substrate?

The choice of reagents is critical for a successful nosyl cleavage.

  • Thiol Selection:

    • Thiophenol: This is a very common and effective reagent.

    • Odorless Thiols: Due to the unpleasant smell of many thiols, several odorless alternatives have been developed. p-Mercaptobenzoic acid is particularly useful as the resulting thioether byproduct can be easily removed by an aqueous basic wash.[1][6] Other options include n-dodecanethiol and solid-supported thiols.[2]

    • Solid-Supported Thiols: These offer the significant advantage of simplified workup, as the thiol reagent and the thioether byproduct can be removed by simple filtration.[2][7]

  • Base Selection:

    • Potassium Carbonate (K₂CO₃): A widely used, inexpensive, and effective base for many nosyl deprotections.[3]

    • Cesium Carbonate (Cs₂CO₃): Often more effective than K₂CO₃, especially for challenging substrates, due to its higher solubility in organic solvents.[2][8]

    • Organic Bases: Non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed.

4. My starting material is sensitive to harsh conditions. What are the mildest conditions for nosyl cleavage?

For delicate substrates, it is crucial to use the mildest possible conditions.

  • Mild Reagents:

    • Consider using p-mercaptobenzoic acid with a mild base like K₂CO₃.[1]

    • Solid-supported thiols can also be beneficial as they can sometimes be used under milder conditions and simplify the purification of sensitive products.[2]

  • Reaction Conditions:

    • Run the reaction at room temperature or even lower if possible, and carefully monitor for progress.

    • Use the minimum necessary excess of reagents to avoid potential side reactions with your substrate.

5. The workup is difficult, and I can't get rid of the thiol smell. What are some alternative reagents and procedures?

A challenging workup and the persistent odor of thiols are common complaints.

  • Odorless Thiols: As mentioned, using odorless thiols like p-mercaptobenzoic acid or n-dodecanethiol is a highly effective strategy.[1][6] The choice of an odorless thiol can significantly improve the workup process. For example, when using p-mercaptobenzoic acid, the thioether byproduct can be easily extracted into an aqueous basic solution.[1]

  • Solid-Supported Reagents: Using a polymer-supported thiol allows for the removal of the reagent and the captured nosyl group by simple filtration, which is the cleanest workup method.[2][9]

  • Alternative Workup: If you must use a volatile thiol like thiophenol, a workup procedure involving an oxidative wash (e.g., with dilute hydrogen peroxide or sodium hypochlorite solution) can help to oxidize the residual thiol to non-volatile and less odorous disulfides. However, ensure your desired product is stable to these conditions.

Data Presentation: Comparison of Reagents

The selection of reagents can dramatically impact the outcome of the nosyl cleavage. The following tables summarize quantitative data on the performance of different thiols and the influence of the base.

Table 1: Comparison of Various Thiol Reagents for Nosyl Cleavage

Thiol ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
n-DodecanethiolLiOHDMFrt1285-90Odorless thiol, good yield at room temperature.[1]
p-tert-ButylbenzenethiolK₂CO₃DMFrt1290-95Faint-smelling thiol, high yield.[1]
o-Mercaptobenzoic acidK₂CO₃DMF602488-93Requires higher temperature and longer time due to steric hindrance and electronic effects.[1]
p-Mercaptobenzoic acidK₂CO₃DMF401290-93Excellent odorless option with a straightforward workup.[1]
ThiophenolK₂CO₃DMFrt--A common and effective, but malodorous, reagent.[3]
PS-ThiophenolCs₂CO₃THFrt2496Solid-supported reagent, excellent yield, and simple filtration workup.[2]

Table 2: Influence of Base on Nosyl Cleavage Efficiency

BaseSolventTemperature (°C)Time (h)Yield (%)Notes
NaHDMFrt2435Stronger base, but lower yield in this specific case compared to carbonates.[2]
Cs₂CO₃DMFrt2440Gave better results than stronger bases like NaH in the studied reaction.[2]
K₂CO₃DMF50--A widely used and effective base for nosyl cleavage.[8]
LiOHDMFrt1285-90Used effectively with aliphatic odorless thiols.[1]

Experimental Protocols

Protocol 1: Standard Nosyl Cleavage with Thiophenol

This protocol is a general procedure for the deprotection of a nosyl-protected amine using thiophenol and potassium carbonate.

  • Dissolve Substrate: Dissolve the nosyl-protected amine (1.0 eq) in anhydrous DMF or acetonitrile (providing a concentration of ~0.1-0.2 M).

  • Add Reagents: To the stirred solution, add potassium carbonate (3.0 eq) followed by thiophenol (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, it can be heated to 40-50 °C.

  • Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature (if heated) and dilute it with ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic layer sequentially with water, 1 M NaOH (to remove excess thiophenol), and finally with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Protocol 2: Small-Scale Reaction for Optimization

To find the best conditions for a new or challenging substrate, it is advisable to run several small-scale parallel reactions.

  • Prepare Stock Solutions: Prepare a stock solution of your nosyl-protected substrate in a suitable dry solvent (e.g., DMF). Also, prepare stock solutions of the different thiols and bases you wish to screen.

  • Set up Reactions: In separate small vials, add a defined volume of the substrate stock solution.

  • Vary Conditions: To each vial, add the desired equivalents of the thiol and base from their respective stock solutions. You can screen different thiols, bases, and stoichiometries.

  • Incubate and Monitor: Cap the vials and stir them at the desired temperature (e.g., one set at room temperature and another at 50 °C). After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS to determine the conversion.

  • Scale-up: Once the optimal conditions are identified, you can confidently scale up the reaction.

Protocol 3: Workup for p-Mercaptobenzoic Acid

This procedure simplifies the removal of the thiol and its byproduct.

  • Concentrate Reaction Mixture: After the reaction is complete, remove the organic solvent (e.g., DMF) under reduced pressure.

  • Partition: Dissolve the residue in a suitable organic solvent like ethyl acetate and add a 1 M aqueous solution of NaOH or K₂CO₃.

  • Extract: Transfer the mixture to a separatory funnel and shake. The deprotected amine should remain in the organic layer, while the p-mercaptobenzoic acid and the thioether byproduct will be extracted into the aqueous basic layer.

  • Separate and Wash: Separate the organic layer and wash it again with the basic solution, followed by water and then brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which is often significantly cleaner than after a standard workup.[1]

Visualizations

The following diagrams illustrate the troubleshooting workflow and the underlying reaction mechanism.

TroubleshootingWorkflow Troubleshooting Low Conversion in Nosyl Cleavage start Low Conversion Observed check_reagents 1. Check Reagents - Thiol (fresh?) - Base (dry?) - Solvent (anhydrous?) start->check_reagents reagents_ok Reagents are OK check_reagents->reagents_ok Yes reagents_bad Reagents are suspect check_reagents->reagents_bad No optimize_conditions 2. Optimize Conditions - Increase temperature? - Extend reaction time? - Increase reagent equivalents? reagents_ok->optimize_conditions replace_reagents Replace with fresh/dry reagents and repeat reaction reagents_bad->replace_reagents replace_reagents->start conditions_ok Optimization works optimize_conditions->conditions_ok Yes conditions_bad Still low conversion optimize_conditions->conditions_bad No reaction_complete Reaction Complete conditions_ok->reaction_complete change_reagents 3. Change Reagents - Stronger base (e.g., Cs2CO3)? - Different thiol? - Different solvent? conditions_bad->change_reagents change_ok Improvement observed change_reagents->change_ok Yes change_ok->reaction_complete

Caption: A logical workflow for troubleshooting low conversion rates in nosyl cleavage reactions.

NosylCleavageMechanism Nosyl Cleavage Mechanism & Key Influences cluster_reaction Reaction Pathway cluster_influences Key Influencing Factors Nosyl-Amine R2N-Ns Meisenheimer Meisenheimer Complex Nosyl-Amine->Meisenheimer + R'S- Free Amine R2NH Meisenheimer->Free Amine - SO2 - R'S-Ar-NO2 thiol Thiol (R'SH) - Nucleophilicity - Steric Bulk thiolate R'S- (Thiolate) thiol->thiolate base Base - Strength (pKa) - Solubility base->thiolate generates solvent Solvent - Polarity - Aprotic solvent->Meisenheimer stabilizes substrate Substrate - Steric Hindrance substrate->Meisenheimer can hinder formation thiolate->Meisenheimer attacks

Caption: The mechanism of nosyl cleavage and key factors influencing the reaction's success.

References

Technical Support Center: Deprotection of N-Alkylated Nosylamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of N-alkylated nosylamides, particularly concerning steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the deprotection of N-alkylated nosylamides?

A1: The deprotection of N-alkylated nosylamides, often referred to as the Fukuyama deprotection, proceeds through a nucleophilic aromatic substitution mechanism. A soft nucleophile, typically a thiolate, attacks the electron-deficient aromatic ring of the nosyl group to form a Meisenheimer complex.[1][2] This intermediate then collapses, leading to the cleavage of the sulfur-nitrogen bond and liberation of the free amine.

Q2: What are the standard reagents and conditions for nosylamide deprotection?

A2: The most common method involves treating the N-alkylated nosylamide with a thiol, such as thiophenol or mercaptoacetic acid, in the presence of a base like potassium carbonate or cesium carbonate.[3][4] The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile at room temperature or with gentle heating.[1][5]

Q3: Can microwave irradiation be used to accelerate the deprotection?

A3: Yes, microwave irradiation can significantly shorten reaction times for the deprotection of nosylamides.[4] This technique is particularly useful for substrates that react slowly under standard conditions. However, it's important to carefully control the temperature to avoid potential degradation of the starting material or product.[4]

Q4: Are there solid-supported reagents available for nosylamide deprotection?

A4: Yes, polymer-supported thiols are available and offer the advantage of simplified purification.[4] After the reaction is complete, the resin-bound byproducts can be easily removed by filtration, eliminating the need for chromatographic separation. This is particularly beneficial for high-throughput synthesis.

Troubleshooting Guides

Issue 1: Slow or Incomplete Deprotection

Possible Cause:

  • Steric Hindrance: A bulky N-alkyl group (e.g., tert-butyl, isopropyl) or substituents near the nitrogen atom can sterically hinder the approach of the thiolate nucleophile to the nosyl aromatic ring, slowing down the formation of the Meisenheimer complex.

  • Insufficient Reagent: An inadequate amount of the thiol or base can lead to an incomplete reaction.

  • Low Reaction Temperature: The reaction may be too slow at room temperature for sterically hindered substrates.

  • Poor Solvent Choice: A less polar solvent may not effectively solvate the intermediates, leading to a slower reaction rate.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier, especially for sterically hindered substrates. Monitoring the reaction by TLC or LC-MS is crucial to prevent decomposition.

  • Increase Reagent Equivalents: Use a larger excess of the thiol and/or base. For particularly challenging substrates, increasing the concentration of the nucleophile can improve the reaction rate.

  • Employ Microwave Irradiation: As mentioned in the FAQs, microwave heating can dramatically reduce reaction times.[4] Start with short irradiation times and monitor the progress closely.

  • Switch to a More Polar Solvent: If the reaction is sluggish, consider switching from a solvent like THF to a more polar aprotic solvent such as DMF or DMSO.

  • Use a Less Sterically Demanding Thiol: While thiophenol is common, other thiols with smaller steric profiles, such as mercaptoethanol or mercaptoacetic acid, could potentially improve reactivity with hindered substrates.

Issue 2: Side Reactions or Product Decomposition

Possible Cause:

  • Strongly Basic Conditions: The use of overly strong bases can lead to side reactions, especially if other base-sensitive functional groups are present in the molecule.

  • High Temperatures: Prolonged heating at high temperatures can cause decomposition of the desired product or starting material.

  • Presence of Oxygen: For some substrates, the presence of oxygen can lead to oxidative side reactions.

Troubleshooting Steps:

  • Use a Milder Base: If side reactions are observed, consider switching from a strong base like sodium hydride to a milder base such as potassium carbonate or cesium carbonate.

  • Optimize Reaction Temperature and Time: Carefully monitor the reaction to determine the minimum temperature and time required for complete conversion. Avoid prolonged heating once the reaction is complete.

  • Degas the Solvent: If oxidative side reactions are suspected, degassing the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it before adding the reagents can be beneficial.

Data Presentation

N-Alkyl GroupDeprotection ReagentsSolventTemperatureTimeYieldReference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)Thiophenol, KOHAcetonitrile50 °C40 min89-91%[1]
N-Methyl-N-benzylPS-thiophenol, Cs₂CO₃THF80 °C (MW)6 x 1 min95%[4]
N-Alkyl (General)ThiolatesDMFRoom Temp-High[6]

Experimental Protocols

General Procedure for Deprotection of N-Alkylated Nosylamides

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-alkylated nosylamide (1 equivalent) in an appropriate solvent (e.g., acetonitrile or DMF).

  • Addition of Thiol: Add the thiol (e.g., thiophenol, 2-3 equivalents) to the solution.

  • Addition of Base: Add the base (e.g., potassium carbonate or cesium carbonate, 2-4 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 50-80 °C) and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Deprotection Workflow

Deprotection_Workflow cluster_start Start cluster_reaction Deprotection cluster_workup Work-up & Purification cluster_end Product Start N-Alkylated Nosylamide Reagents Thiol + Base Start->Reagents Add Solvent Solvent (e.g., DMF) Conditions Temperature / Microwave Quench Quench with Water Conditions->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Deprotected Amine Purify->Product

Caption: A typical experimental workflow for the deprotection of N-alkylated nosylamides.

Mechanism of Deprotection and Steric Hindrance

Deprotection_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_steric_hindrance Steric Hindrance Nosylamide N-Alkylated Nosylamide Meisenheimer Meisenheimer Complex Nosylamide->Meisenheimer Thiolate Thiolate (RS⁻) Thiolate->Meisenheimer FreeAmine Free Amine (R₂NH) Meisenheimer->FreeAmine Byproduct Byproduct Meisenheimer->Byproduct BulkyGroup Bulky N-Alkyl Group BulkyGroup->Thiolate Hinders Attack

Caption: The mechanism of nosylamide deprotection and the impact of steric hindrance.

References

Managing the acidity of the N-H bond in 2-nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-nitrobenzenesulfonamides. The focus is on managing the acidity of the N-H bond and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H bond in 2-nitrobenzenesulfonamides acidic?

The acidity of the N-H bond in 2-nitrobenzenesulfonamides is primarily due to the strong electron-withdrawing nature of the 2-nitrobenzenesulfonyl group.[1][2] The sulfonyl group (SO₂) and the ortho-nitro group (NO₂) inductively withdraw electron density from the nitrogen atom. This destabilizes the N-H bond and stabilizes the resulting conjugate base (the sulfonamide anion) through resonance, thereby increasing the acidity of the proton. The predicted pKa for 2-nitrobenzenesulfonamide is approximately 9.24.[3]

Q2: How does the acidity of the N-H bond affect the reactivity of 2-nitrobenzenesulfonamides?

The increased acidity of the N-H bond makes 2-nitrobenzenesulfonamides (nosyl amides) sufficiently acidic to be readily deprotonated by relatively weak bases.[4] This property is crucial for their use in various synthetic transformations. For instance, the resulting anion is a good nucleophile that can be easily alkylated under mild conditions, such as in the Mitsunobu reaction or with alkyl halides.[4][5][6] This reactivity is a key advantage over less acidic sulfonamides like p-toluenesulfonamides (tosyl amides).[7][8]

Q3: What are the primary applications of 2-nitrobenzenesulfonamides in organic synthesis?

2-Nitrobenzenesulfonamides are versatile reagents in organic synthesis, primarily used for the protection and activation of primary and secondary amines.[5][9] Key applications include:

  • Fukuyama Amine Synthesis: A multi-step process for preparing secondary amines from primary amines.[4][7]

  • Synthesis of Polyamines and Macrocycles: The "Ns-strategy" has been successfully applied to the total synthesis of complex natural products like polyamine toxins and macrocyclic amines.[5][10]

  • Orthogonal Protection Schemes: The 2-nitrobenzenesulfonyl (Ns) group can be used in conjunction with other protecting groups, such as 2,4-dinitrobenzenesulfonyl (DNs), allowing for selective deprotection under different conditions.[11]

Q4: What are the advantages of using 2-nitrobenzenesulfonamides over other sulfonamide protecting groups like tosylamides?

The primary advantage is the mild conditions required for deprotection.[8] While tosyl groups require harsh conditions for cleavage, the nosyl group can be removed under mild conditions using a thiol and a base.[4][7] This facile cleavage is attributed to the formation of a Meisenheimer complex, which is facilitated by the electron-withdrawing nitro group.[4][7] This makes nosyl amides suitable for syntheses involving base-sensitive molecules.[7]

Troubleshooting Guides

Problem 1: Incomplete or Slow Alkylation of the N-H Bond
  • Symptom: Low yield of the N,N-disubstituted sulfonamide, with significant starting material remaining after the reaction.

  • Possible Cause 1: Insufficiently Basic Conditions. The pKa of the N-H bond requires a suitable base for complete deprotonation.

    • Solution: For conventional alkylation with alkyl halides, ensure the base is strong enough. Potassium carbonate (K₂CO₃) in DMF is a common choice.[7] If the reaction is sluggish, consider a stronger base or a different solvent system.

  • Possible Cause 2: Poor Nucleophilicity of the Sulfonamide Anion (Mitsunobu Reaction). For a Mitsunobu reaction to proceed efficiently, the pKa of the nucleophile should generally be less than 13.[12][13]

    • Solution: While 2-nitrobenzenesulfonamides are typically acidic enough, ensure that the reagents (DEAD or DIAD and PPh₃) are of high quality and the solvent is anhydrous.[14] In some cases, using an excess of the phosphine and azodicarboxylate (up to 1.5 equivalents or more) may be necessary to drive the reaction to completion.[14]

  • Possible Cause 3: Steric Hindrance. Bulky substituents on either the sulfonamide or the alkylating agent can hinder the reaction.

    • Solution: If possible, use less sterically hindered starting materials. Alternatively, prolonged reaction times or elevated temperatures may be required.

Problem 2: Low Yield or Side Reactions During Deprotection
  • Symptom: The desired secondary amine is obtained in low yield, or unexpected byproducts are observed.

  • Possible Cause 1: Incomplete Reaction. The deprotection reaction may not have gone to completion.

    • Solution: Ensure an adequate excess of the thiol reagent and base are used. Common conditions include thiophenol with potassium hydroxide or potassium carbonate.[4][7] Heating the reaction mixture (e.g., to 50°C) can also improve the reaction rate.[4]

  • Possible Cause 2: Malodorous and Difficult-to-Remove Thiol Byproducts. Thiophenol is effective but has a strong, unpleasant odor, and its byproducts can complicate purification.

    • Solution: Consider using odorless or faint-smelling thiols. Several alternatives have been shown to be effective for cleaving nosyl groups.[5][9][15] Using fluorous thiols or solid-supported thiol reagents can also greatly simplify the workup and purification process by allowing for easy separation of the byproducts.[11]

  • Possible Cause 3: Base-Sensitive Functionality. The basic conditions required for generating the thiolate can affect other functional groups in the molecule.

    • Solution: A variety of bases can be used, ranging from strong (KOH, LiOH) to weaker (K₂CO₃, Cs₂CO₃).[7][9] Choose the mildest base that is effective for the deprotection to avoid side reactions. For highly sensitive substrates, base-free deprotection with an excess of thiophenol may be possible.[8]

Data Presentation

Table 1: Common Reagents and Conditions for the Deprotection of 2-Nitrobenzenesulfonamides

Thiol ReagentBaseSolventTemperatureTypical YieldReference
ThiophenolPotassium Hydroxide (KOH)Acetonitrile50°CHigh[4][7]
ThiophenolPotassium Carbonate (K₂CO₃)DMFRoom TempHigh[7]
ThiophenolCesium Carbonate (Cs₂CO₃)AcetonitrileRoom TempHigh[7]
Mercaptoacetic AcidLithium Hydroxide (LiOH)DMFRoom TempHigh[7]
2-Mercaptoethanol1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DMFRoom TempHigh to Excellent[1]
n-DodecanethiolLithium Hydroxide (LiOH)-Room TempGood[9]
p-Mercaptobenzoic acid----[5]

Experimental Protocols

Protocol 1: Synthesis of N-Monosubstituted 2-Nitrobenzenesulfonamide

This procedure is adapted from the synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.[7]

  • Setup: Charge a two-necked, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet with the primary amine (1.0 eq), triethylamine (1.0 eq), and dichloromethane.

  • Cooling: Cool the mixture in an ice-water bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (0.9 eq) in dichloromethane over 5-10 minutes.

  • Reaction: Stir the reaction mixture at 0°C and allow it to warm to room temperature while monitoring by TLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alkylation of N-Monosubstituted 2-Nitrobenzenesulfonamide (Conventional)

This procedure is adapted from the synthesis of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide.[7]

  • Setup: In a round-bottomed flask, combine the N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq), potassium carbonate (3.0 eq), and anhydrous dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add the alkyl halide (e.g., 3-phenylpropyl bromide, 1.1 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Deprotection of N,N-Disubstituted 2-Nitrobenzenesulfonamide

This procedure is adapted from the deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide.[4][7]

  • Thiolate Preparation: In a two-necked flask under a nitrogen atmosphere, dissolve thiophenol (2.5 eq) in acetonitrile. Cool the solution in an ice-water bath and add aqueous potassium hydroxide (2.5 eq) dropwise.

  • Addition of Sulfonamide: After stirring for 5 minutes, remove the ice bath. Add a solution of the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile over 20 minutes.

  • Reaction: Heat the reaction mixture in a 50°C oil bath for approximately 40 minutes or until completion as monitored by TLC.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or distillation to yield the pure secondary amine.

Visualizations

Fukuyama_Amine_Synthesis cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection PrimaryAmine Primary Amine (R-NH2) Sulfonamide N-Monosubstituted Sulfonamide (R-NHNs) PrimaryAmine->Sulfonamide + NsCl, Base NsCl 2-Nitrobenzenesulfonyl Chloride (NsCl) Base1 Base (e.g., Et3N) DiSubSulfonamide N,N-Disubstituted Sulfonamide (R-N(R')Ns) Sulfonamide->DiSubSulfonamide + R'-X, Base AlkylHalide Alkylating Agent (R'-X or R'-OH) Base2 Base (e.g., K2CO3) or Mitsunobu Reagents SecondaryAmine Secondary Amine (R-NHR') DiSubSulfonamide->SecondaryAmine + Thiol, Base Thiol Thiol (e.g., PhSH) Base3 Base (e.g., KOH)

Caption: Workflow of the Fukuyama Amine Synthesis.

Deprotection_Mechanism Sulfonamide N,N-Disubstituted 2-Nitrobenzenesulfonamide Meisenheimer Meisenheimer Complex (Intermediate) Sulfonamide->Meisenheimer + RS⁻ (Nucleophilic Aromatic Substitution) Thiolate Thiolate Anion (RS⁻) Products Secondary Amine (R₂NH) + R-S-ArNO₂ Meisenheimer->Products Elimination

Caption: Deprotection via a Meisenheimer complex.

Troubleshooting_Alkylation cluster_conventional Troubleshooting Conventional Alkylation cluster_mitsunobu Troubleshooting Mitsunobu Reaction Start Low Yield in Alkylation Step? Conventional Conventional Alkylation (Alkyl Halide) Start->Conventional Method? Mitsunobu Mitsunobu Reaction Start->Mitsunobu Method? BaseStrength Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃) Conventional->BaseStrength AcidicProton Is N-H pKa < 13? Mitsunobu->AcidicProton Solvent Is the solvent appropriate? (e.g., anhydrous DMF) BaseStrength->Solvent Yes Sterics Is steric hindrance an issue? Solvent->Sterics Yes IncreaseTemp Action: Increase temperature or reaction time. Sterics->IncreaseTemp Yes ReagentQuality Are reagents (DEAD/DIAD, PPh₃) pure and anhydrous? ReagentStoichiometry Is stoichiometry sufficient? (Try 1.5 eq) ReagentQuality->ReagentStoichiometry Yes CheckPurity Action: Use fresh/purified reagents and dry solvent. ReagentQuality->CheckPurity No AcidicProton->ReagentQuality Yes

Caption: Troubleshooting low yields in alkylation reactions.

References

Technical Support Center: Removal of Thiol Byproducts After Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing thiol byproducts after deprotection reactions.

Troubleshooting Guides

Issue 1: Residual Thiol Scavenger Interfering with Downstream Applications

Symptom: Inconsistent or unexpected results in downstream applications such as mass spectrometry, CE-SDS, or labeling experiments. For instance, residual dithiothreitol (DTT) can form complexes that appear as interference peaks in electropherograms.

Possible Cause: Incomplete removal of thiol scavengers like DTT or tris(2-carboxyethyl)phosphine (TCEP).

Solutions:

  • Optimize Removal Protocol: Select a removal method appropriate for your sample type (peptide, oligonucleotide) and the specific thiol scavenger used. Refer to the tables and protocols below for guidance.

  • Quantify Residual Thiols: Use a method like Ellman's reagent to determine the concentration of remaining thiols before proceeding with downstream applications.[1]

  • Alkylation of Excess Thiols: For applications like CE-SDS where DTT interferes, adding an alkylating agent like iodoacetamide (IAM) can effectively cap the free thiols, preventing interference.[2]

Issue 2: Poor Recovery of Peptide or Oligonucleotide After Precipitation

Symptom: Low yield of the desired product after precipitation with ether (for peptides) or ethanol (for oligonucleotides).

Possible Causes:

  • High Hydrophobicity: Very hydrophobic peptides may not precipitate well in ether.[3]

  • Small Size: Short oligonucleotides (<15-mers) may not precipitate efficiently with ethanol.

  • Incomplete Precipitation: Insufficient incubation time or temperature may lead to incomplete precipitation.

Solutions:

  • For Hydrophobic Peptides:

    • Chloroform Extraction: If the peptide does not precipitate, evaporate the ether and dissolve the residue in aqueous acetic acid. Extract the organic scavengers and byproducts with chloroform.[3]

    • Alternative Solvents: Consider using a different anti-solvent for precipitation.

  • For Short Oligonucleotides:

    • Use Isopropanol: Substitute ethanol with isopropanol to enhance the precipitation of shorter oligonucleotides.[4]

  • Optimize Precipitation Conditions:

    • Ensure the precipitation mixture is incubated at a sufficiently low temperature (-20°C or -80°C) for an adequate duration (at least 30 minutes to overnight).[2][5]

    • Use the correct ratio of anti-solvent and salt (e.g., sodium acetate).[2][5]

Issue 3: Malodor from Thiol Reagents

Symptom: Strong, unpleasant odor in the lab during and after the workup procedure.

Possible Cause: Volatile nature of many thiol scavengers, such as ethanedithiol (EDT) and β-mercaptoethanol (BME).[6]

Solutions:

  • Use Odorless Alternatives: Whenever possible, use less volatile or odorless thiol scavengers like 1,4-benzenedimethanethiol (1,4-BDMT) or phosphine-based reducing agents like TCEP.[6][7]

  • Proper Handling and Quenching:

    • Perform all steps involving volatile thiols in a well-ventilated fume hood.

    • Quench all liquid and solid waste containing thiols in a bleach solution before disposal.[8]

    • Soak contaminated glassware in a bleach bath overnight.[8]

Frequently Asked Questions (FAQs)

Q1: Which thiol scavenger should I use for my peptide cleavage?

A1: The choice of scavenger depends on the amino acid composition of your peptide.

  • For peptides containing Trp, Met, or Cys, a scavenger is necessary to prevent side reactions.

  • Dithiothreitol (DTT) and ethanedithiol (EDT) are effective but have strong odors.

  • 1,4-Benzenedimethanethiol (1,4-BDMT) is a less odorous and highly effective alternative that can provide crude peptides in higher quality.[7]

  • Triisopropylsilane (TIS) is a non-thiol scavenger that can be used in many cases, but it may not be sufficient for all sequences, especially those with multiple sensitive residues.

Q2: How do I choose the best method to remove the thiol byproduct?

A2: The optimal removal method depends on several factors, including the properties of your product (peptide, oligonucleotide), its size, the nature of the thiol byproduct, and your downstream application. The following decision tree can guide your choice.

Thiol_Removal_Decision_Tree start Start: Thiol byproduct removal product_type What is your product? start->product_type peptide Peptide product_type->peptide Peptide oligonucleotide Oligonucleotide product_type->oligonucleotide Oligo peptide_hydrophobicity Is the peptide hydrophobic? peptide->peptide_hydrophobicity solid_phase_capture Solid-Phase Capture (Immobilized TCEP/Thiol Resin) peptide->solid_phase_capture Alternative for TCEP oligo_size Is the oligonucleotide >18 nt? oligonucleotide->oligo_size peptide_size Is the peptide large (>3 kDa)? downstream_app Downstream Application Sensitivity peptide_size->downstream_app No dialysis Dialysis peptide_size->dialysis Yes peptide_hydrophobicity->peptide_size No extraction Liquid-Liquid Extraction (Chloroform) peptide_hydrophobicity->extraction Yes gel_filtration Gel Filtration / Desalting Column oligo_size->gel_filtration No ethanol_precipitation Ethanol/Isopropanol Precipitation oligo_size->ethanol_precipitation Yes high_purity High Purity Required (e.g., MS, Labeling) downstream_app->high_purity low_purity Lower Purity Acceptable downstream_app->low_purity high_purity->gel_filtration precipitation Precipitation (Ether) low_purity->precipitation

Figure 1. Decision tree for selecting a thiol byproduct removal method.

Q3: Can I use the same removal protocol for DTT and TCEP?

A3: While some methods like gel filtration and dialysis are applicable to both, the optimal strategy may differ. TCEP is more hydrophilic than DTT and may behave differently during precipitation and extraction. Additionally, immobilized TCEP resins are available for easy removal by simple filtration or centrifugation.[1][9]

Q4: My peptide is not precipitating with ether. What should I do?

A4: Failure to precipitate is common for small or very hydrophobic peptides.[3] First, ensure you have added a sufficient volume of cold ether and allowed adequate time for precipitation. If it still fails, do not discard the mixture. You can either:

  • Evaporate the ether and attempt precipitation with a different anti-solvent.

  • Proceed with a liquid-liquid extraction protocol using chloroform to remove the organic-soluble scavengers.[3]

Q5: How can I confirm that all the thiol scavenger has been removed?

A5: You can quantify the presence of free thiols using Ellman's reagent (DTNB).[1] This spectrophotometric assay will indicate the concentration of remaining sulfhydryl groups. For applications sensitive to specific scavengers, analytical techniques like HPLC or mass spectrometry can be used to confirm their absence.

Data Presentation: Comparison of Thiol Removal Methods

MethodPrincipleTypical SampleSpeedScalabilityEfficiencyProsCons
Precipitation Differential solubilityPeptides, OligonucleotidesFastHighModerate-HighSimple, inexpensive, good for large scales.May not be effective for small or hydrophobic molecules, risk of co-precipitation of impurities.[3][10]
Gel Filtration / Desalting Size exclusion chromatographyPeptides, Proteins, OligonucleotidesFastModerateHighRapid buffer exchange, high recovery.[11][12]Can lead to sample dilution, potential for sample loss on the column.[12]
Dialysis Diffusion across a semi-permeable membraneProteins, Large PeptidesSlowHighHighGentle, effective for large volumes.[12][13]Time-consuming, requires large buffer volumes, risk of sample loss if membrane is not intact.[12]
Solid-Phase Capture Covalent binding or adsorption to a solid supportPeptides, ProteinsFastLow-ModerateVery HighHigh specificity, simple separation by filtration/centrifugation.[1][9]Resin can be expensive, potential for non-specific binding of the target molecule.
Liquid-Liquid Extraction Partitioning between immiscible liquid phasesPeptidesModerateHighModerate-HighGood for removing organic-soluble scavengers.[3][14]Requires volatile organic solvents, can be labor-intensive, may not be suitable for all peptides.

Experimental Protocols

Protocol 1: Ethanol Precipitation for Oligonucleotide Purification

This protocol is suitable for removing excess DTT or TCEP from thiol-modified oligonucleotides that are 18 nucleotides or longer.[4][5][10]

Materials:

  • Reduced oligonucleotide solution

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free microfuge tubes

Procedure:

  • To your oligonucleotide solution, add 0.1 volumes of 3 M Sodium Acetate, pH 5.2. Vortex briefly to mix.

  • Add 3 volumes of ice-cold 100% ethanol. Vortex thoroughly.

  • Incubate the mixture at -20°C for at least 30 minutes (or -80°C for 2 hours for higher recovery).[2]

  • Centrifuge at ≥12,000 x g for 10-20 minutes at 4°C to pellet the oligonucleotide.

  • Carefully decant the supernatant without disturbing the pellet.

  • Gently wash the pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified oligonucleotide in the desired RNase-free buffer.

Protocol 2: Ether Precipitation for Peptide Purification

This is a standard workup procedure following TFA cleavage of peptides synthesized via Fmoc chemistry.[3]

Materials:

  • TFA cleavage mixture containing the peptide

  • Cold methyl-t-butyl ether (MTBE) or diethyl ether

  • Centrifuge with appropriate tubes

  • Vortex mixer

Procedure:

  • Following the completion of the TFA cleavage reaction, filter the resin and collect the TFA solution containing the peptide.

  • In a fume hood, slowly add the TFA solution dropwise to a 10-fold excess of cold ether in a centrifuge tube. A white precipitate of the peptide should form.

  • Mix or vortex the suspension and incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension at 3,000-5,000 x g for 5-10 minutes to pellet the peptide.

  • Carefully decant the ether, which contains the dissolved thiol scavengers and other organic byproducts.

  • Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step 2-3 times to ensure complete removal of scavengers.

  • After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Removal of TCEP using Immobilized Resin (Spin Column Format)

This protocol is ideal for the rapid removal of TCEP from protein or peptide samples before downstream applications.[1][9]

Materials:

  • Immobilized TCEP Disulfide Reducing Gel

  • Spin columns with collection tubes

  • Sample buffer

  • Microcentrifuge

Procedure:

  • Equilibrate the required amount of TCEP reducing gel slurry (typically 1-2 volumes relative to your sample volume) by washing it with the sample buffer. Add the slurry to a spin column, centrifuge at ~1,000 x g for 1 minute, and discard the flow-through.

  • Add your protein or peptide sample to the equilibrated resin in the spin column.

  • Incubate at room temperature for the recommended time (e.g., 15-60 minutes, depending on the protein concentration) with gentle mixing.

  • Place the spin column into a clean collection tube and centrifuge at ~1,000 x g for 1 minute.

  • The collected flow-through contains your reduced protein/peptide, free of TCEP.

Mandatory Visualizations

Workflow for Thiol Scavenger Removal

Thiol_Removal_Workflow start Deprotection Reaction Complete choose_method Select Removal Method (See Decision Tree) start->choose_method precipitation Precipitation (Ether/Ethanol) choose_method->precipitation chromatography Chromatography (Gel Filtration) choose_method->chromatography dialysis Dialysis choose_method->dialysis solid_phase Solid-Phase Capture choose_method->solid_phase perform_removal Perform Removal Protocol precipitation->perform_removal chromatography->perform_removal dialysis->perform_removal solid_phase->perform_removal quantify_removal Quantify Residual Thiols (Optional but Recommended) perform_removal->quantify_removal downstream Proceed to Downstream Application quantify_removal->downstream Removal Successful troubleshoot Troubleshoot (e.g., Low Yield) quantify_removal->troubleshoot Incomplete Removal troubleshoot->choose_method

Figure 2. General workflow for the removal of thiol byproducts.

References

Validation & Comparative

A Comparative Guide to Amine Protecting Groups: Featuring 2-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups is paramount. The temporary masking of reactive functional groups, such as amines, is a critical strategy to prevent unwanted side reactions and ensure the desired chemical transformations. Among the diverse arsenal of amine protecting groups, 2-nitrobenzenesulfonamide, commonly known as the nosyl (Ns) group, offers a unique combination of stability and cleavage conditions. This guide provides a comprehensive comparison of the 2-nitrobenzenesulfonamide protecting group with other widely used amine protecting groups, namely tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction to Amine Protecting Groups

Protecting groups are reversibly attached to a functional group to block its reactivity during a chemical reaction at another site in the molecule.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with other functional groups.[1] The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes, where one group can be removed selectively in the presence of others.

Overview of Compared Protecting Groups

  • 2-Nitrobenzenesulfonamide (Nosyl, Ns): A sulfonamide-based protecting group known for its stability in acidic and basic conditions. Its deprotection under mild, nucleophilic conditions using thiols makes it a valuable tool in multi-step synthesis.[2]

  • tert-Butyloxycarbonyl (Boc): A carbamate-based protecting group that is widely used in peptide synthesis. It is stable to basic conditions but readily cleaved under acidic conditions.

  • Benzyloxycarbonyl (Cbz or Z): Another carbamate-based protecting group, the Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenation.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): A base-labile carbamate protecting group, Fmoc is a cornerstone of solid-phase peptide synthesis due to its mild deprotection conditions.

Quantitative Comparison of Protecting Group Stability

The stability of a protecting group under various reaction conditions is a critical factor in its selection. The following table summarizes the stability of the compared protecting groups.

Condition CategoryReagent/ConditionBocCbzFmoc2-Nitrobenzenesulfonamide (Nosyl)
Aqueous pH < 1, 100°CLabileStableStableStable
pH = 1, RTLabileStableStableStable
pH = 4, RTStableStableStableStable
pH = 9, RTStableStableLabileStable
pH = 12, RTStableStableLabileStable
pH > 12, 100°CStableStableLabileStable
Bases LDA, NEt₃, PyridineStableStableLabileStable
t-BuOKModerately StableStableLabileStable
Nucleophiles RLi, RMgXLabileLabileStableLabile (reaction at the nitro group possible)[3]
R₂CuLiStableStableStableGenerally Stable
Enolates, NH₃, RNH₂StableStableLabileStable
NaOCH₃StableStableLabileStable
Electrophiles RCOCl, RCHO, CH₃IStableStableStableStable
Reduction H₂/Ni, H₂/RhStableLabileStableLabile (nitro group reduction)[3]
Zn/HClLabileStableStableLabile (nitro group reduction)
Na/NH₃LabileLabileStableLabile (nitro group reduction)
LiAlH₄StableStableStableLabile (nitro group reduction)
NaBH₄StableStableStableStable
Oxidation KMnO₄, OsO₄, CrO₃/PyStableStableStableStable
RCOOOH, I₂, Br₂, Cl₂StableStableStableStable

Data for Boc, Cbz, and Fmoc are adapted from the Organic Chemistry Portal. Stability for the 2-Nitrobenzenesulfonamide (Nosyl) group is based on qualitative data from various sources; "Stable" indicates that the protecting group is generally unreactive under the specified conditions, while "Labile" indicates that the group is cleaved. "Moderately Stable" suggests that the group may be partially cleaved or react under prolonged exposure or harsh conditions.

Orthogonal Deprotection Strategies

The differing lability of these protecting groups allows for their use in orthogonal protection schemes, a powerful strategy in the synthesis of complex molecules. For instance, a molecule can be synthesized with multiple amine groups protected by Boc, Fmoc, and Nosyl groups. Each group can then be selectively removed without affecting the others, allowing for sequential chemical modifications at specific sites.

Orthogonal_Deprotection cluster_Boc Acidic Deprotection cluster_Fmoc Basic Deprotection cluster_Nosyl Nucleophilic Deprotection Molecule Multi-protected Molecule (Boc, Fmoc, Ns) Boc_Deprotection Treat with Strong Acid (e.g., TFA) Molecule->Boc_Deprotection Selective Cleavage Fmoc_Deprotection Treat with Base (e.g., Piperidine) Molecule->Fmoc_Deprotection Selective Cleavage Nosyl_Deprotection Treat with Thiol and Base Molecule->Nosyl_Deprotection Selective Cleavage Boc_Removed Boc group removed Boc_Deprotection->Boc_Removed Fmoc_Removed Fmoc group removed Fmoc_Deprotection->Fmoc_Removed Nosyl_Removed Nosyl group removed Nosyl_Deprotection->Nosyl_Removed

Orthogonal deprotection of common amine protecting groups.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of amines using the compared groups.

2-Nitrobenzenesulfonamide (Nosyl) Group

Protection (N-Nosylation) of a Primary Amine:

  • Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base , typically pyridine or triethylamine (1.1 - 1.5 eq.), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq.) in the same solvent.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection of a Nosylamide using Thiophenol: [2]

  • Prepare a solution of the nosyl-protected amine (1.0 eq.) in acetonitrile.

  • In a separate flask, dissolve thiophenol (2.5 eq.) in acetonitrile and cool the solution in an ice-water bath.

  • Add an aqueous solution of potassium hydroxide (2.5 eq.) to the thiophenol solution over 10 minutes.

  • After stirring for 5 minutes, remove the ice bath and add the nosylamide solution to the thiolate solution over 20 minutes.

  • Heat the reaction mixture to 50 °C for 40 minutes.

  • Cool the reaction to room temperature , dilute with water, and extract with dichloromethane.

  • Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.[2]

tert-Butyloxycarbonyl (Boc) Group

Protection of an Amine:

  • Dissolve the amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the solution.

  • Add a base such as triethylamine (1.2 eq.) or aqueous sodium bicarbonate.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the N-Boc protected amine by column chromatography or recrystallization.

Deprotection of a Boc-protected Amine:

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add an excess of a strong acid , typically trifluoroacetic acid (TFA), often as a 20-50% solution in DCM.

  • Stir the reaction mixture at room temperature for 30 minutes to a few hours.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized by washing with a basic solution (e.g., saturated sodium bicarbonate) during an aqueous workup.

Benzyloxycarbonyl (Cbz) Group

Protection of an Amine:

  • Dissolve the amine (1.0 eq.) in a solvent mixture such as THF/water or dioxane/water.

  • Add a base , like sodium bicarbonate or sodium carbonate (2.0 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.).

  • Stir the reaction vigorously at 0 °C to room temperature for several hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the N-Cbz protected amine as needed.

Deprotection of a Cbz-protected Amine:

  • Dissolve the Cbz-protected amine in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Add a palladium catalyst , typically 10% palladium on carbon (Pd/C), in a catalytic amount.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection of an Amine:

  • Dissolve the amine (1.0 eq.) in a solvent mixture, often dioxane and aqueous sodium bicarbonate.

  • Add Fmoc-Cl or Fmoc-OSu (1.05 eq.).

  • Stir the mixture at room temperature for several hours.

  • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer .

  • Purify the N-Fmoc protected amine .

Deprotection of an Fmoc-protected Amine:

  • Dissolve the Fmoc-protected amine in a solvent such as dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF .

  • Stir the reaction mixture at room temperature for a short period (typically 5-30 minutes).

  • Remove the solvent and piperidine under high vacuum.

  • The resulting amine can often be used directly in the next step, especially in solid-phase synthesis.

Reaction Mechanisms and Workflows

Fukuyama Amine Synthesis Workflow

The Fukuyama amine synthesis is a powerful method for the preparation of secondary amines from primary amines, utilizing the nosyl group as both a protecting and an activating group.[2]

Fukuyama_Amine_Synthesis cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection PrimaryAmine Primary Amine (R-NH₂) NosylAmide N-Nosyl Amine (R-NHNs) PrimaryAmine->NosylAmide Base (e.g., Pyridine) NosylChloride 2-Nitrobenzenesulfonyl Chloride (NsCl) NosylChloride->NosylAmide DialkylNosylAmide N,N-Disubstituted Nosylamide (R-N(Ns)R') NosylAmide->DialkylNosylAmide Base or Mitsunobu conditions AlkylHalide Alkyl Halide (R'-X) or Alcohol (R'-OH) AlkylHalide->DialkylNosylAmide SecondaryAmine Secondary Amine (R-NHR') DialkylNosylAmide->SecondaryAmine Nucleophilic Aromatic Substitution Thiol Thiol (e.g., PhSH) + Base Thiol->SecondaryAmine

Workflow of the Fukuyama Amine Synthesis.
Nosyl Group Deprotection Mechanism

The cleavage of the nosyl group proceeds via a nucleophilic aromatic substitution mechanism, where a soft nucleophile, typically a thiolate, attacks the electron-deficient aromatic ring.[2]

Deprotection mechanism of the 2-nitrobenzenesulfonamide (nosyl) group.

Conclusion

The selection of an amine protecting group is a critical decision in the design of a synthetic route. The 2-nitrobenzenesulfonamide (nosyl) group provides a valuable alternative to the more common carbamate-based protecting groups like Boc, Cbz, and Fmoc. Its stability to a broad range of acidic and basic conditions, coupled with its mild, thiol-mediated deprotection, makes it particularly useful in complex syntheses where orthogonality is essential. While the nitro functionality can be sensitive to certain reductive and organometallic reagents, a thorough understanding of its reactivity profile, as outlined in this guide, allows chemists to strategically incorporate the nosyl group into their synthetic endeavors, ultimately enabling the efficient construction of complex molecules for research, drug discovery, and development.

References

A Comparative Guide to Amine Synthesis: The Fukuyama Method vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of amines is a cornerstone of molecular construction. While traditional methods have long been employed, the Fukuyama amine synthesis has emerged as a powerful alternative, offering significant advantages in terms of mild reaction conditions, substrate scope, and yield. This guide provides an objective comparison of the Fukuyama method with established techniques like reductive amination and the Gabriel synthesis, supported by experimental data and detailed protocols.

At a Glance: Fukuyama vs. Traditional Methods

The core advantage of the Fukuyama method lies in its use of the 2-nitrobenzenesulfonyl (nosyl) protecting group, which allows for the mild and efficient alkylation of primary and secondary amines, followed by a clean deprotection step.[1][2] This contrasts with traditional methods that often suffer from drawbacks such as over-alkylation, harsh reaction conditions, and limited substrate compatibility.[3][4]

FeatureFukuyama Amine SynthesisReductive AminationGabriel Synthesis
Starting Materials Primary/Secondary Amine, Alkyl Halide/AlcoholAldehyde/Ketone, AminePhthalimide, Alkyl Halide
Key Reagents 2-Nitrobenzenesulfonyl chloride, ThiophenolReducing agent (e.g., NaBH₃CN, H₂/Pd)Hydrazine or strong acid/base
Reaction Conditions Mild (often room temp. to 50°C)Mild to moderateOften harsh (reflux, strong acids/bases)[4]
Selectivity High for mono-alkylationCan lead to over-alkylation[5]Specific for primary amines
Substrate Scope Broad, tolerates various functional groupsBroad for aldehydes/ketonesPrimarily for primary alkyl halides[3]
Typical Yields High to excellent (often >85%)[2]Good to excellent (can be >90%)[6]Variable, can be moderate to good (60-90%)[7][8]
Key Advantage Mild deprotection, high functional group tolerance[1]One-pot procedureAvoids over-alkylation of primary amines
Key Disadvantage Multi-step processPotential for side reactionsHarsh deprotection, limited to primary amines[4]

Delving into the Chemistry: Reaction Workflows

To visualize the distinct pathways of these synthetic strategies, the following diagrams illustrate the logical flow of the Fukuyama method and a common traditional alternative, reductive amination.

Fukuyama_Workflow cluster_fukuyama Fukuyama Amine Synthesis start Primary or Secondary Amine nosyl_protection Nosyl Protection (2-Nitrobenzenesulfonyl chloride) start->nosyl_protection nosyl_amide Nosylamide Intermediate nosyl_protection->nosyl_amide alkylation Alkylation (Alkyl Halide or Alcohol) nosyl_amide->alkylation alkylated_nosyl_amide N-Alkylated Nosylamide alkylation->alkylated_nosyl_amide deprotection Nosyl Deprotection (Thiophenol, Base) alkylated_nosyl_amide->deprotection final_amine Desired Secondary or Tertiary Amine deprotection->final_amine

Caption: Workflow of the Fukuyama Amine Synthesis.

Reductive_Amination_Workflow cluster_reductive_amination Reductive Amination start Aldehyde or Ketone + Amine imine_formation Imine/Enamine Formation (Water Removal) start->imine_formation imine_intermediate Imine/Enamine Intermediate imine_formation->imine_intermediate reduction Reduction (e.g., NaBH3CN, H2/Catalyst) imine_intermediate->reduction final_amine Final Amine Product reduction->final_amine

Caption: Workflow of Reductive Amination.

Experimental Protocols: A Practical Comparison

To provide a tangible understanding of these methods, detailed experimental protocols for the synthesis of a primary and a secondary amine are presented below.

Fukuyama Synthesis of a Secondary Amine: N-(4-Methoxybenzyl)-3-phenylpropylamine[2]

This protocol details the deprotection of a nosyl-protected secondary amine to yield the final product. The preceding steps of nosylation and alkylation are typically high-yielding and proceed under mild conditions.

Materials:

  • N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

  • Thiophenol

  • Acetonitrile (CH₃CN)

  • 10.9 M aqueous potassium hydroxide (KOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A 100-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar, nitrogen gas inlet, and a rubber septum is charged with thiophenol (7.82 mL, 76.5 mmol) and acetonitrile (20 mL).

  • The mixture is cooled in an ice-water bath, and 10.9 M aqueous potassium hydroxide solution (7.02 mL, 76.5 mmol) is added over a period of 10 minutes.

  • After 5 minutes, the ice-water bath is removed, and a solution of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (13.5 g, 30.6 mmol) in acetonitrile (20 mL) is added over 20 minutes.

  • The reaction mixture is heated in a 50°C oil bath for 40 minutes.

  • The mixture is allowed to cool to room temperature, diluted with water (80 mL), and extracted with dichloromethane (3 x 80 mL).

  • The combined organic extracts are washed with brine (80 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica to yield the desired amine. Further purification by bulb-to-bulb distillation can be performed to obtain N-(4-Methoxybenzyl)-3-phenylpropylamine as a colorless oil (Yield: 89-91%).[2]

Traditional Synthesis: Reductive Amination for Benzylamine[6]

This one-pot procedure illustrates the direct conversion of an aldehyde to a primary amine.

Materials:

  • Benzaldehyde

  • Aqueous ammonia

  • Raney Nickel (or other suitable catalyst)

  • Hydrogen gas (H₂)

  • Solvent (e.g., ethanol)

Procedure:

  • A slurry reactor is charged with the catalyst (e.g., Raney Ni) and the solvent.

  • Aqueous ammonia is introduced into the reactor.

  • The reactor is pressurized with hydrogen gas.

  • Benzaldehyde is continuously added to the reaction mixture under controlled temperature and pressure.

  • The reaction progress is monitored by a suitable analytical technique (e.g., GC).

  • Upon completion, the catalyst is filtered off, and the product is isolated from the reaction mixture by distillation.

  • Yields can be high, with some studies reporting up to 94% for benzylamine synthesis.[6]

Traditional Synthesis: Gabriel Synthesis of Benzylamine[7]

This two-step process is a classic method for preparing primary amines.

Step 1: Synthesis of N-Benzylphthalimide Materials:

  • Phthalimide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Benzyl chloride

Procedure:

  • A mixture of phthalimide (20 g), potassium carbonate (20 g), and DMF (100 ml) is stirred in a flask.

  • Benzyl chloride (42 g) is added to the mixture.

  • The resulting mixture is heated at a gentle reflux for 2 hours.

  • The reaction mixture is then cooled and poured into water to precipitate the product.

  • The crude N-benzylphthalimide is collected by suction filtration (Yield: 72-79%).[7]

Step 2: Hydrolysis of N-Benzylphthalimide Materials:

  • N-Benzylphthalimide

  • Hydrazine hydrate (85%)

  • Methanol

  • Concentrated hydrochloric acid

Procedure:

  • N-benzylphthalimide (23.7 g), hydrazine hydrate (7 ml), and methanol (80 ml) are combined in a round-bottomed flask and refluxed for 1 hour.

  • Water (18 ml) and concentrated hydrochloric acid (27 ml) are added, and the mixture is heated for another 1-2 minutes.

  • The mixture is cooled, and the precipitated phthalhydrazide is filtered off.

  • The filtrate is made basic with a strong base (e.g., NaOH) and extracted with a suitable organic solvent (e.g., ether).

  • The organic extracts are dried and the solvent is evaporated. The residue is distilled to give pure benzylamine (Yield: 60-70%).[7]

Conclusion

The Fukuyama amine synthesis offers a compelling alternative to traditional methods, particularly when mild reaction conditions and high functional group tolerance are paramount. Its ability to cleanly produce secondary and tertiary amines without the issue of over-alkylation makes it a valuable tool in complex molecule synthesis. While traditional methods like reductive amination and the Gabriel synthesis remain useful for specific applications, the Fukuyama method provides a more versatile and often higher-yielding approach for a broader range of substrates, making it an indispensable technique for modern synthetic chemists.

References

Efficacy comparison of different thiols for nosyl group cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group strategy is paramount to the success of complex organic syntheses. The nosyl (Ns) group, or 2-nitrobenzenesulfonyl group, is a widely used protecting group for amines due to its facile introduction and, most notably, its selective cleavage under mild conditions. Deprotection is typically achieved via a nucleophilic aromatic substitution reaction with a thiol-based reagent. This guide provides an objective comparison of the efficacy of various thiols for nosyl group cleavage, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given application.

The choice of thiol reagent can significantly impact reaction efficiency, purification ease, and overall experimental practicality. Factors such as the thiol's nucleophilicity, steric hindrance, and physical properties (e.g., odor) play a crucial role. This comparison covers commonly used thiols, including thiophenol and 2-mercaptoethanol, as well as "odorless" alternatives and polymer-supported reagents designed to simplify product isolation.

Efficacy Comparison of Thiol Reagents

The following table summarizes quantitative data from various studies on the cleavage of nosyl groups using different thiol reagents. The data highlights the reaction conditions, times, and yields, providing a basis for direct comparison. It is important to note that direct comparison of yields can be influenced by the specific substrate used in the study.

Thiol ReagentBaseSolventTemperature (°C)Time (h)SubstrateYield (%)Reference
ThiophenolKOHAcetonitrile500.67N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide89-91[1]
PS-ThiophenolCs₂CO₃THFRoom Temp.24N-Methyl-N-benzyl-o-nitrobenzensulfonamide96[2]
PS-Thiophenol (Microwave)Cs₂CO₃THF800.1 (6 min)N-Methyl-N-benzyl-o-nitrobenzensulfonamideHigh[2]
n-DodecanethiolLiOHAcetonitrileRoom Temp.12-24Various N-nosyl-N-(4-methoxybenzyl)alkylamines75-88
p-DodecylbenzenethiolK₂CO₃Acetonitrile4012-24Various N-nosyl-N-(4-methoxybenzyl)alkylamines85-95
p-tert-ButylbenzenethiolK₂CO₃Acetonitrile4012-24Various N-nosyl-N-(4-methoxybenzyl)alkylamines82-93
o-Mercaptobenzoic acidK₂CO₃Acetonitrile6024Various N-nosyl-N-(4-methoxybenzyl)alkylamines70-85
p-Mercaptobenzoic acidK₂CO₃Acetonitrile4012Various N-nosyl-N-(4-methoxybenzyl)alkylamines90-98[3]
2-MercaptoethanolK₂CO₃ or Cs₂CO₃DMFNot specifiedNot specifiedN-alkyl-N-nosyl-α-amino acid methyl estersEfficient[4]

Reaction Mechanism and Experimental Workflow

The cleavage of the nosyl group by a thiol proceeds through a Meisenheimer complex intermediate. The thiolate anion, generated in situ by a base, acts as a potent nucleophile, attacking the electron-deficient aromatic ring of the nosyl group. This is followed by the elimination of the sulfonamide and the release of the free amine.

ReactionMechanism cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Product Formation NosylAmine R₂N-Ns Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer + R'S⁻ Thiolate R'S⁻ Base Base Thiol R'SH Thiol->Thiolate + Base Products R₂NH (Free Amine) + [Ns-SR'] Meisenheimer->Products Rearrangement

Caption: General mechanism of nosyl group cleavage by a thiol.

A typical experimental workflow for nosyl deprotection involves the dissolution of the nosylated compound, addition of the thiol and a base, reaction monitoring, and subsequent workup and purification. The use of polymer-supported thiols simplifies the purification process significantly.

ExperimentalWorkflow cluster_PS Polymer-Supported Thiol Workflow Start Start Dissolve Dissolve Ns-Amine in Solvent Start->Dissolve AddReagents Add Thiol and Base Dissolve->AddReagents React React at specified Temp & Time AddReagents->React PS_React React with PS-Thiol and Base AddReagents->PS_React Alternative Monitor Monitor Reaction (e.g., TLC, LC-MS) React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Chromatography) Workup->Purify End Isolated Amine Purify->End PS_Filter Filter to remove Resin & Byproducts PS_React->PS_Filter PS_Evaporate Evaporate Solvent PS_Filter->PS_Evaporate PS_End Pure Amine PS_Evaporate->PS_End

Caption: Comparison of conventional vs. polymer-supported thiol workflow.

Experimental Protocols

Below are detailed experimental protocols for the cleavage of nosyl groups using various thiols.

Protocol 1: Thiophenol and Potassium Hydroxide[1]

This protocol is a classic and highly effective method for nosyl deprotection.

Materials:

  • N-nosylated amine

  • Thiophenol

  • Acetonitrile

  • 10.9 M aqueous potassium hydroxide (KOH) solution

  • Dichloromethane

  • Brine

  • Magnesium sulfate

Procedure:

  • In a two-necked, round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, charge thiophenol (2.5 equivalents) and acetonitrile.

  • Cool the mixture in an ice-water bath and add 10.9 M aqueous KOH solution (2.5 equivalents) over 10 minutes.

  • After 5 minutes, remove the ice-water bath and add a solution of the N-nosylated amine (1 equivalent) in acetonitrile over 20 minutes.

  • Heat the reaction mixture in a 50°C oil bath for 40 minutes.

  • Allow the reaction mixture to cool to room temperature, dilute with water, and extract three times with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: Polymer-Supported Thiophenol (PS-Thiophenol)[2]

This method simplifies purification by using a solid-supported reagent.

Materials:

  • N-nosylated amine

  • PS-thiophenol resin

  • Cesium carbonate (Cs₂CO₃)

  • Dry Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃) (for resin pre-treatment)

Procedure:

  • Resin Pre-treatment: Shake the PS-thiophenol resin (1.12 equivalents) in a sealed vial with a 0.7 M solution of PPh₃ in dry, deoxygenated THF for 30 minutes. Filter the resin, wash with dry THF, and use immediately.

  • Dissolve the N-nosylated amine (1 equivalent) in dry THF and add Cs₂CO₃ (3.25 equivalents).

  • Add the pre-treated PS-thiophenol resin to the mixture.

  • Shake the mixture in a sealed vial at room temperature for 8 hours.

  • Add an additional portion of pre-treated PS-thiophenol resin (1.12 equivalents) and continue shaking for another 16 hours.

  • Filter the reaction mixture and wash the solid resin several times with THF and dichloromethane.

  • Combine the filtrates and evaporate the solvent to obtain the deprotected amine.

Microwave-Assisted Modification: [2]

  • Combine the N-nosylated amine, Cs₂CO₃, and pre-treated PS-thiophenol in a microwave vial with dry THF.

  • Seal the vial and irradiate in a microwave reactor for 3 cycles of 1 minute each at 80°C.

  • After cooling, add a second portion of the resin and irradiate for another 3 cycles of 1 minute each at 80°C.

  • Workup as described in the conventional PS-thiophenol protocol.

Protocol 3: Odorless Thiols (General Procedure)

This general procedure is applicable to less volatile thiols like n-dodecanethiol and aromatic thiols such as p-mercaptobenzoic acid, which are favored for their reduced odor and, in the case of the latter, simplified workup.

Materials:

  • N-nosylated amine

  • Odorless thiol (e.g., n-dodecanethiol, p-mercaptobenzoic acid)

  • Base (e.g., LiOH for alkyl thiols, K₂CO₃ for aromatic thiols)

  • Solvent (e.g., Acetonitrile)

Procedure using p-Mercaptobenzoic Acid:

  • To a solution of the N-nosylated amine (1 equivalent) in acetonitrile, add p-mercaptobenzoic acid (2.5 equivalents) and potassium carbonate (K₂CO₃) (2.5 equivalents).

  • Stir the mixture at 40°C for 12 hours.

  • After completion of the reaction, cool the mixture and dilute with water.

  • Acidify the aqueous layer to precipitate the excess p-mercaptobenzoic acid and its disulfide, which can be removed by filtration.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography if necessary.

Concluding Remarks

The choice of thiol for nosyl group deprotection is a critical consideration in synthetic strategy. For rapid and high-yielding deprotection where odor is not a primary concern, thiophenol remains a robust option. For applications demanding simplified purification and the avoidance of chromatography, polymer-supported thiophenol is an excellent choice, with microwave-assisted protocols offering significant acceleration.

When malodorous reagents are to be avoided, "odorless" thiols provide a significant advantage. Among those, p-mercaptobenzoic acid stands out for its high efficiency at moderate temperatures and the distinct advantage of a simplified workup procedure, where the excess reagent and byproducts can be easily removed by acid-base extraction. While aliphatic thiols like n-dodecanethiol are also effective, the removal of their disulfide byproducts can be more challenging.

Ultimately, the optimal thiol will depend on the specific substrate, scale of the reaction, and the purification methods available. This guide provides the necessary data and protocols to make an informed decision, enabling efficient and successful synthesis.

References

Mass Spectrometry Analysis of Benzenesulfonamide, N-3-butenyl-2-nitro-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometry-based analysis of benzenesulfonamide derivatives, with a specific focus on Benzenesulfonamide, N-3-butenyl-2-nitro-. While specific experimental data for this particular compound is not extensively available in published literature, this document outlines a robust analytical approach based on established methods for similar sulfonamide compounds. The guide compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques and presents expected performance metrics based on data from related compounds.

Comparison of Analytical Techniques

LC-MS/MS has emerged as the most suitable method for the analysis of sulfonamides due to its high selectivity, sensitivity, and applicability to polar and non-volatile compounds without the need for derivatization.[1] Other methods, while available, present certain limitations.

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity and selectivity.[1] Applicable to a wide range of compounds. Provides structural information.Higher equipment cost. Requires skilled operators.
HPLC-UV/FLD Lower equipment cost. Robust and widely available.Lower sensitivity compared to MS. Potential for matrix interference.
ELISA High throughput. Cost-effective for large sample numbers.Prone to cross-reactivity, leading to false positives.[1] Lacks structural confirmation.[1]

Experimental Protocol: LC-MS/MS Analysis

This protocol is a generalized procedure for the analysis of sulfonamides in a research setting and should be optimized and validated for the specific analysis of Benzenesulfonamide, N-3-butenyl-2-nitro-.

1. Sample Preparation (Solid Phase Extraction - SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of sulfonamides from various matrices.[2][3]

  • Cartridge Conditioning: Precondition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 6 mL, 500 mg) with 6 mL of methanol, followed by equilibration with 6 mL of water.[3]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[3]

  • Washing: Wash the cartridge with 6 mL of water to remove interfering substances.[3]

  • Elution: Elute the analyte with an appropriate solvent, such as methanol.

  • Reconstitution: Dry the eluent under a gentle stream of nitrogen at 40 °C and reconstitute the residue in a suitable volume of the initial mobile phase.[3][4]

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides (e.g., Agilent Eclipse Plus C18 or Poroshell C18).[2]

  • Mobile Phase: A gradient elution with a binary mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile is typically employed.[1][2] Methanol/acidified water has shown good separation for sulfonamide isomers.[2]

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Positive ion electrospray ionization (ESI+) is generally preferred for the analysis of sulfonamides.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and selectivity.[4] This involves monitoring specific precursor ion to product ion transitions.

  • Fragmentation: The fragmentation of sulfonamides in MS/MS typically results in characteristic product ions. For benzenesulfonamides, common fragmentation pathways involve the cleavage of the S-N bond.[5] The presence of the nitro group and the N-3-butenyl substituent will influence the specific fragmentation pattern of the target analyte. The nitro group can lead to losses of NO and NO2.

Expected Performance Data

The following table summarizes typical performance data for the analysis of various sulfonamides using LC-MS/MS, which can serve as a benchmark for the method development of Benzenesulfonamide, N-3-butenyl-2-nitro-.

ParameterTypical Value RangeMatrixReference
Limit of Quantitation (LOQ) 0.5 - 100 µg/LWater[2]
5 ng/gBovine Liver[4]
Linearity (r²) > 0.998Water[2]
Recovery 70% - 96%Water[2]
53% - 93%Bovine Liver[4]
91% - 114%Milk[1]
Precision (RSD%) < 15%Water[2]
2.1% - 16.8%Bovine Liver[4]

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Benzenesulfonamide, N-3-butenyl-2-nitro- using SPE and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection SPE Solid Phase Extraction (SPE) Sample->SPE Loading Elution Elution & Reconstitution SPE->Elution Washing & Elution LC Liquid Chromatography (LC) Elution->LC Injection MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Separation Data Data Acquisition & Analysis MSMS->Data Detection

Caption: General experimental workflow for the analysis of sulfonamides.

Proposed Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for Benzenesulfonamide, N-3-butenyl-2-nitro- in positive ion mode ESI-MS/MS.

fragmentation_pathway Precursor [M+H]+ Benzenesulfonamide, N-3-butenyl-2-nitro- Fragment1 Loss of SO2 Precursor->Fragment1 -SO2 Fragment2 Loss of C4H7N (butenylamine) Precursor->Fragment2 -C4H7N Fragment4 Benzenesulfonyl cation Precursor->Fragment4 -C4H7NNO2 Fragment3 Loss of NO2 Fragment2->Fragment3 -NO2

Caption: Proposed fragmentation of Benzenesulfonamide, N-3-butenyl-2-nitro-.

References

X-ray crystallographic data for N-substituted 2-nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the X-ray crystallographic data for a series of N-substituted 2-nitrobenzenesulfonamides reveals key structural insights relevant to researchers, scientists, and drug development professionals. This guide provides a comparative summary of their crystallographic parameters, detailed experimental protocols for their synthesis and structural determination, and visualizations of experimental workflows.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for selected N-substituted 2-nitrobenzenesulfonamides, offering a clear comparison of their unit cell parameters and space groups.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZRef.
2-Nitro-N-phenylbenzenesulfonamideC₁₂H₁₀N₂O₄SMonoclinicP2₁/c13.308(2)6.1629(7)15.285(2)100.80(1)1231.4(3)4[1]
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamideC₁₃H₁₂N₂O₅SMonoclinicP2₁/c12.114(2)7.756(1)12.935(2)901215.4(3)4[2]
2-NitrobenzenesulfonamideC₆H₆N₂O₄SOrthorhombicPbca7.7564(2)12.1142(4)12.9355(4)901215.45(6)8[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and X-ray crystallographic analysis of N-substituted 2-nitrobenzenesulfonamides are crucial for reproducibility and further research.

Synthesis of N-substituted 2-nitrobenzenesulfonamides

A general and reliable method for the synthesis of N-substituted 2-nitrobenzenesulfonamides is the "Ns-strategy". This involves the reaction of a primary amine with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base to form the corresponding sulfonamide. Subsequent alkylation or arylation of the sulfonamide can be performed if desired.[5]

General Procedure:

  • A primary amine is dissolved in a suitable solvent, such as acetonitrile.

  • A base (e.g., triethylamine, pyridine) is added to the solution.

  • 2-Nitrobenzenesulfonyl chloride (NsCl) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to yield the desired N-substituted 2-nitrobenzenesulfonamide.[6][7]

X-ray Crystallography

The determination of the crystal structure of N-substituted 2-nitrobenzenesulfonamides follows a standard workflow.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by solvent diffusion.[2]

Data Collection: X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector.[1][4] The crystal is mounted and maintained at a specific temperature (e.g., 293 K) during data collection.[1]

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1][8] Software packages such as SHELXL are commonly used for structure solution and refinement.[1] The positions of non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions.

Visualizations

The following diagrams illustrate a typical experimental workflow for X-ray crystallography and a hypothetical signaling pathway where a 2-nitrobenzenesulfonamide derivative might act as an inhibitor.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of N-substituted 2-nitrobenzenesulfonamide purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A typical experimental workflow for X-ray crystallography.

signaling_pathway receptor Receptor enzyme Target Enzyme (e.g., Carbonic Anhydrase) receptor->enzyme product Product enzyme->product substrate Substrate substrate->enzyme response Cellular Response product->response inhibitor N-substituted 2-nitrobenzenesulfonamide inhibitor->enzyme Inhibition

Hypothetical signaling pathway with sulfonamide inhibition.

References

A Comparative Guide to Synthetic Routes Utilizing 2-Nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

The 2-nitrobenzenesulfonyl (nosyl) group is a versatile tool in modern organic synthesis, primarily employed for the protection and subsequent functionalization of primary and secondary amines. Its utility stems from the electron-withdrawing nature of the nitro group, which enhances the acidity of the sulfonamide proton, facilitating N-alkylation. Crucially, the nosyl group can be cleaved under mild conditions, a significant advantage over more robust protecting groups like the p-toluenesulfonyl (tosyl) group. This guide provides a comparative overview of synthetic routes involving 2-nitrobenzenesulfonamides, supported by experimental data and protocols.

Key Applications and Synthetic Strategies

The most prominent application of 2-nitrobenzenesulfonamides is the Fukuyama Amine Synthesis, a powerful method for preparing secondary amines.[1] This strategy involves the N-alkylation of a nosyl-protected primary amine, followed by the removal of the nosyl group. Polymer-supported versions of these sulfonamides have also been instrumental in solid-phase synthesis for creating diverse chemical libraries.[2]

G cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection A Primary Amine (R-NH2) C 2-Nitrobenzenesulfonamide (Ns-NHR) A->C Base (e.g., Et3N) D Alkylation Reagent (e.g., R'-X or Mitsunobu) B 2-Nitrobenzenesulfonyl Chloride (NsCl) B->C E N,N-Disubstituted Sulfonamide (Ns-NRR') C->E Base (e.g., K2CO3) D->E F Thiol Reagent (e.g., PhSH) G Secondary Amine (R-NH-R') E->G Base F->G

Caption: Workflow of the Fukuyama Amine Synthesis.

Comparison of Sulfonamide Protecting Groups

The choice of a sulfonamide protecting group is critical and depends on the required stability and the specific conditions for its removal. The 2-nitrobenzenesulfonamide (Ns) offers a balance between stability and mild cleavage, while alternatives like 2,4-dinitrobenzenesulfonamide (DNs) and p-toluenesulfonamide (Ts) provide different features.[3]

Protecting GroupStructureKey FeaturesTypical Deprotection Conditions
2-Nitrobenzenesulfonyl (Ns) 2-NO₂-C₆H₄SO₂-Stable to acidic and many basic conditions. Facile cleavage with thiolates.[3]Thiophenol/K₂CO₃, DMF, rt to 50°C[1][4]
2,4-Dinitrobenzenesulfonyl (DNs) 2,4-(NO₂)₂-C₆H₃SO₂-More electron-deficient than Ns, allowing for even milder deprotection.[5] Can be cleaved selectively in the presence of Ns.[6]Thiol alone (e.g., PhSH or HSCH₂CH₂OH) in DMF.[5][6]
p-Toluenesulfonyl (Ts) 4-CH₃-C₆H₄SO₂-Extremely stable to a wide range of reagents and reaction conditions.[3]Harsh conditions: Na/liquid NH₃, HBr/phenol, SmI₂.[3]

Deprotection Methodologies for 2-Nitrobenzenesulfonamides

The cleavage of the Ns group is typically achieved via nucleophilic aromatic substitution, where a thiolate attacks the aromatic ring, leading to the formation of a Meisenheimer complex and subsequent release of the free amine.[1]

Caption: Deprotection mechanism via Meisenheimer complex.

A variety of thiol-based reagent systems can be employed for this transformation, with yields generally being high to excellent.

Reagent SystemSolventTemperatureTypical YieldReference
Thiophenol / K₂CO₃DMF or CH₃CN25-50°C89-99%[1][4]
Thiophenol / Cs₂CO₃DMFRoom TempHigh to Excellent[5]
2-Mercaptoethanol / DBUDMFRoom TempHigh to Excellent[5][6]
n-Dodecanethiol / LiOHTHFRoom TempGood[7]
Solid-Supported Thiol / K₂CO₃THFRoom TempHigh[8]

Experimental Protocols

Protocol 1: Protection of a Primary Amine

Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide[4]

  • To a stirred solution of 4-methoxybenzylamine (10.0 g, 72.9 mmol) and triethylamine (12.2 mL, 87.5 mmol) in dichloromethane (250 mL) at 0°C, add a solution of 2-nitrobenzenesulfonyl chloride (17.7 g, 79.2 mmol) in dichloromethane (100 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water (200 mL) and separate the layers. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: N-Alkylation of a 2-Nitrobenzenesulfonamide

Synthesis of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide[4]

  • To a stirred solution of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (10.0 g, 31.0 mmol) and 3-phenylpropyl bromide (5.2 mL, 34.1 mmol) in N,N-dimethylformamide (DMF, 100 mL), add powdered potassium carbonate (8.57 g, 62.0 mmol).

  • Heat the mixture to 60°C and stir for 4 hours.

  • Cool the reaction mixture to room temperature, dilute with water (250 mL), and extract with diethyl ether (3 x 250 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-alkylated product (Typical yield: 99%).[4]

Protocol 3: Deprotection of the Nosyl Group

Synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine[1][4]

  • In a two-necked flask under a nitrogen atmosphere, charge thiophenol (7.82 mL, 76.5 mmol) and acetonitrile (20 mL).

  • Cool the mixture in an ice-water bath and add 10.9 M aqueous potassium hydroxide solution (7.02 mL, 76.5 mmol) dropwise over 10 minutes.

  • After 5 minutes, remove the ice bath and add a solution of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (13.5 g, 30.6 mmol) in acetonitrile (20 mL) over 20 minutes.

  • Heat the reaction mixture in a 50°C oil bath for 40 minutes.

  • Cool the mixture to room temperature, dilute with water (80 mL), and extract with dichloromethane (3 x 80 mL).

  • Combine the organic extracts, wash with brine (80 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel. Further purification by bulb-to-bulb distillation can provide the pure secondary amine (Typical yield: 89-91%).[4]

Conclusion

2-Nitrobenzenesulfonamides serve as exceptionally versatile intermediates for the synthesis of secondary amines and other nitrogen-containing compounds. The ability to activate the N-H bond for alkylation, combined with mild thiol-mediated deprotection protocols, provides a distinct advantage over traditional methods. When compared to other sulfonamide protecting groups, the nosyl group offers a strategic balance of stability and reactivity. The development of orthogonal systems, such as the more labile 2,4-dinitrobenzenesulfonyl group, further expands the synthetic utility, allowing for complex, multi-step syntheses in drug discovery and materials science.

References

A Comparative Analysis of Nosyl (Ns) and Dinitrobenzenesulfonyl (DNs) Protecting Groups for Amine Functionalities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the myriad of options for amine protection, the nosyl (Ns) and dinitrobenzenesulfonyl (DNs) groups have emerged as versatile tools. This guide provides an objective comparison of their relative stability, supported by experimental data and detailed protocols, to aid in the rational selection of the appropriate group for specific synthetic challenges.

The key distinction between the nosyl (2-nitrobenzenesulfonyl) and dinitrobenzenesulfonyl (2,4-dinitrobenzenesulfonyl) protecting groups lies in their electronic properties, which directly impacts their stability and cleavage conditions. The presence of a second nitro group in the DNs moiety significantly increases the electron deficiency of the aromatic ring, rendering it more susceptible to nucleophilic attack. This electronic difference forms the basis for the orthogonal deprotection strategies that make these groups particularly attractive in complex syntheses.

Comparative Stability and Cleavage Conditions

The primary measure of stability for these protecting groups is the set of conditions required for their removal. The DNs group is demonstrably more labile than the Ns group. Experimental evidence consistently shows that the DNs group can be cleaved under milder conditions, typically requiring only a thiol nucleophile. In contrast, the removal of the Ns group necessitates the presence of both a thiol and a base to generate the more nucleophilic thiolate anion.[1]

This difference in reactivity allows for the selective deprotection of a DNs-protected amine in the presence of a Ns-protected amine, a valuable feature for orthogonal protection strategies in the synthesis of polyamines and other complex molecules.

The deprotection mechanism for both groups proceeds through a nucleophilic aromatic substitution, forming a Meisenheimer complex upon attack of the thiolate on the electron-deficient aromatic ring.[2] This is followed by the elimination of sulfur dioxide and the release of the free amine.

Data Presentation: A Quantitative Comparison

The following table summarizes the deprotection conditions for Ns and DNs groups based on reported experimental data.

Protecting GroupSubstrateDeprotection ReagentsSolventTemperatureTimeYieldReference
Nosyl (Ns) N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol, Potassium HydroxideAcetonitrile50°C40 min89-91%[2]
Nosyl (Ns) N-methyl-N-benzyl-2-nitrobenzenesulfonamidePolymer-supported thiophenol, Cs2CO3THFRoom Temp.24 h>95%[3]
Dinitrobenzenesulfonyl (DNs) Diamine protected with Ns and DNsMercaptoacetic acid, TriethylamineNot specifiedNot specifiedNot specifiedQuantitative
Dinitrobenzenesulfonyl (DNs) General 2,4-dinitrobenzenesulfonamidesThiophenol or 2-MercaptoethanolDMFNot specifiedNot specifiedHigh to excellent[1]

Experimental Protocols

Detailed methodologies for the deprotection of Ns and DNs groups are crucial for reproducibility and successful implementation in a research setting.

Protocol 1: Deprotection of a Nosyl (Ns) Group

This protocol is adapted from the Fukuyama amine synthesis.[2]

Procedure:

  • To a solution of the Ns-protected amine (1.0 eq) in acetonitrile, add thiophenol (2.5 eq).

  • Cool the mixture in an ice-water bath.

  • Add a 10.9 M aqueous solution of potassium hydroxide (2.5 eq) dropwise over 10 minutes.

  • Remove the ice bath and heat the reaction mixture at 50°C for 40 minutes.

  • After cooling to room temperature, dilute the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Deprotection of a Dinitrobenzenesulfonyl (DNs) Group in the Presence of a Nosyl (Ns) Group

This protocol is based on the selective cleavage of the more labile DNs group.

Procedure:

  • To a solution of the substrate containing both Ns and DNs protected amines in a suitable solvent, add mercaptoacetic acid.

  • Add triethylamine to the reaction mixture.

  • Stir the reaction at room temperature until the selective removal of the DNs group is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • The workup procedure typically involves an extraction with diethyl ether and a wash with saturated aqueous sodium bicarbonate to remove the 2,4-dinitrophenylthioacetate byproduct.

Mandatory Visualization

The following diagrams illustrate the deprotection workflows and the logical relationship of stability between the Ns and DNs groups.

Deprotection_Workflow cluster_Ns Nosyl (Ns) Deprotection cluster_DNs Dinitrobenzenesulfonyl (DNs) Deprotection Ns_start Ns-Protected Amine Ns_reagents Thiol + Base (e.g., KOH) Ns_start->Ns_reagents Reaction Ns_product Free Amine Ns_reagents->Ns_product Cleavage DNs_start DNs-Protected Amine DNs_reagents Thiol (e.g., PhSH) DNs_start->DNs_reagents Reaction DNs_product Free Amine DNs_reagents->DNs_product Cleavage

Deprotection workflows for Ns and DNs groups.

Stability_Relationship Stability Relative Stability Ns Nosyl (Ns) Group DNs Dinitrobenzenesulfonyl (DNs) Group Ns->DNs More Stable (Requires harsher cleavage conditions)

Comparative stability of Ns and DNs groups.

Conclusion

The choice between the nosyl and dinitrobenzenesulfonyl protecting groups should be guided by the specific requirements of the synthetic route. The Ns group offers greater stability, making it suitable for transformations where a more robust protecting group is needed. Conversely, the enhanced lability of the DNs group provides a milder deprotection option and, crucially, enables orthogonal protection strategies when used in conjunction with the Ns group. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively leverage the distinct properties of these two valuable protecting groups to streamline their synthetic endeavors.

References

The Multifaceted Biological Activities of Benzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides a comparative overview of these activities, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of novel benzenesulfonamide-based therapeutics.

Anticancer Activity: Targeting Key Signaling Pathways

Benzenesulfonamide derivatives have emerged as promising anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Notably, their inhibitory effects on carbonic anhydrases, cyclooxygenase-2 (COX-2), and protein kinases have been extensively studied.

A series of aryl thiazolone-benzenesulfonamides has shown significant anti-proliferative activity against breast cancer cell lines.[1] For instance, certain derivatives displayed potent growth inhibition against MDA-MB-231 and MCF-7 cell lines with IC50 values in the low micromolar range, demonstrating selectivity for cancer cells over normal breast cell lines.[1] Another study highlighted a benzenesulfonamide analog, AL106, which induced significant cell death in glioblastoma (GBM) cells by interacting with the TrkA receptor tyrosine kinase, with a 78% inhibition of U87 cell growth at 100 µM.[2] Furthermore, some benzenesulfonamide-bearing imidazole derivatives have shown cytotoxicity against triple-negative breast cancer and melanoma cell lines.[3]

The anticancer mechanism of many benzenesulfonamide derivatives is attributed to their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and involved in pH regulation and tumor progression.[1] Additionally, benzenesulfonamide derivatives have been developed as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]

Table 1: Comparative Anticancer Activity of Representative Benzenesulfonamide Derivatives

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
Aryl thiazolone-benzenesulfonamides (4b, 4c, 4e, 4g)MCF-7 (Breast)2.55 - 4.58[1]
Aryl thiazolone-benzenesulfonamides (4e, 4g)MDA-MB-231 (Breast)3.58 - 5.54[1]
Benzenesulfonamide analog (AL106)U87 (Glioblastoma)~10 (for ~40% inhibition)[2]
Imidazole-benzenesulfonamide derivativeMDA-MB-231 (Breast)20.5 ± 3.6[3]
Imidazole-benzenesulfonamide derivativeIGR39 (Melanoma)27.8 ± 2.8[3]
Propynyl-substituted benzenesulfonamide (7k)BEL-7404 (Hepatocellular Carcinoma)Potent in vivo inhibition[4]

Enzyme Inhibition: A Key Mechanism of Action

The therapeutic effects of benzenesulfonamide derivatives are often rooted in their ability to selectively inhibit specific enzymes. The primary sulfonamide group (-SO2NH2) is a key pharmacophore that can bind to the zinc ion in the active site of metalloenzymes like carbonic anhydrases.

Carbonic Anhydrase Inhibition:

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs). Different isoforms of CA are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and cancer.[5] Novel benzenesulfonamide derivatives have shown low to medium nanomolar inhibitory potential against isoforms hCA I, hCA II, hCA VII, and hCA IX.[5] Some derivatives exhibit selective inhibition against the tumor-associated isoforms hCA IX and XII in the low nanomolar to subnanomolar range.[6][7]

Cyclooxygenase-2 (COX-2) Inhibition:

Certain benzenesulfonamide derivatives have been designed as selective COX-2 inhibitors.[8] COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition can reduce gastrointestinal side effects associated with non-selective NSAIDs.[9][10] For example, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide has demonstrated potent and selective COX-2 inhibition with an IC50 of 0.74 µM, being more active than celecoxib.[8]

Kinase Inhibition:

The benzenesulfonamide scaffold has also been utilized to develop inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Derivatives have been identified as inhibitors of AXL kinase, with some compounds showing submicromolar IC50 values.[11] Furthermore, benzenesulfonamide derivatives have been synthesized as potent dual inhibitors of PI3K and mTOR, key components of a major cancer-related signaling pathway.[4]

Table 2: Comparative Enzyme Inhibition Data of Representative Benzenesulfonamide Derivatives

Compound Class/DerivativeTarget EnzymeInhibition Constant (Ki or IC50)Reference
Novel benzenesulfonamideshCA II, hCA VIINanomolar range[5]
Benzenesulfonamides (4, 5)hCA IX1.5 - 38.9 nM (Ki)[6][7]
Benzenesulfonamides (4, 5)hCA XII0.8 - 12.4 nM (Ki)[6][7]
4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamideCOX-20.74 µM (IC50)[8]
N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides (12c, 12f)AXL Kinase0.360 µM, 0.300 µM (IC50)[11]
Propynyl-substituted benzenesulfonamide (7k)PI3K/mTORPotent dual inhibitor[4]

Antimicrobial Activity: A Renewed Focus

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Benzenesulfonamide derivatives have a long history as antibacterial drugs, and recent research has focused on developing novel derivatives with enhanced activity.

Several N-(thiazol-2-yl)benzenesulfonamide derivatives have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria.[12] One such derivative with an isopropyl substitution showed a low Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against S. aureus and A. xylosoxidans.[12] Other studies have reported on benzenesulfonamide derivatives bearing a carboxamide functionality with significant activity against a range of bacteria and fungi, with MIC values as low as 6.28 mg/mL against A. niger. The antimicrobial action of some benzenesulfonamides is also linked to the inhibition of bacterial carbonic anhydrases, which are crucial for bacterial growth and metabolism.[1]

Table 3: Comparative Antimicrobial Activity of Representative Benzenesulfonamide Derivatives

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL or mg/mL)Reference
Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamideS. aureus, A. xylosoxidans3.9 µg/mL[12]
Carboxamide-benzenesulfonamide (4d)E. coli6.72 mg/mL[13][14]
Carboxamide-benzenesulfonamide (4h)S. aureus6.63 mg/mL[13][14]
Carboxamide-benzenesulfonamide (4a)P. aeruginosa, S. typhi6.67, 6.45 mg/mL[13][14]
Carboxamide-benzenesulfonamide (4f)B. subtilis6.63 mg/mL[13][14]
Carboxamide-benzenesulfonamide (4e)A. niger6.28 mg/mL[13][14]

Experimental Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol for Adherent Cells:

    • Seed cells in a 96-well plate and incubate to allow for cell attachment.

    • Treat the cells with various concentrations of the benzenesulfonamide derivative and incubate for a specified period (e.g., 24-72 hours).

    • Aspirate the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[12]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). IC50 values are determined from dose-response curves.

2. Agar Disk Diffusion Assay for Antimicrobial Susceptibility

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

  • Principle: An agar plate is uniformly inoculated with a test microorganism. A paper disk impregnated with a known concentration of the benzenesulfonamide derivative is placed on the agar surface. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, creating a clear zone of inhibition around the disk.[15][16]

  • Protocol:

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

    • Streak the inoculum evenly onto the surface of a Mueller-Hinton agar plate using a sterile swab.

    • Aseptically place sterile paper disks impregnated with known concentrations of the benzenesulfonamide derivatives onto the agar surface. A disk with the solvent used to dissolve the compounds serves as a negative control, and a disk with a standard antibiotic serves as a positive control.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Measure the diameter of the zones of inhibition in millimeters.[17]

  • Data Analysis: The diameter of the zone of inhibition is compared to standardized charts to determine if the microorganism is susceptible, intermediate, or resistant to the compound.

3. In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)

This assay measures the inhibition of the CO2 hydration activity of carbonic anhydrase.

  • Principle: The stopped-flow technique monitors the change in pH as CA catalyzes the hydration of CO2. The rate of this reaction is followed by observing the color change of a pH indicator.[18]

  • Protocol:

    • The assay is performed in a stopped-flow instrument. Two solutions are rapidly mixed: one containing a buffer and the CA enzyme, and the other containing a CO2 solution and a pH indicator (e.g., phenol red or pyranine).

    • The initial rate of the catalyzed reaction is determined by monitoring the absorbance or fluorescence change of the pH indicator over a short period.

    • To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the benzenesulfonamide derivative before the assay.

    • The uncatalyzed reaction rate is measured in the absence of the enzyme and subtracted from the total observed rates.[19]

  • Data Analysis: Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.

Signaling Pathways and Experimental Workflows

PI3K/mTOR Signaling Pathway Inhibition

Benzenesulfonamide derivatives can act as dual inhibitors of PI3K and mTOR, crucial kinases in a pathway that promotes cell growth, proliferation, and survival in cancer.[8]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->PI3K Benzenesulfonamide->mTORC1

Caption: PI3K/mTOR pathway inhibition by benzenesulfonamides.

AXL Kinase Signaling Pathway Inhibition

AXL is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways like PI3K/AKT, promoting cell proliferation and survival.[2] Benzenesulfonamide derivatives can inhibit AXL, thereby blocking these pro-survival signals.

AXL_Signaling_Pathway Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->AXL Anticancer_Screening_Workflow Synthesis Synthesis of Benzenesulfonamide Derivatives MTT MTT Assay (Cytotoxicity Screening) Synthesis->MTT EnzymeAssay Enzyme Inhibition Assay (e.g., CA, Kinase) MTT->EnzymeAssay Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) EnzymeAssay->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

A Comparative Guide to In Silico and In Vitro Studies of N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted benzenesulfonamides represent a versatile class of organic compounds with a broad spectrum of biological activities. Their structural motif is a cornerstone in medicinal chemistry, leading to the development of drugs with applications ranging from antimicrobial and anti-inflammatory to anticancer agents. This guide provides a comparative overview of recent in silico and in vitro studies on various N-substituted benzenesulfonamides, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The biological activity of N-substituted benzenesulfonamides is highly dependent on the nature and position of substituents on both the benzene ring and the sulfonamide nitrogen. The following tables summarize the in vitro inhibitory activities of different series of these compounds against various biological targets.

Table 1: Anticancer Activity of Xanthone-Sulfonamide Derivatives

A series of novel xanthone sulfonamide derivatives were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. The antiproliferative activity was compared with doxorubicin (Dox) and etoposide.

CompoundSubstitutionHCT-116 (% Inhibition at 50 µM)CCRF-CEM (% Inhibition at 50 µM)SK-N-MC (IC50 in µM)T-47D (IC50 in µM)
5a Pentafluoro7875>50>50
5c 4-Chloro6562>50>50
5i 4-Methoxy--5.58.2
6a Pentafluoro7270>50>50
6d 3,4-Dichloro6058>50>50
Doxorubicin -8582--
Etoposide ---12.110.5

Data sourced from a study on the antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides[1].

Table 2: Carbonic Anhydrase and Acetylcholinesterase Inhibition by Beta-Lactam Substituted Benzenesulfonamides

A library of twelve beta-lactam-substituted benzenesulfonamides (5a–l) was synthesized and tested for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II, and acetylcholinesterase (AChE)[2][3][4][5].

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)AChE (Kᵢ in nM)
5a 278.4069.56-
5d 66.6039.64-
5f --38.3 (IC₅₀ in µM for MCF-7)
5g 79.6374.76-
5l 74.94-32.0 (IC₅₀ in µM for MCF-7)
Acetazolamide (AAZ) 439.1798.28-
Tacrine --159.61

Kᵢ represents the inhibition constant. A lower value indicates stronger inhibition[2][3].

Table 3: Anti-inflammatory Activity of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzene Sulfonamides

Newly synthesized sulfonamides were evaluated for their ability to attenuate nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine BV-2 microglial cells[6].

CompoundSubstitutionNO Production IC50 (µM)
9i 4-Methyl12.92
9j 4-Methoxy14.64
9k 3,4-Dimethoxy19.63
L-N6-(1-iminoethyl)lysine (Positive Control)3.1

IC₅₀ is the half-maximal inhibitory concentration[6].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

1. General Procedure for Synthesis of Substituted N-(9-oxo-9H-xanthen-4-yl) benzenesulfonamide (5a-i)

To a stirring solution of 4-amino-9H-xanthen-9-one (12 mmol) and an appropriate benzenesulfonyl chloride (13 mmol) in chloroform (50 mL), triethylamine (15 mmol) was added. The reaction mixture was stirred at room temperature. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) using dichloromethane (CH₂Cl₂) as the mobile phase. Upon completion, the precipitate was filtered and purified by column chromatography on silica gel using CH₂Cl₂ as the eluent[1].

2. MTT Cytotoxicity Assay

Human cancer cell lines (e.g., MCF-7, HCT-116) were cultured in DMEM supplemented with 10% FBS, 10 μg/mL insulin, and 1% penicillin-streptomycin. Cells were seeded in 96-well plates at a density of 1.2 to 1.8 x 10⁴ cells per well. After 48 hours of incubation at 37°C in a 5% CO₂ atmosphere, the cells were treated with various concentrations of the synthesized compounds for 24 hours. Subsequently, 10 μL of MTT solution (5 mg/mL) was added to each well, and the plate was incubated for an additional 3 hours. The resulting formazan crystals were dissolved in a suitable solvent, and the absorbance was measured at a specific wavelength to determine cell viability[2][7][8].

3. Carbonic Anhydrase Inhibition Assay

The inhibitory effects of the synthesized compounds on hCA I and II were determined by measuring the esterase activity of the enzymes. The assay is based on the spectrophotometric measurement of the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate at 348 nm. The reaction was carried out at 25°C in a reaction mixture containing the enzyme, the substrate, and varying concentrations of the inhibitor[2]. The CO₂ hydrase method can also be employed to assess CA inhibition[9].

4. Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity was performed according to the modified Ellman's method. The reaction mixture in a 96-well plate contained a phosphate buffer (pH 7.7), the test compound at various concentrations, and a specific amount of the AChE enzyme. After a pre-incubation period, the substrate (acetylthiocholine iodide) and DTNB (Ellman's reagent) are added, and the change in absorbance is monitored spectrophotometrically at 412 nm[3][10].

Visualizations: Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Synthesis_Workflow cluster_synthesis General Synthesis of N-Substituted Benzenesulfonamides amine Starting Amine (e.g., 4-amino-9H-xanthen-9-one) reaction_mixture Stirring at Room Temperature amine->reaction_mixture sulfonyl_chloride Benzenesulfonyl Chloride (with desired substituents) sulfonyl_chloride->reaction_mixture solvent Solvent (e.g., Chloroform) solvent->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture tlc Reaction Monitoring (TLC) reaction_mixture->tlc filtration Filtration tlc->filtration Upon Completion purification Column Chromatography filtration->purification product Final N-Substituted Benzenesulfonamide Product purification->product

Caption: A generalized workflow for the synthesis of N-substituted benzenesulfonamides.

CAIX_Inhibition_Pathway cluster_cancer_cell Role of Carbonic Anhydrase IX (CA IX) in Cancer hypoxia Tumor Hypoxia hif1 HIF-1α Stabilization hypoxia->hif1 ca9_expression Increased CA IX Expression hif1->ca9_expression co2_hydration CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ ca9_expression->co2_hydration Catalyzes extracellular_acidification Extracellular Acidification (Low pHe) co2_hydration->extracellular_acidification intracellular_alkalinization Intracellular Alkalinization (High pHi) co2_hydration->intracellular_alkalinization metastasis Metastasis & Invasion extracellular_acidification->metastasis proliferation Cell Proliferation & Survival intracellular_alkalinization->proliferation drug_resistance Drug Resistance intracellular_alkalinization->drug_resistance sulfonamide_inhibitor N-Substituted Benzenesulfonamide (CA IX Inhibitor) sulfonamide_inhibitor->ca9_expression Inhibits

Caption: Signaling pathway of carbonic anhydrase IX inhibition in cancer by sulfonamides.

References

Orthogonality of the Nosyl Group: A Comparative Guide with Boc and Cbz Protections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. The success of such endeavors often hinges on the principle of orthogonality – the ability to selectively remove one protecting group in the presence of others. This guide provides an objective comparison of the nosyl (Ns) protecting group's orthogonality with two of the most common amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This analysis is supported by experimental data and detailed protocols to aid researchers in designing robust synthetic strategies.

Understanding Orthogonality in Amine Protection

Protecting groups are temporary modifications to a functional group that prevent it from reacting under a specific set of conditions. In a multi-step synthesis, it is often necessary to deprotect one functional group while others remain protected. An orthogonal set of protecting groups allows for this selective deprotection by ensuring that the cleavage conditions for one group do not affect the others. The combination of Ns, Boc, and Cbz protecting groups offers a powerful toolset for chemists due to their distinct deprotection mechanisms.

The Contenders: Ns, Boc, and Cbz

  • Nosyl (Ns) Group (2-Nitrobenzenesulfonyl): The Ns group is known for its stability under acidic and some reductive conditions. Its key feature is its lability to nucleophilic attack, typically by thiols in the presence of a mild base.

  • Boc Group (tert-Butyloxycarbonyl): A widely used protecting group, the Boc group is stable to a broad range of reagents but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Cbz Group (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C).

Experimental Assessment of Orthogonality

The true test of orthogonality lies in experimental evidence where these protecting groups are present on the same molecule, and one is selectively removed. The following data, summarized from published literature, demonstrates the high degree of orthogonality between the nosyl group and both Boc and Cbz protecting groups.

Data Presentation
Protecting Group CombinationDeprotection Reagents & ConditionsTarget DeprotectionStability of Other GroupYield (%)Reference
Ns & BocPhSH, K₂CO₃, CH₃CN, rt, 15 minNsBoc group stable98%Kan, T.; Fukuyama, T. Chem. Commun., 2004 , 353-359.
Ns & CbzPhSH, Cs₂CO₃, DMF, rtNsCbz group stable91%Toma, T.; Kita, Y.; Fukuyama, T. J. Am. Chem. Soc.2010 , 132, 10233-10235.
BocTFA, CH₂Cl₂BocNs and Cbz groups stableHighGeneral knowledge
CbzH₂, Pd/C, MeOHCbzNs and Boc groups stableHighGeneral knowledge

Signaling Pathways and Logical Relationships

The orthogonality of these protecting groups can be visualized as a logical workflow where specific reagents trigger the deprotection of only one type of group, leaving the others intact.

Orthogonality cluster_conditions Deprotection Conditions Molecule Molecule with Ns, Boc, and Cbz Groups Ns_deprotected Ns-Deprotected Molecule Molecule->Ns_deprotected Thiol, Base (e.g., PhSH, K₂CO₃) Boc_deprotected Boc-Deprotected Molecule Molecule->Boc_deprotected Acid (e.g., TFA) Cbz_deprotected Cbz-Deprotected Molecule Molecule->Cbz_deprotected Hydrogenolysis (e.g., H₂/Pd-C) Thiol_Base Nucleophilic Attack Acid Acidolysis Hydrogenolysis Reduction

Caption: Orthogonal deprotection pathways for Ns, Boc, and Cbz groups.

Experimental Protocols

Selective Deprotection of the Nosyl Group in the Presence of a Boc Group

This protocol is adapted from the work of Fukuyama and Kan.[1]

Experimental Workflow:

Ns_Deprotection_Boc Start N-Boc, N'-Ns protected diamine Reagents Add PhSH and K₂CO₃ in CH₃CN at rt Start->Reagents Reaction Stir for 15 min Reagents->Reaction Workup Aqueous workup and extraction Reaction->Workup Product N-Boc protected diamine (98% yield) Workup->Product

Caption: Workflow for selective nosyl group removal with a Boc group present.

Procedure: To a solution of the N-Boc, N'-Ns protected diamine in acetonitrile (CH₃CN) at room temperature are added thiophenol (PhSH) and potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature for 15 minutes. Following completion of the reaction, the mixture is subjected to a standard aqueous workup and extraction to afford the N-Boc protected diamine in high yield.

Selective Deprotection of the Nosyl Group in the Presence of a Cbz Group

This protocol is based on the total synthesis of Manzamine A by Fukuyama and coworkers.[2]

Experimental Workflow:

Ns_Deprotection_Cbz Start N-Cbz, N'-Ns protected intermediate Reagents Add PhSH and Cs₂CO₃ in DMF at rt Start->Reagents Reaction Stir until completion Reagents->Reaction Workup Aqueous workup and extraction Reaction->Workup Product N-Cbz protected intermediate (91% yield) Workup->Product

Caption: Workflow for selective nosyl group removal with a Cbz group present.

Procedure: To a solution of the N-Cbz, N'-Ns protected substrate in dimethylformamide (DMF) at room temperature are added thiophenol (PhSH) and cesium carbonate (Cs₂CO₃). The reaction is stirred at room temperature until complete consumption of the starting material as monitored by thin-layer chromatography. The reaction is then quenched and worked up using standard aqueous extraction procedures to yield the N-Cbz protected product.

General Protocol for Boc Group Deprotection

This is a standard and widely used protocol.[3][4][5]

Procedure: The Boc-protected compound is dissolved in a suitable solvent, typically dichloromethane (CH₂Cl₂). An excess of trifluoroacetic acid (TFA) is added, often in a 1:1 ratio with the solvent. The reaction is typically stirred at room temperature for 1-2 hours. Upon completion, the solvent and excess TFA are removed in vacuo to yield the deprotected amine salt.

General Protocol for Cbz Group Deprotection

This is a classic and reliable method for Cbz removal.[6][7][8]

Procedure: The Cbz-protected compound is dissolved in a solvent such as methanol (MeOH) or ethanol (EtOH). A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added. The reaction vessel is then flushed with hydrogen gas (H₂) and the reaction is stirred under a hydrogen atmosphere (usually at atmospheric pressure) until the starting material is consumed. The reaction mixture is then filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated to give the deprotected amine.

Conclusion

The nosyl (Ns) group demonstrates excellent orthogonality with both Boc and Cbz protecting groups. The distinct deprotection conditions for each group allow for their selective removal in any desired order, providing chemists with a versatile and robust strategy for the synthesis of complex molecules. The mild, nucleophilic conditions required for Ns group cleavage are particularly advantageous as they are compatible with the acid-labile Boc group and the hydrogenolysis-sensitive Cbz group. This high degree of orthogonality makes the Ns/Boc/Cbz combination a powerful tool in the arsenal of synthetic chemists, enabling the efficient and controlled construction of elaborate molecular architectures.

References

Safety Operating Guide

Safe Disposal of Benzenesulfonamide, N-3-butenyl-2-nitro-: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Benzenesulfonamide, N-3-butenyl-2-nitro-, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Core Principle: Due to the presence of the nitro functional group and the sulfonamide structure, Benzenesulfonamide, N-3-butenyl-2-nitro- should be treated as hazardous waste. It must not be disposed of in standard laboratory trash or drains. The primary recommended disposal method is through a licensed chemical waste disposal facility.

Immediate Safety and Handling Precautions

Prior to handling for disposal, it is imperative to consult the Safety Data Sheet (SDS) for the most comprehensive safety information. In the absence of a specific SDS for N-3-butenyl-2-nitro-benzenesulfonamide, guidance from analogous compounds such as N-ethyl-2-nitro-benzenesulfonamide and other nitroaromatic compounds should be followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile) at all times. Gloves must be inspected for integrity before use.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation.

  • Use non-sparking tools and explosion-proof equipment to prevent ignition sources.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of Benzenesulfonamide, N-3-butenyl-2-nitro-.

start Start: Unused or Waste Benzenesulfonamide, N-3-butenyl-2-nitro- assess Assess Waste Stream: - Pure Compound - Contaminated Labware - Aqueous Solution start->assess pure_compound Pure Compound or Grossly Contaminated Material assess->pure_compound Solid Waste labware Contaminated Labware (e.g., glassware, plasticware) assess->labware Solid Waste aqueous Dilute Aqueous Solution (if applicable) assess->aqueous Liquid Waste package Package in a designated, labeled, and sealed hazardous waste container. pure_compound->package rinse Triple rinse with a suitable solvent (e.g., acetone, ethanol). labware->rinse aqueous->package disposal_prep Prepare for pickup by a licensed chemical waste contractor. package->disposal_prep rinsate Collect rinsate as hazardous waste. rinse->rinsate rinsate->package end End: Proper Disposal disposal_prep->end

Caption: Disposal workflow for Benzenesulfonamide, N-3-butenyl-2-nitro-.

Step-by-Step Disposal Protocol

This protocol provides a generalized procedure for preparing Benzenesulfonamide, N-3-butenyl-2-nitro- for disposal by a licensed chemical waste management company.

Objective: To safely collect and store waste Benzenesulfonamide, N-3-butenyl-2-nitro- and associated contaminated materials for disposal.

Materials:

  • Designated hazardous waste container (solid or liquid, as appropriate)

  • Waste labels

  • Appropriate PPE (see above)

  • Chemical fume hood

  • Suitable solvent for rinsing (e.g., acetone, ethanol)

Procedure:

  • Segregation of Waste:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • For Solid Waste (Pure Compound or Contaminated Materials):

    • Carefully transfer the solid waste into a designated, sealable, and properly labeled hazardous waste container.

    • Avoid generating dust during the transfer.[1]

    • Ensure the container is compatible with the chemical.

  • For Contaminated Labware:

    • Triple rinse glassware and other non-disposable labware with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate as hazardous waste in a designated liquid waste container.[1]

    • After triple rinsing, the labware can typically be washed through standard laboratory procedures. Consult your institutional guidelines.

  • Packaging and Labeling:

    • Keep the waste container securely closed except when adding waste.[1]

    • Label the container clearly with "Hazardous Waste," the full chemical name ("Benzenesulfonamide, N-3-butenyl-2-nitro-"), and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1]

    • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • The primary method of disposal will likely be controlled incineration at a licensed chemical destruction facility.[1]

Important Considerations:

  • Environmental Protection: Discharge of this chemical into the environment, including drains and sewer systems, must be strictly avoided.[1]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.

  • Spill Response: In the event of a spill, evacuate the area, remove all sources of ignition, and collect the material using spark-proof tools and explosion-proof equipment.[1] Adhered or collected material should be promptly disposed of as hazardous waste.[1]

References

Personal protective equipment for handling Benzenesulfonamide, N-3-butenyl-2-nitro-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Benzenesulfonamide, N-3-butenyl-2-nitro-. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

To ensure personal safety when handling Benzenesulfonamide, N-3-butenyl-2-nitro-, the following personal protective equipment is mandatory. The selection of PPE must adhere to established standards such as those from the European Committee for Standardization (CEN) and the US National Institute for Occupational Safety and Health (NIOSH).

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GogglesEN 166 (EU) or NIOSH (US) approvedProtects eyes from splashes and dust.[1]
Hand Protection Chemical-impermeable glovesEN 374Prevents skin contact with the chemical. Gloves must be inspected before use.[1][2]
Body Protection Fire/flame resistant and impervious clothingSelected based on the concentration and amount of the substance at the specific workplace.Protects skin from exposure and in case of fire.[2][3]
Respiratory Protection Full-face respirator or particle respirator (P95/P1)NIOSH/MSHA or European Standard EN 149 approvedRequired if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[2][3][4]

Experimental Protocol: Safe Handling Procedure

Adherence to this step-by-step protocol is crucial for the safe handling of Benzenesulfonamide, N-3-butenyl-2-nitro-.

  • Preparation and Inspection:

    • Ensure the work area is well-ventilated.[2]

    • Verify that emergency exits and a risk-elimination area are established.[1]

    • Inspect all PPE for integrity before use.[2]

  • Handling the Chemical:

    • Wear all required PPE as specified in the table above.

    • Avoid the formation of dust and aerosols.[2]

    • Use non-sparking tools to prevent ignition.[2]

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store the chemical in a tightly closed, suitable container.[2]

    • Keep the container in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials and foodstuff containers.[1][2]

Accidental Release and First Aid

Accidental Release:

  • Evacuate personnel to a safe area.

  • Remove all sources of ignition.[2]

  • Ensure adequate ventilation.[2]

  • Prevent the chemical from entering drains.[2]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[2]

  • Collect the spilled material in a suitable, closed container for disposal.[2]

First Aid:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2]

  • In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

Proper disposal of Benzenesulfonamide, N-3-butenyl-2-nitro- and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

Workflow for Safe Handling and Disposal

start Start: Receive Chemical ppe_check 1. Don Personal Protective Equipment start->ppe_check handling 2. Handle Chemical in Ventilated Area ppe_check->handling storage 3. Store in Cool, Dry, Well-Ventilated Place handling->storage spill Accidental Spill handling->spill If spill occurs waste_collection 4. Collect Waste in Labeled Container handling->waste_collection storage->handling For subsequent use storage->waste_collection If expired/unneeded spill_response Follow Spill Response Protocol spill->spill_response spill_response->waste_collection disposal 5. Dispose via Licensed Chemical Destruction waste_collection->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of Benzenesulfonamide, N-3-butenyl-2-nitro-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.